molecular formula C13H23NO6 B1278828 Boc-asu-OH CAS No. 66713-87-9

Boc-asu-OH

Cat. No.: B1278828
CAS No.: 66713-87-9
M. Wt: 289.32 g/mol
InChI Key: WZVLJRPOVUCTFZ-VIFPVBQESA-N
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Description

Boc-asu-OH is a useful research compound. Its molecular formula is C13H23NO6 and its molecular weight is 289.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJRPOVUCTFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452294
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66713-87-9
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-α-Boc-L-α-aminosuberic Acid (Boc-Asu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-α-Boc-L-α-aminosuberic acid (Boc-Asu-OH), a non-canonical amino acid derivative of significant utility in peptide chemistry, medicinal chemistry, and drug development. We will explore its core physicochemical properties, provide a detailed synthesis protocol, and elucidate its strategic applications as a bifunctional linker and structural component in advanced peptide constructs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction and Strategic Importance

N-α-Boc-L-α-aminosuberic acid, hereafter referred to as this compound, is a synthetic derivative of the eight-carbon dicarboxylic amino acid, L-α-aminosuberic acid. The molecule is characterized by two key features:

  • A C6 Aliphatic Side Chain: This linear hydrocarbon chain provides a significant hydrophobic spacer element, which can be used to modulate the pharmacokinetic properties of a peptide or to span a required distance within a complex molecular architecture.

  • Two Carboxylic Acid Groups: It possesses both an α-carboxylic acid and a terminal ω-carboxylic acid on the side chain. In the this compound form, the α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, leaving the α-carboxyl group available for standard peptide coupling reactions and the ω-carboxyl group on the side chain available for subsequent, orthogonal modifications.

This unique bifunctionality is the cornerstone of its strategic importance. It allows for its incorporation into a peptide sequence via standard solid-phase peptide synthesis (SPPS), while presenting a reactive handle on the side chain for a variety of modifications. This makes this compound an invaluable tool for creating peptide-drug conjugates, cyclic peptides, and other complex biomolecules where precise control over molecular architecture is paramount.[1][2]

Physicochemical Properties

The fundamental properties of this compound define its handling, reactivity, and integration into synthetic workflows. As a non-canonical amino acid, its characteristics are derived from both the amino acid core and the protective Boc group.

PropertyValueSource(s)
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acidN/A
Synonyms Boc-L-α-aminosuberic acid, N-Boc-L-Asu-OHN/A
CAS Number 66713-87-9N/A
Molecular Formula C₁₃H₂₃NO₆N/A
Molecular Weight 289.33 g/mol N/A
Appearance White to off-white crystalline powder[3]
Melting Point 107-109 °CN/A
Solubility While specific quantitative data is not widely published, based on its structure, this compound is expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and common organic solvents like methanol and dichloromethane. It is expected to have limited solubility in water and non-polar aliphatic hydrocarbons.[4][5][6]
Storage Store at room temperature in a dry, well-ventilated area.[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-terminal protection of the parent amino acid, L-α-aminosuberic acid. The choice of the Boc group is strategic; it provides robust protection under basic and nucleophilic conditions common in peptide coupling but is readily cleaved with moderate acids like trifluoroacetic acid (TFA), ensuring orthogonality with many other protecting groups.[7]

Representative Synthesis Protocol

The following protocol is adapted from a general, highly-cited procedure for the Boc-protection of amino acids using di-tert-butyl dicarbonate (Boc₂O), a method known for its high yield and clean reaction profile.[7] The causality behind this choice is the mild reaction conditions and the benign nature of the byproducts (t-butanol and CO₂), which simplify purification.

Materials:

  • L-α-Aminosuberic acid

  • Dioxane

  • Water

  • 1N Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Saturated Potassium Hydrogen Sulfate (KHSO₄) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Suspend L-α-aminosuberic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the mixture in an ice bath and adjust the pH to 10-11 by the dropwise addition of 1N NaOH solution with vigorous stirring. It is critical to maintain the temperature at 0-5 °C to prevent premature decomposition of the Boc anhydride.

  • Boc-Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the cold, basic solution. Allow the reaction mixture to warm to room temperature and stir overnight. The reaction is typically complete when the solution becomes clear.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and other non-polar impurities.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a saturated KHSO₄ solution. This step protonates the carboxylate groups and precipitates the product. The choice of a non-hydrochloric acid source prevents potential side reactions.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Synthesis Workflow Diagram

G cluster_synthesis This compound Synthesis Workflow A 1. L-α-Aminosuberic Acid B 2. Dissolve in Dioxane/Water Adjust to pH 10-11 with NaOH (0°C) A->B Reactant C 3. Add Di-tert-butyl Dicarbonate (Boc)₂O Stir overnight at RT B->C Boc₂O D 4. Aqueous Work-up (Remove Dioxane, Wash with EtOAc) C->D Reaction Complete E 5. Acidify to pH 2-3 with KHSO₄ D->E Purification Step 1 F 6. Extract with Ethyl Acetate E->F Protonation G 7. Dry (MgSO₄) and Concentrate F->G Isolation H 8. Purify by Recrystallization (EtOAc/Hexane) G->H Crude Product I Final Product: This compound H->I Final Purification G cluster_spps This compound in Solid-Phase Peptide Synthesis (SPPS) A 1. Start with Resin-Bound Amino Acid (Peptide-Resin) B 2. N-α-Boc Deprotection (TFA in DCM) A->B C 3. Neutralization (e.g., DIEA in DMF) B->C D 4. Couple this compound (HBTU/HATU, DIEA, DMF) C->D Free N-terminus E Peptide-Resin with Terminal Asu(Boc) D->E Peptide bond formed F 5. Repeat Deprotection/ Coupling Cycles for Further Elongation E->F G Completed Peptide-Resin with Asu Side Chain F->G H 6. Side-Chain Modification (Couple Payload to Asu ω-COOH) G->H Orthogonal Chemistry I 7. Final Cleavage from Resin (e.g., HF, TFMSA) H->I J Purified, Modified Peptide I->J

Caption: Logical workflow for using this compound in SPPS and subsequent side-chain functionalization.

Conclusion

N-α-Boc-L-α-aminosuberic acid is more than a simple protected amino acid; it is a strategic tool for molecular engineering. Its defined aliphatic chain length and bifunctional nature provide chemists with a reliable and versatile building block for constructing sophisticated molecules with therapeutic and diagnostic potential. From creating stable cyclic peptides to serving as a linchpin in targeted drug conjugates, the applications of this compound are extensive and continue to expand as the demands for precisely structured biomolecules grow within the fields of chemical biology and drug discovery.

References

  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

  • Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Available at: [Link]

  • PubMed. (2005). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedure. Available at: [Link]

  • PubMed. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye.... Available at: [Link]

  • PubMed. (2011). Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. Available at: [Link]

  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. Available at: [Link]

  • ResearchGate. (2005). Design, Synthesis, Potency, and Cytoselectivity of Anticancer Agents Derived by Parallel Synthesis from α-Aminosuberic Acid. Available at: [Link]

  • Nature. (2011). Contemporary strategies for peptide macrocyclization. Available at: [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

The Strategic Application of Boc-L-α-Aminosuberic Acid (Boc-Asu-OH) in Biochemical Research and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and drug development, the repertoire of proteinogenic amino acids is often insufficient to address the complex challenges of therapeutic peptide design. The introduction of non-canonical amino acids has emerged as a powerful strategy to impart novel structural and functional properties to peptides, enhancing their stability, potency, and target specificity. Among these, N-α-tert-Butoxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH) , a derivative of the eight-carbon dicarboxylic amino acid, has garnered significant attention. Its unique bifunctional nature, with a side chain terminating in a carboxyl group, provides a versatile handle for a range of biochemical modifications. This technical guide, curated for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core applications of this compound, underpinned by field-proven insights and detailed methodologies.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and downstream applications.

PropertyValue
CAS Number 66713-87-9[1]
Molecular Formula C₁₃H₂₃NO₆[1]
Molecular Weight 289.33 g/mol [2][3]
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in common organic solvents such as DMF, DCM, and methanol.
Storage Recommended storage at room temperature.[2][3]

I. This compound in Peptide Synthesis: A Building Block for Constrained Peptides

The primary and most established application of this compound is in peptide synthesis, where it serves as a precursor for generating conformationally constrained peptides through the formation of a lactam bridge . This intramolecular cyclization significantly enhances the structural rigidity of the peptide, which can lead to improved biological activity, metabolic stability, and receptor selectivity.

The Rationale for Peptide Constraint with this compound

Linear peptides often suffer from proteolytic degradation and possess multiple conformations, leading to reduced receptor affinity. By introducing a covalent linkage, such as a lactam bridge, the conformational freedom of the peptide is restricted, locking it into a bioactive conformation. The eight-carbon chain of aminosuberic acid provides a flexible yet robust linker for creating these cyclic structures.

A notable example of this application is in the synthesis of dicarba-analogs of calcitonin .[4][5][6][7] In these analogs, the native disulfide bond is replaced by a more stable carbon-based linkage derived from aminosuberic acid, resulting in analogs with potentially enhanced stability and prolonged therapeutic effects.[4][7]

Experimental Workflow: On-Resin Lactam Bridge Formation

The synthesis of lactam-bridged peptides using this compound is typically performed using Boc-based Solid-Phase Peptide Synthesis (SPPS). A critical aspect of this process is the use of an orthogonal protection strategy for the side-chain carboxyl group of aminosuberic acid. A common derivative used for this purpose is Boc-Asu(OtBu)-OH , where the side-chain carboxyl group is protected as a tert-butyl ester. This allows for the selective deprotection of the side chain on the solid support, enabling intramolecular cyclization.

spss_cyclization_workflow Resin Solid Support (Resin) Linear_Peptide Linear Peptide Synthesis (Boc-SPPS) Resin->Linear_Peptide C-terminal amino acid attachment Selective_Deprotection Selective Side-Chain Deprotection (e.g., mild TFA) Linear_Peptide->Selective_Deprotection Incorporate Boc-Asu(OtBu)-OH Cyclization On-Resin Intramolecular Cyclization (Lactam Bridge Formation) Selective_Deprotection->Cyclization Cleavage Cleavage from Resin and Global Deprotection (e.g., HF) Cyclization->Cleavage Purification Purification of Cyclic Peptide (RP-HPLC) Cleavage->Purification

Workflow for on-resin synthesis of lactam-bridged peptides using Boc-Asu(OtBu)-OH.
Detailed Protocol: On-Resin Cyclization with Boc-Asu(OtBu)-OH

This protocol outlines the key steps for the synthesis of a lactam-bridged peptide using Boc-Asu(OtBu)-OH on a solid support.

1. Linear Peptide Synthesis:

  • The linear peptide is assembled on a suitable resin (e.g., MBHA resin for a C-terminal amide) using standard Boc-SPPS protocols.[8]

  • Boc-Asu(OtBu)-OH is incorporated at the desired position in the peptide sequence.

2. Selective Side-Chain Deprotection:

  • Once the linear peptide is fully assembled, the resin is washed thoroughly with dichloromethane (DCM).

  • The side-chain tert-butyl ester of the Asu residue is selectively removed by treating the resin with a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-2% TFA in DCM).[2] This condition is generally mild enough to avoid premature cleavage of other acid-labile side-chain protecting groups or the peptide from the resin.

  • The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

3. On-Resin Intramolecular Cyclization:

  • After selective deprotection, the resin is washed extensively with DCM and then with N,N-dimethylformamide (DMF).

  • The resin is neutralized with a solution of 10% diisopropylethylamine (DIEA) in DMF.

  • The intramolecular cyclization is initiated by adding a coupling reagent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA in DMF.[3]

  • The reaction is allowed to proceed for several hours to overnight at room temperature. The efficiency of cyclization can be sequence-dependent.[2][9]

4. Cleavage and Global Deprotection:

  • Following cyclization, the resin is washed thoroughly with DMF and DCM.

  • The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

5. Purification:

  • The crude cyclic peptide is precipitated with cold diethyl ether and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

II. This compound as a Scaffold for Enzyme Inhibitors

The elongated and functionalized side chain of aminosuberic acid makes it an attractive building block for the design of enzyme inhibitors, particularly for proteases. The dicarboxylic nature of Asu allows for interactions with multiple binding pockets of an enzyme's active site or can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation.

While specific examples detailing this compound in protease inhibitors are not extensively documented in publicly available literature, the principles of peptidomimetic inhibitor design suggest its potential utility. For instance, in the design of inhibitors for serine proteases, the side chain of Asu could be functionalized to mimic the P1 or P2 residues of a substrate, while the α-carboxyl group and the side-chain carboxyl group could be modified to interact with the S1' and S2' pockets of the enzyme, respectively.

III. This compound in the Development of Chemical Biology Probes

The bifunctional nature of aminosuberic acid provides a unique platform for the development of chemical biology probes. The two carboxyl groups can be differentially functionalized to attach a reporter molecule (e.g., a fluorescent dye or biotin) and a reactive group for target engagement or a targeting ligand.

Conceptual Workflow for Probe Synthesis

probe_synthesis_workflow Boc_Asu_OH This compound Differential_Protection Differential Protection of Carboxyl Groups Boc_Asu_OH->Differential_Protection Reporter_Coupling Coupling of Reporter Molecule (e.g., Fluorescent Dye, Biotin) Differential_Protection->Reporter_Coupling Ligand_Coupling Coupling of Targeting Ligand or Reactive Group Reporter_Coupling->Ligand_Coupling Deprotection Final Deprotection Ligand_Coupling->Deprotection Probe Functional Chemical Probe Deprotection->Probe

Conceptual workflow for synthesizing chemical biology probes using this compound.

Differential Functionalization Strategy:

  • Orthogonal Protection: The synthesis would begin with the differential protection of the α- and side-chain carboxyl groups of this compound. For example, one carboxyl group could be protected as a benzyl ester, while the other is protected as a tert-butyl ester.

  • Selective Deprotection and Coupling: One of the protecting groups is selectively removed, and the first functional moiety (e.g., a fluorescent dye with an amine group) is coupled to the free carboxyl group using standard peptide coupling chemistry.

  • Second Deprotection and Coupling: The second protecting group is then removed under orthogonal conditions, and the second functional moiety (e.g., a targeting peptide or a reactive group for covalent labeling) is attached.

  • Final Deprotection: Finally, the Boc group on the α-amino group is removed to yield the functional probe.

The aminosuberic acid backbone in such probes acts as a flexible linker, separating the reporter molecule from the targeting moiety to minimize steric hindrance and potential quenching effects.

Quantitative Considerations and Challenges

While this compound is a valuable tool, its successful application requires careful consideration of several factors:

  • Coupling Efficiency: The coupling of this compound, particularly in its side-chain protected form, can be challenging due to its steric bulk. The efficiency of coupling can be sequence-dependent and may require optimization of coupling reagents and reaction times.[11][12][13] The use of more potent coupling reagents like HATU or COMU can be beneficial.

  • Cyclization Efficiency: The yield of the on-resin cyclization reaction is influenced by the peptide sequence, the length of the linear precursor, and the reaction conditions. For some sequences, dimerization or oligomerization may compete with the desired intramolecular cyclization.

  • Purification: The purification of cyclic peptides can be more challenging than that of their linear counterparts due to their potentially more compact and hydrophobic nature. Careful optimization of RP-HPLC conditions is often necessary.

Conclusion

Boc-L-α-aminosuberic acid is a versatile and powerful building block in modern biochemistry and drug discovery. Its primary application in the synthesis of conformationally constrained peptides through lactam bridge formation has enabled the development of more stable and potent peptide therapeutics. Furthermore, its bifunctional nature holds significant promise for the design of novel enzyme inhibitors and sophisticated chemical biology probes. A thorough understanding of its chemical properties, coupled with optimized synthetic and purification protocols, will continue to empower researchers to unlock the full potential of this unique non-canonical amino acid in their scientific endeavors.

References

Sources

An In-depth Technical Guide to the Synthesis of N-Boc-L-α-Aminosuberic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Boc-L-α-Aminosuberic Acid in Peptide Science

N-Boc-L-α-aminosuberic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. Its eight-carbon backbone provides a unique structural motif for the synthesis of conformationally constrained peptides, peptidomimetics, and other bioactive molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its seamless integration into solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling strategies.[1] This guide provides a comprehensive overview of the synthetic pathways to N-Boc-L-α-aminosuberic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and the strategic application of orthogonal protection schemes.

The Cornerstone of Modern Peptide Synthesis: Orthogonal Protection

The synthesis of complex peptides necessitates a sophisticated strategy of temporarily masking reactive functional groups to prevent undesired side reactions.[2] The principle of orthogonal protection is central to this endeavor, employing a set of protecting groups that can be selectively removed under distinct chemical conditions.[3] In the context of N-Boc-L-α-aminosuberic acid, this allows for the selective deprotection of the α-amino group for peptide chain elongation, while the two carboxylic acid functionalities remain shielded.[4] The Boc group is a cornerstone of this strategy, being readily cleaved by moderate acids like trifluoroacetic acid (TFA), while other protecting groups, such as benzyl (Bzl) esters (removed by hydrogenolysis) or tert-butyl (tBu) esters (removed by strong acids), can be used for the carboxyl groups.[3]

Synthetic Pathway Overview: From L-Glutamic Acid to N-Boc-L-α-Aminosuberic Acid

The most common and stereochemically reliable route to N-Boc-L-α-aminosuberic acid commences with the readily available and chiral starting material, L-glutamic acid. This multi-step synthesis involves the elongation of the carbon chain of L-glutamic acid, followed by the selective protection of the α-amino group.

Synthesis_Pathway cluster_synthesis Synthesis of L-α-Aminosuberic Acid cluster_boc_protection Selective Nα-Boc Protection L-Glutamic_Acid L-Glutamic Acid Protected_Glu N-Protected L-Glutamic Acid Derivative L-Glutamic_Acid->Protected_Glu Protection Intermediate_Aldehyde Homologated Aldehyde Protected_Glu->Intermediate_Aldehyde Reduction & Activation Aminosuberic_Acid_Precursor Aminosuberic Acid Precursor Intermediate_Aldehyde->Aminosuberic_Acid_Precursor Chain Elongation (e.g., Wittig Reaction) L-alpha-Aminosuberic_Acid L-α-Aminosuberic Acid Aminosuberic_Acid_Precursor->L-alpha-Aminosuberic_Acid Reduction & Deprotection L-alpha-Aminosuberic_Acid_2 L-α-Aminosuberic Acid N-Boc-L-alpha-Aminosuberic_Acid N-Boc-L-α-Aminosuberic Acid L-alpha-Aminosuberic_Acid_2->N-Boc-L-alpha-Aminosuberic_Acid (Boc)₂O, Base

Caption: Overall synthetic strategy for N-Boc-L-α-aminosuberic acid.

Part 1: Synthesis of L-α-Aminosuberic Acid from L-Glutamic Acid

This synthesis leverages the chiral pool of L-glutamic acid to establish the desired stereochemistry at the α-carbon. The key steps involve the protection of the amino and carboxyl groups, reduction of the γ-carboxyl group to an aldehyde, chain elongation, and subsequent deprotection.

Step 1: Protection of L-Glutamic Acid

To prevent unwanted side reactions, the amino and both carboxyl groups of L-glutamic acid are initially protected. A common strategy involves the formation of N-phthaloyl-L-glutamic acid anhydride.[5]

Experimental Protocol: Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride [5]

  • Combine L-glutamic acid (1 equivalent) and phthalic anhydride (1 equivalent) in a round-bottom flask.

  • Heat the mixture to 140°C with stirring until a molten, pale yellow oil is formed.

  • Cool the mixture to approximately 100°C and add acetic anhydride.

  • Stir the mixture in a pre-heated oil bath at 105°C for a short period to facilitate the formation of the cyclic anhydride.

  • The crude product can be used in the subsequent step after removal of the solvent.

Step 2: Reduction and Activation

The protected glutamic acid derivative is then selectively reduced at the γ-carboxyl group to form an aldehyde. This is a critical step for the subsequent chain elongation.

Step 3: Chain Elongation

The aldehyde intermediate is subjected to a chain elongation reaction, such as a Wittig reaction, to introduce the remaining carbon atoms of the suberic acid backbone.

Step 4: Reduction and Deprotection

The newly introduced double bond is reduced, and all protecting groups are removed to yield L-α-aminosuberic acid.

Part 2: Selective Nα-Boc Protection of L-α-Aminosuberic Acid

The selective protection of the α-amino group in the presence of two carboxylic acid groups is a critical step. The difference in pKa values between the α-amino group and the carboxyl groups can be exploited to achieve this selectivity. The reaction is typically carried out under basic conditions using di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent.[6]

Boc_Protection_Workflow Start L-α-Aminosuberic Acid Dissolve Dissolve in Aqueous Base (e.g., NaOH solution, pH ~10) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Boc2O Add (Boc)₂O in an organic solvent (e.g., Dioxane) Cool->Add_Boc2O React Stir at Room Temperature Add_Boc2O->React Workup Aqueous Workup React->Workup Acidify Acidify Aqueous Layer (e.g., with KHSO₄ to pH 2-3) Workup->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Purify by Crystallization or Chromatography Extract->Purify End N-Boc-L-α-Aminosuberic Acid Purify->End

Caption: Experimental workflow for the selective Nα-Boc protection.

Experimental Protocol: Synthesis of N-Boc-L-α-Aminosuberic Acid

  • Dissolve L-α-aminosuberic acid (1 equivalent) in a 1N sodium hydroxide solution, adjusting the pH to approximately 10.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the stirred aqueous solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours (monitor by TLC).

  • After the reaction is complete, wash the mixture with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate or citric acid.

  • Extract the product into ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the N-Boc-L-α-aminosuberic acid by crystallization or silica gel chromatography.[7]

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolvent(s)TemperatureTypical YieldPurity
L-α-Aminosuberic Acid Synthesis L-Glutamic acid, protecting agents, reducing agents, Wittig reagentVarious organic solventsVaries per step--
Nα-Boc Protection L-α-Aminosuberic acid, (Boc)₂O, NaOHWater/Dioxane0°C to RT80-95%>98% after purification

Characterization of N-Boc-L-α-Aminosuberic Acid

The successful synthesis of the target compound should be confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum should show a characteristic signal for the nine protons of the tert-butyl group of the Boc protector around 1.45 ppm.[8] The signals for the α-proton and the methylene protons of the suberic acid backbone will also be present in their expected regions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product, confirming the addition of the Boc group.

  • Optical Rotation: Measurement of the specific rotation can confirm the retention of the L-stereochemistry throughout the synthesis.

Conclusion

The synthesis of N-Boc-L-α-aminosuberic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. By starting from the chiral precursor L-glutamic acid and employing a selective Nα-Boc protection strategy, this valuable building block can be efficiently prepared for its application in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. The principles of orthogonal protection are paramount to its successful utilization in complex molecular architectures.

References

  • Wünsch, E., Stocker, H., Malon, P., Gut, V., Cerovský, V., Zertová, M., & Laffan, D. D. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino acids, 18(3), 219-227.
  • Wernic, D., DiMaio, J., & Adams, J. (1989). Enantiospecific synthesis of L-. alpha.-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs. The Journal of Organic Chemistry, 54(18), 4254-4258.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N (alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances, 13(32), 22163-22175.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Molecules, 16(12), 9907-9917.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3845.
  • Speranza, G., Rabuffetti, M., Vidović, N., & Morelli, C. F. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molbank, 2020(3), M1147.
  • Bhattacharya, S., et al. (2011). Synthesis and Characterization of a Novel Dipeptide Analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
  • Failure of selective Nα-Boc protection of diamino acids based on pKa difference. (2025). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Process for preparing n-tertiary-butoxycarbonyl amino acids. (1974). Google Patents.
  • Amino Acid Synthesis by Leverage the Gabriel Synthesis. (2020, April 19). jOeCHEM. Retrieved January 17, 2026, from [Link]

  • Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • The synthesis of L-Pro1. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. (2020). Sci-Hub. Retrieved January 17, 2026, from [Link]

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A Technical Guide to Boc-Asu-OH (CAS 66713-87-9): A Strategic Building Block in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Role of a Unique Amino Acid Derivative

N-α-Boc-L-α-aminosuberic acid, commonly referred to as Boc-Asu-OH, is a non-canonical, α,ω-dicarboxylic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its defining feature is an eight-carbon aliphatic chain, which imparts unique structural and functional properties not found in the 20 proteinogenic amino acids. The presence of a terminal carboxylic acid on its side chain, in addition to the α-carboxyl group, makes it a versatile bifunctional linker and building block.[1]

The strategic importance of this compound lies in its utility for creating complex biomolecules. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its controlled and sequential incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies.[] This guide provides an in-depth exploration of the physicochemical properties, synthesis, and core applications of this compound, with a focus on its practical implementation in the laboratory.

Physicochemical and Handling Characteristics

Accurate characterization and proper handling of starting materials are foundational to reproducible scientific outcomes. This compound is typically supplied as a white to off-white solid. Its key properties are summarized below.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 66713-87-9[1]
Molecular Formula C₁₃H₂₃NO₆[1]
Molecular Weight 289.33 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), DMSO, Acetone, Chloroform, Ethyl Acetate[3]
Storage Store at room temperature in a dry, well-ventilated place.[1]
Safety & Handling Precautions:

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Although the health hazards of this specific product have not been fully investigated, standard laboratory precautions for chemical reagents should be strictly followed.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5]

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[4][5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4][5]

Core Application: Boc-SPPS Integration

This compound is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS), a method that builds peptide chains on an insoluble resin support.[6] The Boc group provides temporary protection for the N-terminus, which is stable under basic and neutral conditions but can be cleanly removed with moderate acid, typically trifluoroacetic acid (TFA).[][6][7]

The unique value of this compound in this context is its side-chain carboxylic acid. This group typically remains free during synthesis, allowing for post-synthetic modifications, cyclization, or the attachment of other moieties.

Workflow for Incorporating this compound in Boc-SPPS

The following diagram and protocol outline the cyclical process for adding a this compound residue to a growing peptide chain on a solid support.

Boc_SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Step 1: Deprotection 50% TFA in DCM Resin->Deprotection Start Cycle Wash1 Step 2: Wash DCM, IPA Deprotection->Wash1 Forms TFA salt Neutralization Step 3: Neutralization 10% DIPEA in DCM Wash1->Neutralization Wash2 Step 4: Wash DCM Neutralization->Wash2 Frees amine Coupling Step 5: Coupling This compound HBTU, HOBt, DIPEA in DMF/DCM Wash2->Coupling Wash3 Step 6: Wash DMF, DCM Coupling->Wash3 Forms peptide bond NextCycle Peptide-Resin (Asu residue added) Wash3->NextCycle End Cycle NextCycle->Deprotection Repeat for next amino acid

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Single Coupling Cycle

This protocol describes the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., MBHA resin for a C-terminal amide)

  • This compound (CAS 66713-87-9)

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7]

  • Neutralization Solution: 10% N,N'-Diisopropylethylamine (DIPEA) in DCM

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[6] Drain the solvent.

  • Boc Deprotection:

    • Add the 50% TFA/DCM solution to the resin and agitate for 2-5 minutes (pre-wash).[7] Drain.

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[7] This step removes the N-terminal Boc group, leaving an ammonium trifluoroacetate salt.

  • Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[7]

  • Neutralization:

    • Add the 10% DIPEA/DCM solution and agitate for 10-15 minutes. This deprotonates the N-terminal ammonium salt to the free amine.

    • Drain and repeat the neutralization step once more.

  • Washing: Drain the neutralization solution and wash the resin with DCM (5x) to remove excess base.

  • Activation & Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of this compound, HBTU, and HOBt in DMF.[6]

    • Add this activation mixture to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIPEA to initiate the coupling reaction.[6]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Validation (Trustworthiness Pillar):

    • Perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates the reaction is complete, as there are no more primary amines.[6]

    • If the test is positive, extend the coupling time or consider a double coupling.

  • Final Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[6] The resin is now ready for the next cycle.

Rationale Behind Reagent Choices: The HBTU/HOBt/DIPEA system is a widely trusted combination for peptide coupling. HOBt suppresses side reactions, particularly racemization, while HBTU is a highly efficient activating agent that converts the carboxylic acid of this compound into an active ester, primed for rapid reaction with the free amine on the resin. DIPEA acts as the essential organic base to facilitate the reaction.[6]

Advanced Application: A Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

Beyond simple peptide synthesis, the true power of this compound is realized in its application as a bifunctional linker, particularly in the sophisticated architecture of Antibody-Drug Conjugates (ADCs).[] ADCs are a class of targeted therapies that consist of a monoclonal antibody, a potent cytotoxic drug (payload), and a chemical linker that connects them.[][]

The aminosuberic acid (Asu) backbone serves as an excellent spacer. Its aliphatic chain provides spatial separation between the bulky antibody and the drug, which can be crucial for maintaining the biological activity of both components and can influence properties like solubility and stability.[10][11]

ADC_Structure Antibody Monoclonal Antibody (Targets Tumor Antigen) Attachment Conjugation Site (e.g., Cysteine) Antibody->Attachment Linker Aminosuberic Acid (Asu) Core (Provides Spacing & Attachment Points) Cleavage Cleavable Moiety (e.g., Dipeptide) Linker->Cleavage Drug Cytotoxic Payload (Kills Cancer Cell) Attachment->Linker Stable Linkage Cleavage->Drug Releases in cell

Caption: Role of Asu as a linker core in an ADC.

In a typical ADC synthesis strategy, the α-amino and α-carboxyl groups of the Asu moiety are used to extend a peptide chain (often a protease-cleavable sequence like Val-Cit), while the ω-carboxyl group on the side chain is activated to form a stable bond (e.g., an amide) with the cytotoxic payload.[10][12] This entire linker-drug construct is then conjugated to the antibody. The this compound derivative is a critical starting material for building such sophisticated linker systems.

Conclusion

This compound (CAS 66713-87-9) is far more than a simple protected amino acid. Its bifunctional nature, conferred by the side-chain carboxylic acid, makes it a strategic tool for chemists and drug developers. It provides a reliable building block for standard Boc-SPPS while also serving as a versatile and effective spacer for the construction of complex bioconjugates like ADCs.[1] Understanding its properties and the rationale behind its application protocols, as detailed in this guide, is essential for leveraging its full potential in the synthesis of next-generation peptides and targeted therapeutics.

References

  • Peptide Synthesis with the Boc Protecting Group. jOeCHEM (YouTube). Available at: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Center for Biotechnology Information. Available at: [Link]

  • The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. National Library of Medicine. Available at: [Link]

  • Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis. Available at: [Link]

  • Process for preparing n-tertiary-butoxycarbonyl amino acids. Google Patents.
  • This compound Safety Data Sheet. AA Blocks. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • ADC Development Challenges and Future Directions. BOC Sciences (YouTube). Available at: [Link]

  • Design, synthesis, and biological evaluation of antibody-drug conjugates comprised of potent camptothecin analogues. National Library of Medicine. Available at: [Link]

  • Unparalleled Solid Phase Peptide Synthesis. CEM Corporation. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • BOC Sciences Released A New Antibody-drug Conjugate Technology Platform. PR Newswire. Available at: [Link]

  • Linker peptide for constructing fusion protein. Google Patents.
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Available at: [Link]

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An In-depth Technical Guide to Nα-Boc-D-α-aminosuberic acid (Boc-D-asu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide serves as a comprehensive technical resource on Nα-tert-Butoxycarbonyl-D-α-aminosuberic acid (Boc-D-asu-OH). This document synthesizes critical information on its physicochemical properties, analytical characterization, synthesis, and applications, with a focus on providing practical insights for its effective utilization in peptide synthesis and broader drug discovery efforts. The information herein is curated to uphold the highest standards of scientific integrity, drawing from established literature and supplier data to ensure accuracy and reliability.

Introduction to Boc-D-asu-OH: A Unique Building Block

Nα-Boc-D-α-aminosuberic acid is a non-proteinogenic amino acid derivative that presents a unique combination of structural features for advanced peptide design and synthesis. As a D-enantiomer, it offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and therapeutic potential of peptide-based drugs. The eight-carbon backbone of the aminosuberic acid moiety provides a flexible and lipophilic spacer, which can be strategically employed to modulate the conformational properties, receptor affinity, and pharmacokinetic profile of synthetic peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of the robust Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), valued for its reliability in the assembly of complex peptide sequences.[][2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Boc-D-asu-OH is paramount for its effective handling, storage, and application in synthetic workflows.

PropertyValueSource(s)
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]octanedioic acid[4]
Synonyms Boc-D-2-aminosuberic acid, N-alpha-Boc-D-alpha-aminosuberic acid[4]
CAS Number 75113-71-2[4]
Molecular Formula C₁₃H₂₃NO₆[4]
Molecular Weight 289.32 g/mol [4]
Appearance White to off-white solid[]
Melting Point 122-128 °C
Solubility While specific quantitative data is not widely published, based on its structure and the properties of similar compounds, Boc-D-asu-OH is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Its solubility in water is likely to be low but can be enhanced in basic aqueous solutions through the deprotonation of its carboxylic acid groups.
Optical Rotation Specific optical rotation data for Boc-D-asu-OH is not readily available in the reviewed literature. For a D-amino acid derivative, a negative specific rotation is generally expected.

Structural Identifiers:

  • SMILES: CC(C)(C)OC(=O)NC(=O)O[4]

  • InChI: InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1[4]

  • InChIKey: WZVLJRPOVUCTFZ-SECBINFHSA-N[4]

Synthesis and Chemical Reactivity

The synthesis of Boc-D-asu-OH typically involves the protection of the α-amino group of D-α-aminosuberic acid with a Boc group. A general and widely adopted method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][6]

Synthesis D_Asu D-α-Aminosuberic Acid Boc_D_Asu Boc-D-asu-OH D_Asu->Boc_D_Asu Protection of α-amino group Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_D_Asu Base Base (e.g., NaOH, TEA) in Solvent (e.g., Dioxane/Water) Base->Boc_D_Asu

General Synthetic Scheme for Boc-D-asu-OH.

The core reactivity of Boc-D-asu-OH is dictated by its three functional groups: the Boc-protected α-amino group, the α-carboxylic acid, and the δ-carboxylic acid. The Boc group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is a fundamental step in Boc-SPPS.[] The two carboxylic acid groups provide handles for further chemical modifications, such as esterification or amide bond formation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Boc-D-asu-OH. The following techniques are standard for the quality control of this and similar protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Boc-D-asu-OH.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton (a multiplet), and the methylene protons of the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, and the carbons of the aliphatic backbone.

Representative Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of Boc-D-asu-OH in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Boc-D-asu-OH.

Representative HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Injection Volume: 10-20 µL

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Boc-D-asu-OH. Electrospray ionization (ESI) is a common technique for this analysis. The expected [M-H]⁻ ion in negative ion mode would be at m/z 288.3.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of Boc-D-asu-OH.

  • General Stability: The Boc protecting group is sensitive to strong acids and high temperatures.[] The compound is generally stable under neutral and basic conditions.

  • Recommended Storage: For long-term storage, it is recommended to keep Boc-D-asu-OH in a tightly sealed container at -20°C. For short-term use, storage at 2-8°C is acceptable. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture.[8]

Stability cluster_stable Stable Conditions cluster_unstable Unstable Conditions Neutral pH Neutral pH Basic Conditions Basic Conditions Room Temperature (short-term) Room Temperature (short-term) Refrigerated (2-8°C) Refrigerated (2-8°C) Frozen (-20°C) Frozen (-20°C) Strong Acids (e.g., TFA) Strong Acids (e.g., TFA) High Temperatures High Temperatures Prolonged exposure to moisture Prolonged exposure to moisture Boc_D_Asu Boc-D-asu-OH Boc_D_Asu->Neutral pH Stable Boc_D_Asu->Basic Conditions Stable Boc_D_Asu->Refrigerated (2-8°C) Recommended Short-term Storage Boc_D_Asu->Frozen (-20°C) Recommended Long-term Storage Boc_D_Asu->Strong Acids (e.g., TFA) Cleavage of Boc group Boc_D_Asu->High Temperatures Potential Decomposition

Stability Profile of Boc-D-asu-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-asu-OH is a valuable building block in Boc-SPPS, particularly for the synthesis of peptides where enhanced stability and specific conformational properties are desired.[2][9] The Boc/Bzl strategy is a well-established method for the synthesis of complex peptides.[3]

General Boc-SPPS Cycle for Incorporation of Boc-D-asu-OH:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid, or MBHA resin for a C-terminal amide).

  • Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain using a solution of TFA in dichloromethane (DCM), typically 50% TFA/DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a tertiary amine base, such as diisopropylethylamine (DIEA).

  • Coupling: Activate the α-carboxylic acid of Boc-D-asu-OH using a suitable coupling reagent (e.g., HBTU, HATU) and couple it to the free N-terminus of the peptide-resin.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the cycle of deprotection, neutralization, and coupling for the subsequent amino acids in the sequence.

SPPS_Cycle start Start with Peptide-Resin deprotection 1. Deprotection (TFA/DCM) start->deprotection neutralization 2. Neutralization (DIEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-D-asu-OH + Coupling Reagent) neutralization->coupling washing 4. Washing coupling->washing next_cycle Next Amino Acid Cycle washing->next_cycle

Workflow for a single coupling cycle in Boc-SPPS.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

Nα-Boc-D-α-aminosuberic acid is a specialized and valuable building block for peptide chemists and drug discovery scientists. Its unique structural features, including the D-configuration and the extended aliphatic side chain, offer opportunities to create novel peptides with enhanced stability and tailored biological activities. This guide provides a foundational understanding of its properties and applications, empowering researchers to confidently incorporate this versatile reagent into their synthetic strategies.

References

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein journal of organic chemistry, 13, 2200–2205.
  • Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • BOC Gases. Workplace safety. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
  • Fülöpová, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

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A Technical Guide to N-Boc-L-α-Aminosuberic Acid (Boc-Asu-OH): Synthesis, Application, and Strategic Insights for Advanced Peptide Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH), a non-canonical amino acid derivative crucial for the synthesis of advanced, structurally constrained peptides. Designed for researchers, chemists, and drug development professionals, this document elucidates the core physicochemical properties of this compound, its synthesis, and its strategic implementation in Solid-Phase Peptide Synthesis (SPPS), with a focus on enhancing therapeutic peptide stability and function.

Core Molecular and Physicochemical Profile

N-Boc-L-α-aminosuberic acid is a derivative of L-α-aminosuberic acid, an eight-carbon dicarboxylic amino acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function is essential for its application in stepwise peptide synthesis.

Table 1: Core Properties of N-Boc-L-α-Aminosuberic Acid

PropertyValueSource(s)
Molecular Formula C₁₃H₂₃NO₆[1]
Molecular Weight 289.33 g/mol [1]
CAS Number 66713-87-9[1]
Synonym (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid
Appearance White to off-white solid
Storage Room temperature for long-term stability[1]

Strategic Importance in Peptide Chemistry: The Dicarba Bridge

The primary strategic value of incorporating α-aminosuberic acid into a peptide sequence is to create stable, conformationally constrained analogues of biologically active peptides. Its most notable application is the replacement of disulfide bridges to form "dicarba" analogues.[2] The disulfide bond, while common in native peptides, can be susceptible to reduction in vivo, leading to loss of the peptide's tertiary structure and biological activity. By replacing a disulfide bridge (e.g., between two cysteine residues) with a stable amide linkage involving the side chain of Asu, a more robust cyclic peptide is formed.

A prime example is Elcatonin , a synthetic analogue of eel calcitonin.[2][3] In Elcatonin, the native disulfide bond between cysteine residues at positions 1 and 7 is replaced by a linkage formed from α-aminosuberic acid, significantly enhancing the molecule's stability while retaining high biological activity.[2][4] This modification improves the therapeutic profile of the hormone, which is used in the treatment of osteoporosis and other bone metabolism disorders.[4][5]

Synthesis of the Key Intermediate: Boc-Asu(OtBu)-OH

For successful incorporation into a peptide chain via SPPS, both the α-amino group and one of the two carboxyl groups of aminosuberic acid must be orthogonally protected. The α-amino group is protected with the acid-labile Boc group. Critically, the side-chain (δ) carboxyl group must also be protected, typically with a tert-butyl (OtBu) ester, which is also acid-labile but requires stronger acidic conditions for removal than the Nα-Boc group. This differential lability is the cornerstone of the Boc-SPPS strategy.[6] Therefore, the key building block for synthesis is N-Boc-L-α-aminosuberic acid δ-tert-butyl ester (Boc-Asu(OtBu)-OH) .

The synthesis can be envisioned as a two-stage process: selective protection of the side-chain carboxyl group followed by protection of the α-amino group.

G cluster_0 Stage 1: Selective Side-Chain Esterification cluster_1 Stage 2: Nα-Boc Protection L-Asu L-α-Aminosuberic Acid Selective_Ester Selective δ-Carboxyl Esterification (e.g., enzyme-catalyzed or with specific reagents) L-Asu->Selective_Ester tert-Butanol, Catalyst H-Asu(OtBu)-OH H-Asu(OtBu)-OH (Side-chain protected) Selective_Ester->H-Asu(OtBu)-OH Boc_Protection Nα-Boc Protection (Boc Anhydride or BOC-ON) H-Asu(OtBu)-OH->Boc_Protection Intermediate Boc-Asu(OtBu)-OH Boc-Asu(OtBu)-OH (Final Monomer for SPPS) Boc_Protection->Boc-Asu(OtBu)-OH

Diagram 1: Logical workflow for the synthesis of Boc-Asu(OtBu)-OH.
Protocol 1: General Procedure for Nα-Boc Protection

This protocol describes the protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O), a common and efficient method.[7][8]

  • Dissolution: Dissolve the amino acid (e.g., H-Asu(OtBu)-OH) (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Add a base, such as triethylamine (1.5 equivalents) or sodium hydroxide, to the solution to deprotonate the amino group, rendering it nucleophilic.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Reaction: Continue stirring the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, the mixture is diluted with water and washed with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O and byproducts.

  • Acidification & Extraction: The aqueous layer is then carefully acidified with a weak acid (e.g., 5% citric acid solution) to a pH of ~3. This protonates the α-carboxyl group, making the product extractable into an organic solvent.

  • Isolation: Extract the Boc-protected amino acid into ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.

Application in Boc-SPPS: A Step-by-Step Workflow

The incorporation of Boc-Asu(OtBu)-OH into a growing peptide chain follows the standard cyclical procedure of Boc-based Solid-Phase Peptide Synthesis. The entire process is a repetition of two key steps: Nα-Boc deprotection and coupling of the next amino acid.[6]

Boc_SPPS_Cycle start Start with Resin-Bound Peptide (Nα-Boc protected) deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (e.g., 5-10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Coupling (Add activated Boc-Asu(OtBu)-OH) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 check Monitor Coupling (Kaiser Test) wash3->check check->coupling Positive (Incomplete) 'Double Couple' repeat Repeat Cycle for Next Amino Acid check->repeat Negative (Complete) repeat->deprotection cleavage Final Cleavage (e.g., Anhydrous HF) & Purification (RP-HPLC) repeat->cleavage Final Residue Added

Diagram 2: Boc-SPPS cycle for incorporating Boc-Asu(OtBu)-OH.
Protocol 2: Incorporation of Boc-Asu(OtBu)-OH via Manual Boc-SPPS

This protocol outlines the key steps for a single coupling cycle on a 0.1 mmol scale.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.

  • Neutralization:

    • Wash the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) for 2 minutes. Repeat this step once.

    • Wash the resin with DMF (3x) to remove excess base. The resin is now ready for coupling.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-Asu(OtBu)-OH (3-5 equivalents) with a suitable coupling reagent. The choice of reagent is critical for efficiency and minimizing side reactions.

    • Table 2: Comparison of Common Coupling Reagents for Boc-SPPS

      Coupling Reagent Class Activation Merits & Considerations
      DCC/HOBt Carbodiimide In situ Cost-effective, but produces insoluble DCU byproduct. HOBt suppresses racemization.
      HBTU/DIEA Aminium Salt In situ Highly efficient, fast reaction times. Generally preferred for difficult couplings.

      | PyBOP/DIEA | Phosphonium Salt | In situ | High efficiency with low racemization. Byproducts are generally less hazardous than some alternatives. |

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • If the test is positive (blue/purple beads), a second "double coupling" step with fresh reagents is recommended.[9]

    • Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The cycle can now be repeated for the next amino acid.

Final Cleavage and Purification

After the final amino acid has been coupled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the OtBu on Asu) must be removed. In Boc-SPPS, this is typically achieved with a strong acid.[6]

  • Cleavage: Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for cleaving peptides from Merrifield or MBHA resins and removing benzyl- and tert-butyl-based side-chain protecting groups. The procedure requires specialized, HF-resistant apparatus. The cleavage is typically performed at 0°C for 1-2 hours in the presence of "scavengers" (e.g., anisole, p-cresol) to trap the highly reactive carbocations generated from the cleavage of protecting groups, which could otherwise modify sensitive residues like tryptophan or methionine.[9]

  • Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether. The primary method for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10] The peptide is dissolved in an aqueous solvent (often containing 0.1% TFA) and loaded onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptide, separating it from impurities based on hydrophobicity.[10]

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry, which verifies that the observed molecular weight matches the theoretical mass of the desired peptide sequence.

Conclusion

N-Boc-L-α-aminosuberic acid is a specialized but powerful building block for advanced peptide synthesis. Its true utility is realized through its side-chain protected form, Boc-Asu(OtBu)-OH, which enables the creation of stabilized, cyclic peptide analogues with enhanced therapeutic potential. A thorough understanding of its synthesis, the principles of Boc-SPPS, and the critical steps of side-chain protection and final cleavage are essential for its successful application. The ability to form robust dicarba bridges, as exemplified by the drug Elcatonin, underscores the significant contribution of this compound to the field of medicinal chemistry and drug development.

References

  • Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elc
  • The Activity of Peptides of the Calcitonin Family in Bone. Physiological Reviews.
  • What is the mechanism of Elcatonin?
  • Biological activity of different calcitonins in men. PubMed.
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.
  • Boc-L-alpha-aminosuberic acid. Biosynth.
  • Amine Protection / Deprotection. Fisher Scientific.
  • A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)
  • The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids. 2000;18(3):219-27.
  • N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses Procedure.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • BOC Protection and Deprotection. J&K Scientific LLC. 2025.
  • A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis. Benchchem.
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Efficacy and safety of elcatonin in postmenopausal women with osteoporosis: a systematic review with network meta-analysis of randomized clinical trials. PubMed.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Reverse-phase HPLC Peptide Purification.
  • US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Selective Esterification of Amino Acid. Chemistry Stack Exchange. 2019.
  • A Comparative Guide to the Coupling Reactions of Fmoc-Ser(Ac)-OH in Peptide Synthesis. Benchchem.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase. Utrecht University - UU Research Portal. 2009.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Fmoc-Asu(OtBu)-OH. Advanced ChemTech.
  • Chemicals | Industries. BOC Gases.
  • Overview of peptide and protein analysis by mass spectrometry. PubMed.

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A Technical Guide to the Spectroscopic Characterization of Boc-L-α-Aminosuberic Acid (Boc-Asu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize N-tert-butyloxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH), a key building block in peptide synthesis.[1][2] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of such reagents is paramount for ensuring the integrity and success of synthetic routes. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and interpretive insights.

Introduction to this compound: A Versatile Building Block

This compound is a derivative of L-α-aminosuberic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is fundamental in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[2][] The suberic acid backbone, an eight-carbon dicarboxylic acid, provides a unique aliphatic spacer that can influence the conformation, stability, and biological activity of the resulting peptides.[1] Its applications are prevalent in the synthesis of enzyme inhibitors, receptor ligands, and cyclic peptides.[1]

The molecular structure of this compound is presented below, and its unambiguous characterization relies on a combination of spectroscopic methods. While Mass Spectrometry confirms the molecular weight and IR spectroscopy identifies functional groups, NMR spectroscopy provides the detailed atomic-level connectivity required for complete structural elucidation.[4]

Caption: Molecular Structure of Boc-L-α-Aminosuberic Acid (this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the suberic acid backbone, the α-proton, the NH proton of the carbamate, and the tert-butyl group of the Boc protecting group. The predicted chemical shifts are based on data from structurally similar Boc-protected amino acids.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C(CH₃)₃~1.45Singlet9H
-(CH₂)₄-1.25 - 1.70Multiplet8H
α-CH₂ (adjacent to COOH)~2.35Triplet2H
α-CH~4.30Multiplet1H
NH5.00 - 5.50Broad Singlet/Doublet1H
COOH> 10.0Broad Singlet2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The low natural abundance of ¹³C (about 1.1%) means that a higher number of scans are typically required for data acquisition.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C(CH₃)₃~28.5
-(CH₂)₄-24.0 - 34.0
~53.0
C(CH₃)₃~80.0
C=O (Boc)~156.0
COOH~175.0

Note: The chemical shifts of the methylene carbons in the suberic acid chain will be distinct but may overlap in a narrow region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

  • Weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid large interfering signals in the ¹H NMR spectrum.[4]

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, to compensate for the low natural abundance of ¹³C.[4]

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction using appropriate NMR processing software.

  • Reference the chemical shifts to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve nmr NMR Spectrometer (400+ MHz) dissolve->nmr h1_acq ¹H NMR Acquisition nmr->h1_acq c13_acq ¹³C NMR Acquisition nmr->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction referencing Chemical Shift Referencing correction->referencing interpretation Spectral Interpretation referencing->interpretation

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[8]

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretch2500-3300Strong, Broad
N-H (Carbamate)Stretch3200-3400Medium
C-H (Aliphatic)Stretch2850-2960Medium-Strong
C=O (Carboxylic Acid)Stretch~1710Strong
C=O (Carbamate)Stretch~1690Strong
C-OStretch1000-1300Medium

The broadness of the O-H stretch is a result of hydrogen bonding between the carboxylic acid groups.[9][10] The two distinct carbonyl peaks are indicative of the different electronic environments of the carboxylic acid and carbamate carbonyls.

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₃H₂₃NO₆, Molecular Weight: 289.33 g/mol ), high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.[1][12]

Ion Formula Predicted m/z (Exact Mass)
[M+H]⁺C₁₃H₂₄NO₆⁺290.1598
[M+Na]⁺C₁₃H₂₃NNaO₆⁺312.1418
[M-H]⁻C₁₃H₂₂NO₆⁻288.1453

Common fragmentation patterns in electrospray ionization (ESI) would involve the loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da).

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurements.[12]

Data Acquisition (ESI Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Data Analysis:

  • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

  • Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

  • Analyze fragmentation patterns to further support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. The protocols and predicted data presented in this guide serve as a valuable resource for researchers in peptide synthesis and drug development, ensuring the quality and integrity of this critical synthetic building block. By understanding the causality behind the experimental choices and the interpretation of the resulting data, scientists can confidently utilize this compound in their synthetic endeavors.

References

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

  • The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... ResearchGate. [Link]

  • 13 Carbon NMR. University of Arizona. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Boc-Ala-OH - SpectraBase. SpectraBase. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • This compound CAS NO.66713-87-9. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

  • Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. ResearchGate. [Link]

  • Mass Spectrometry Facility. Arizona State University. [Link]

  • Capabilities. Arizona State University. [Link]

  • The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu. ResearchGate. [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]

  • Bucket Fuser: Statistical Signal Extraction for 1D 1H NMR Metabolomic Data. NIH. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Michigan. [Link]

  • Introduction to IR Spectra. UCLA. [Link]

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An In-depth Technical Guide to the Solubility of Boc-Asu-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-Butoxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH) is a crucial building block in modern peptide synthesis and drug discovery.[1] As a derivative of suberic acid, an eight-carbon dicarboxylic acid, its unique structure featuring a long aliphatic side chain and two carboxylic acid moieties makes it a valuable component for introducing conformational constraints, improving metabolic stability, and acting as a linker in complex bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for selective deprotection during stepwise peptide synthesis.[2]

The success of any synthetic protocol involving this compound is fundamentally dependent on its solubility in appropriate organic solvents. A thorough understanding of its solubility profile is therefore paramount for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification, and enable the preparation of homogenous solutions for analysis and screening. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, discusses the underlying physicochemical principles governing its solubility, and presents detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to consider its key molecular features:

  • Molecular Formula: C₁₃H₂₃NO₆[1][3]

  • Molecular Weight: 289.33 g/mol [1][3]

  • Structure: this compound possesses a polar α-amino acid head group with a bulky, nonpolar Boc protecting group, a long, flexible, and predominantly nonpolar heptanoic acid side chain, and a terminal carboxylic acid group. This amphiphilic nature dictates its complex solubility behavior.

  • Hydrogen Bonding: The presence of two carboxylic acid groups and the N-H of the carbamate allows this compound to act as both a hydrogen bond donor and acceptor.

  • Polarity: The molecule has distinct polar and nonpolar regions, making its interaction with solvents highly dependent on the solvent's own properties.

Expected Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, we can predict its solubility based on the general behavior of other Boc-protected amino acids and the principles of "like dissolves like." The Boc protecting group tends to increase the solubility of amino acids in organic solvents compared to their unprotected counterparts.[][5]

The following table summarizes the expected solubility of this compound in various classes of organic solvents, categorized by their polarity and hydrogen bonding capabilities.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)High to Very HighThese solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the polar carboxylic acid and carbamate groups. Their ability to disrupt intermolecular hydrogen bonds within the this compound crystal lattice contributes to high solubility. DMF and DMSO are particularly effective for dissolving protected peptides.[6]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to HighThese solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with all polar functionalities of this compound. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in polarity.[7]
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl etherModerateThese solvents are less polar than alcohols but can still accept hydrogen bonds. The nonpolar aliphatic side chain of this compound will interact favorably with the ether backbone.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to LowThese solvents are of intermediate polarity and can engage in dipole-dipole interactions. Their ability to solvate the polar groups is limited, but they will interact well with the nonpolar regions.
Nonpolar Toluene, Hexanes, CyclohexaneLow to InsolubleThe significant polarity of the two carboxylic acid groups and the carbamate will limit solubility in these solvents, which primarily offer only van der Waals interactions.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in a given solvent:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8]

  • pH and Ionization State: The presence of two carboxylic acid groups means the ionization state of this compound is highly dependent on the pH of the solution. In the presence of a base, one or both carboxylic acids can be deprotonated to form carboxylates. This ionized form is generally more soluble in polar protic solvents. Conversely, in highly acidic conditions, the Boc group can be cleaved.[2]

  • Solvent Mixtures: The use of co-solvents can significantly enhance solubility. For instance, a mixture of a polar protic and a polar aprotic solvent can provide a balance of hydrogen bonding and dipole-dipole interactions to effectively solvate the different parts of the this compound molecule.[9]

  • Presence of Salts: The addition of certain salts, such as lithium chloride (LiCl), to polar aprotic solvents like DMF can increase the solubility of protected peptides by disrupting intermolecular aggregation.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are standard methodologies for quantifying the solubility of a compound like this compound.

Gravimetric Method for Solubility Determination

This is a reliable and straightforward method for determining equilibrium solubility.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Pipettes

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely in an oven or vacuum oven until a constant weight is achieved.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (g/L) = (Mass of dried residue (g)) / (Volume of aliquot (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be used for a wide range of concentrations.

Materials and Equipment:

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • Mobile phase solvents

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the test solvent as described in the gravimetric method (Steps 1-4).

  • Sample Preparation for HPLC: Withdraw a small aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing Experimental Workflows

Gravimetric Solubility Determination Workflow

G A Add excess this compound to a pre-weighed vial B Add a known volume of solvent A->B C Equilibrate in a thermostatic shaker (24-48h) B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw a known volume of the supernatant D->E F Evaporate the solvent from the aliquot E->F G Weigh the dried residue F->G H Calculate solubility (g/L) G->H

Caption: Workflow for gravimetric solubility determination.

HPLC-Based Solubility Determination Workflow

G cluster_0 Calibration cluster_1 Sample Analysis S1 Prepare standard solutions of known concentrations S2 Inject standards into HPLC S1->S2 S3 Generate calibration curve (Peak Area vs. Concentration) S2->S3 P5 Determine concentration from calibration curve S3->P5 Use for calculation P1 Prepare saturated solution and centrifuge P2 Filter supernatant P1->P2 P3 Dilute filtered aliquot P2->P3 P4 Inject diluted sample into HPLC P3->P4 P4->P5

Caption: Workflow for HPLC-based solubility determination.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. While quantitative data remains to be extensively documented, a systematic approach based on its amphiphilic nature and the properties of common organic solvents allows for a reliable prediction of its solubility profile. It is expected to exhibit high solubility in polar aprotic solvents like DMF and DMSO, and moderate to high solubility in polar protic solvents such as methanol and ethanol. For precise process control and optimization, experimental determination of solubility using robust methods like the gravimetric or HPLC techniques is strongly recommended. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently handle and utilize this compound in their synthetic endeavors.

References

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Lazzús, J. A. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(44), 20451–20466. [Link]

  • Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

  • ResearchGate. Solubility of Amino Acids, Sugars, and Proteins. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]

  • ResearchGate. Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. [Link]

Sources

The Advent and Application of N-Boc-L-α-Aminosuberic Acid: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

In the intricate world of peptide science, the creation of novel therapeutic and research peptides hinges on the precise assembly of amino acid building blocks. The journey to synthesizing complex peptides is paved with challenges, primarily the need to control the reactivity of the various functional groups within each amino acid. This technical guide delves into the discovery, history, and application of a particularly valuable, yet non-proteinogenic, amino acid derivative: N-Boc-L-α-aminosuberic acid. This molecule represents the convergence of two critical concepts in peptide chemistry: the introduction of a unique structural element through α-aminosuberic acid and the strategic use of the tert-butyloxycarbonyl (Boc) protecting group.

L-α-Aminosuberic acid is a dicarboxylic amino acid, meaning it possesses two carboxylic acid groups, which offers unique possibilities for creating branched or cyclized peptides.[1] The Boc protecting group, on the other hand, is a cornerstone of modern peptide synthesis, allowing for the temporary and selective deactivation of the α-amino group, thereby directing the sequence of peptide bond formation. The marriage of these two entities into N-Boc-L-α-aminosuberic acid has provided researchers with a powerful tool for constructing sophisticated peptide architectures with enhanced biological activities.

The Foundational Pillars: L-α-Aminosuberic Acid and the Boc Protecting Group

To fully appreciate the significance of N-Boc-L-α-aminosuberic acid, it is essential to understand the individual contributions of its core components.

L-α-Aminosuberic Acid: A Scaffold for Innovation

Unlike the 20 proteinogenic amino acids, L-α-aminosuberic acid is not found in naturally occurring proteins. Its structure, featuring a six-carbon aliphatic chain separating the α-amino group and the side-chain carboxyl group, makes it a valuable building block for several reasons:

  • Conformational Constraint: The length of the side chain can be exploited to induce specific secondary structures, such as turns and helices, in peptides.

  • Cyclization and Ligation: The two carboxylic acid groups provide handles for creating cyclic peptides or for conjugating other molecules, such as reporter tags or drug payloads.

  • Disulfide Bond Mimicry: The suberic acid backbone can serve as a non-reducible mimic of a disulfide bridge, enhancing the stability of the resulting peptide.[2]

The synthesis of enantiomerically pure L-α-aminosuberic acid has been a subject of significant research, with enantiospecific routes developed to ensure the correct stereochemistry for biological applications.[3]

The Boc Group: A Revolution in Peptide Synthesis

The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s was a watershed moment in peptide chemistry.[1] A critical element of this strategy was the use of temporary protecting groups for the α-amino function of the incoming amino acid. The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, quickly became a workhorse in this field.[4]

The utility of the Boc group stems from its unique chemical properties:

  • Acid Lability: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which leaves most other protecting groups and the peptide-resin linkage intact.[5]

  • Base and Nucleophile Stability: The Boc group is resistant to the basic conditions and nucleophilic reagents often used in peptide synthesis.[2]

  • Improved Solubility: The bulky tert-butyl group can enhance the solubility of protected amino acids in organic solvents used for coupling reactions.

The Boc/Bzl (benzyl-based side-chain protection) strategy became a dominant paradigm in SPPS for many years, enabling the synthesis of countless peptides.

The Genesis of a Key Reagent: The History of N-Boc-L-α-Aminosuberic Acid

While the individual components were well-established, the specific synthesis and application of N-Boc-L-α-aminosuberic acid as a distinct building block for peptide synthesis became more prominent with the increasing demand for complex and constrained peptides.

A pivotal publication by Wünsch and colleagues in 2000 detailed the synthesis of a range of α-aminosuberic acid derivatives tailored for peptide synthesis, including those with Z-, Fmoc-, and crucially, Boc-protection on the α-amino group.[6] This work provided a clear and accessible methodology for preparing this valuable reagent and demonstrated its utility in the synthesis of peptide fragments.[6][7]

Prior to this, it is highly probable that N-Boc-L-α-aminosuberic acid was synthesized and utilized as an intermediate in various research endeavors focused on creating peptide analogs. However, the work of Wünsch et al. solidified its status as a commercially relevant and synthetically accessible building block for the broader scientific community.

Synthesis and Characterization: A Practical Workflow

The preparation of N-Boc-L-α-aminosuberic acid involves a two-stage process: the synthesis of the parent L-α-aminosuberic acid followed by the introduction of the Boc protecting group.

Stage 1: Enantiospecific Synthesis of L-α-Aminosuberic Acid

Several synthetic routes to L-α-aminosuberic acid have been reported. One effective method, based on the work of Wernic and colleagues, utilizes a chiral starting material to ensure the desired L-stereochemistry.[3] While the full multi-step synthesis is beyond the scope of this guide, the key is the generation of the enantiomerically pure amino acid.

Stage 2: N-Boc Protection of L-α-Aminosuberic Acid

The introduction of the Boc group onto the α-amino function of L-α-aminosuberic acid is a well-established procedure. The most common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol: Synthesis of N-Boc-L-α-Aminosuberic Acid

  • Dissolution: L-α-Aminosuberic acid is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and an aqueous solution of a base such as sodium hydroxide or sodium bicarbonate.[8]

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), is added to the stirred solution. The reaction is typically performed at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a low pH (typically pH 2-3) with an acid like citric acid or hydrochloric acid.

  • Extraction: The N-Boc-L-α-aminosuberic acid is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification and Characterization: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The product can be further purified by crystallization or chromatography. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Workflow Diagram: Synthesis of N-Boc-L-α-Aminosuberic Acid

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L-Asu L-α-Aminosuberic Acid ReactionVessel Reaction Mixture (Dioxane/Water) L-Asu->ReactionVessel Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel Acidification Acidification (pH 2-3) ReactionVessel->Acidification 1. Reaction Completion Extraction Extraction (Ethyl Acetate) Acidification->Extraction 2. pH Adjustment Purification Purification (Crystallization/Chromatography) Extraction->Purification 3. Isolation FinalProduct N-Boc-L-α-Aminosuberic Acid Purification->FinalProduct 4. Final Product caption Synthesis of N-Boc-L-α-aminosuberic acid. ApplicationPathways cluster_applications Applications in Peptide Synthesis N-Boc-L-Asu N-Boc-L-α-Aminosuberic Acid CyclicPeptides Cyclic Peptides N-Boc-L-Asu->CyclicPeptides Side-chain lactamization BranchedPeptides Branched Peptides N-Boc-L-Asu->BranchedPeptides Dual carboxyl functionality HDACInhibitors HDAC Inhibitors N-Boc-L-Asu->HDACInhibitors Scaffold for SAR studies DrugConjugates Peptide-Drug Conjugates N-Boc-L-Asu->DrugConjugates Linker attachment point caption Key applications of N-Boc-L-α-aminosuberic acid.

Caption: The diverse applications of N-Boc-L-α-aminosuberic acid in the field of peptide science.

Conclusion: An Indispensable Tool for Peptide Innovation

N-Boc-L-α-aminosuberic acid stands as a testament to the power of chemical synthesis in expanding the toolbox of peptide scientists. Its development, built upon the foundational discoveries of L-α-aminosuberic acid synthesis and the revolutionary Boc protection strategy, has provided a robust and versatile building block for creating peptides with novel structures and functions. As the quest for more potent and specific peptide-based therapeutics continues, the strategic incorporation of unique building blocks like N-Boc-L-α-aminosuberic acid will undoubtedly play a pivotal role in shaping the future of medicine and biotechnology.

References

  • Wünsch, E., Stocker, H., Malon, P., Gut, V., Cerovský, V., & Zertová, M. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids, 18(3), 219-27. [Link]

  • Wernic, D., DiMaio, J., & Adams, J. (1989). Enantiospecific synthesis of L-.alpha.-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs. The Journal of Organic Chemistry, 54(17), 4224–4228. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. RSC Publishing. Retrieved from a relevant RSC publication detailing Boc-protection protocols.
  • Wünsch, E., et al. (2001). The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. Amino Acids, 21(3), 255-63. [Link]

  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Publishing. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2156–2162. [Link]

  • Paweł, K., & Zabrocki, J. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6), e3091. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2156-2162. [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • Gabrielli, B. G., et al. (2005). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Journal of Medicinal Chemistry, 48(11), 3814-27. [Link]

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-Boc-L-α-Aminosuberic Acid (Boc-Asu-OH)

For the modern researcher in drug discovery and peptide synthesis, a profound understanding of reagent safety is not merely a regulatory formality but the bedrock of scientific integrity and innovation. N-Boc-L-α-aminosuberic acid (this compound), a key building block for introducing non-canonical spacers and structural motifs into peptides, is a staple in many laboratories. While it is not classified as acutely hazardous, its nature as a fine chemical powder necessitates a rigorous and well-understood handling protocol to ensure personnel safety and experimental reproducibility.

This guide, intended for laboratory scientists and development professionals, moves beyond generic safety data to provide a framework for risk assessment, safe handling, and emergency preparedness rooted in the specific physicochemical properties of Boc-protected amino acids.

A thorough safety protocol begins with a clear understanding of the material's identity and properties. This compound is a derivative of the eight-carbon dicarboxylic amino acid, aminosuberic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection renders the amine nucleophilicity inert under basic or neutral conditions, a crucial feature for controlled peptide coupling.[][2]

PropertyValueSource(s)
Chemical Name (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid
Synonyms N-Boc-L-α-aminosuberic acid, this compound
CAS Number 66713-87-9
Molecular Formula C₁₃H₂₃NO₆
Molecular Weight 289.32 g/mol [3]
Appearance White to off-white solid/powder[4] (by analogy)
Primary Application Peptide synthesis, medicinal chemistry[5]

Hazard Identification and Risk Assessment

As of the latest review, a specific, harmonized GHS classification for this compound is not consistently available across supplier safety data sheets. Some sources indicate no required hazard pictograms or statements, while others for structurally similar compounds, such as N-Boc-L-glutamic acid, list warnings for irritation and ingestion.[6] This highlights a critical principle of laboratory safety: in the absence of definitive data, a conservative approach based on the precautionary principle must be adopted.

Therefore, for the purpose of risk assessment, this compound should be treated as a substance with the potential to cause:

  • Respiratory Tract Irritation: If inhaled as a fine dust.

  • Skin Irritation: Upon prolonged or repeated contact.

  • Serious Eye Irritation: If dust particles enter the eyes.

The causality behind these potential hazards lies in the physical form (fine powder) and the chemical nature (dicarboxylic acid) of the molecule. Fine powders can be easily aerosolized, leading to inhalation, while the acidic functionalities could cause irritation upon contact with mucous membranes.

A systematic risk assessment should be performed before any new procedure involving this compound.

cluster_0 Risk Assessment Workflow for this compound A Identify Hazards (Review SDS, literature, analogies) - Potential Irritant (Eyes, Skin, Respiratory) - Fine Powder (Inhalation Risk) B Assess Exposure Potential - Quantity used? - Duration of task? - Aerosolization risk? (e.g., weighing) A->B Analyze the 'What' C Evaluate Existing Controls - Fume hood available? - Appropriate PPE on hand? - SOPs in place? B->C Analyze the 'How' D Determine Risk Level (Low / Medium / High) C->D Synthesize E Implement/Verify Controls - Mandate fume hood use for weighing. - Confirm correct PPE selection. - Train personnel on SOP. D->E Mitigate F Review and Re-evaluate (After incident or process change) E->F Maintain

Caption: Risk assessment workflow for handling this compound.

Hierarchy of Controls: A Self-Validating System for Safety

To ensure protocols are inherently safe, the "Hierarchy of Controls" framework should be applied. This framework prioritizes systemic changes over individual actions, creating a more robust safety environment.

  • Elimination/Substitution: While eliminating this compound is not feasible if required for synthesis, substituting it with a less dusty granular form, if available, could be an option.

  • Engineering Controls: This is the most critical pillar for handling chemical powders. All operations that may generate dust, particularly weighing, must be performed within a certified chemical fume hood or a powder containment hood. This physically removes the hazard from the operator's breathing zone.[5]

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that guide safe work practices. This includes ensuring all users are trained on the specific hazards and handling procedures for this compound and that designated areas for its use are clearly marked.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and is non-negotiable. It protects the user from exposure when engineering and administrative controls are properly used.

cluster_1 Hierarchy of Controls for this compound E Elimination (Most Effective) S Substitution (e.g., granular vs. powder form) E->S Eng Engineering Controls (Chemical Fume Hood) S->Eng Adm Administrative Controls (SOPs, Training) Eng->Adm PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) Adm->PPE

Caption: Hierarchy of controls applied to this compound handling.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust.[7]

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Inspect gloves for defects before each use.[5][7]

  • Body Protection: A standard laboratory coat, fully buttoned, is required to protect against skin contact from minor spills.[5][7]

Safe Handling, Storage, and Experimental Protocols

Adherence to meticulous handling and storage protocols is essential for both safety and maintaining the chemical integrity of this compound.

Storage

Boc-protected amino acids are generally stable, but susceptible to degradation from moisture.[8][9]

  • Long-Term Storage: For maximum stability, store the container tightly sealed at 2-8°C or, preferably, at -20°C.[8][10]

  • Short-Term Storage: The compound can be stored at room temperature for shorter periods in a desiccator.[8]

  • Crucial Handling Step: Before opening, the container must be allowed to warm to ambient temperature inside a desiccator. Opening a cold container will cause atmospheric moisture to condense on the powder, compromising its integrity and leading to inconsistent experimental results.[9][11]

Experimental Protocol: Safe Weighing and Preparation of a Stock Solution

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: a. Don all required PPE (lab coat, safety goggles, nitrile gloves). b. Verify that the chemical fume hood is operational (check airflow monitor). c. Gather all necessary equipment (spatula, weigh boat, vial for stock solution, solvent, vortex mixer) and place it inside the fume hood.

  • Equilibration: a. Remove the this compound container from cold storage and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate. Do not open the container while it is cold.

  • Weighing (inside the fume hood): a. Place the weigh boat on the analytical balance and tare it. b. Open the equilibrated this compound container. c. Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could create dust clouds (e.g., tapping the spatula on the container opening). d. Tightly reseal the primary container immediately after dispensing.

  • Solubilization (inside the fume hood): a. Carefully transfer the weighed powder into the labeled vial intended for the stock solution. b. Add the desired volume of solvent (e.g., DMF, DCM) to the vial. c. Cap the vial securely and vortex until the solid is fully dissolved.

  • Cleanup: a. Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. b. Wipe down the spatula with a solvent-dampened towel and dispose of the towel in the chemical waste. c. Wipe down the work surface inside the fume hood. d. Remove gloves and dispose of them, then wash hands thoroughly.

Stability and Reactivity

  • Stability: The Boc protecting group is stable under neutral, basic, and many nucleophilic conditions.[2][12] It is also stable to catalytic hydrogenolysis.[]

  • Reactivity & Incompatibilities: The primary reactivity concern is the acid-lability of the Boc group. It is readily cleaved by strong acids such as trifluoroacetic acid (TFA), often used in peptide synthesis.[][13] This reaction generates a tert-butyl cation, which can act as an alkylating agent.[14] Therefore, this compound is incompatible with:

    • Strong acids (causes deprotection)[15]

    • Strong oxidizing agents[15]

  • Hazardous Decomposition Products: Upon combustion, it will decompose to form oxides of carbon (CO, CO₂) and nitrogen (NOx).[16]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

For a small spill of solid this compound powder:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill location.

  • Assess: Ensure the spill does not pose a fire or major respiratory hazard. If it does, or if you are unsure, evacuate and call emergency personnel.[17]

  • PPE: Don appropriate PPE, including a lab coat, goggles, and double gloves.

  • Contain & Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization.[18] Alternatively, lightly moisten the powder with an inert liquid (like water, if not reactive) to minimize dust.[17]

  • Collect: Carefully sweep the material into a dustpan and place it into a heavy-duty plastic bag or a sealed container.[19][20]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Label the container as hazardous waste and dispose of it according to your institution's environmental health and safety guidelines.[19]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal

Unused this compound and any materials contaminated with it (e.g., weigh boats, gloves) must be disposed of as chemical waste. Do not discard it in the standard trash or down the drain.[18][21] All waste must be collected in a properly labeled, sealed container and managed according to your institution's and local hazardous waste regulations.

References

Click to expand
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2017, October 13). Chemical Spills in Laboratories. Retrieved from [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved from [Link]

  • Michigan State University College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]

  • BioLongevity Labs. (2024, June 7). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 66713-87-9. Retrieved from [Link]

  • BioLongevity Labs. (2024, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 66713-87-9 this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • J&K Scientific LLC. (2024, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • QIAGEN. (n.d.). GHS H and P codes. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

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Methodological & Application

Application Note: The Strategic Integration of Boc-Asu-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Beyond the Canonical Twenty - The Role of Non-proteinogenic Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids (npAAs) is a cornerstone of rational peptide design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability, low bioavailability, and conformational ambiguity.[1][2][3] Among the diverse arsenal of npAAs, L-α-Aminosuberic acid (Asu) has emerged as a particularly valuable tool for introducing conformational constraints and enabling novel side-chain modifications.

This application note provides a comprehensive guide to the theory and practice of utilizing N-α-Boc-L-α-aminosuberic acid γ-tert-butyl ester (Boc-Asu(OtBu)-OH) in solid-phase peptide synthesis (SPPS). We will delve into the strategic advantages of Asu incorporation, provide detailed, field-tested protocols for its use, and explain the chemical rationale behind each step to empower researchers to confidently and successfully integrate this versatile building block into their synthetic workflows.

The Strategic Advantage of Boc-Asu(OtBu)-OH

Boc-Asu(OtBu)-OH is a derivative of aminosuberic acid, an eight-carbon dicarboxylic amino acid. Its structure is strategically designed for seamless integration into standard Boc-SPPS workflows.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group on the α-amine ensures compatibility with the stepwise deprotection strategy of Boc-SPPS, where it is selectively removed by mild acids like trifluoroacetic acid (TFA) before the coupling of the next amino acid.[4]

  • OtBu (tert-butyl) Ester: The γ-carboxyl group on the side chain is protected as a tert-butyl ester. This is critical to prevent unwanted side reactions, such as branching or cyclization, during peptide assembly.[5] The OtBu group is stable to the conditions used for Boc deprotection but is readily cleaved during the final hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) cleavage step, regenerating the free carboxylic acid on the Asu side chain.[4]

The primary applications and advantages of incorporating Asu into a peptide sequence include:

  • Lactam Bridge Formation: The side-chain carboxyl group of Asu is perfectly positioned to form a stable amide bond (a lactam bridge) with the N-terminal amine or the side-chain amine of another amino acid (e.g., Lys, Orn). This cyclization is a powerful strategy for constraining the peptide backbone, often leading to increased receptor affinity, enhanced biological activity, and improved resistance to enzymatic degradation.

  • Introduction of a Linker/Spacer: The eight-carbon chain of Asu can act as a flexible spacer, allowing for the attachment of reporter molecules (dyes, fluorophores), chelating agents, or polyethylene glycol (PEG) chains without disrupting the core peptide structure required for biological activity.

  • Enhanced Solubility: The introduction of a second carboxylic acid group can, in some cases, improve the overall solubility of the final peptide, which is a common challenge in peptide chemistry.

Core Protocols: Integrating Boc-Asu(OtBu)-OH into Your SPPS Workflow

The following protocols are designed for a standard manual or automated Boc-SPPS workflow.[6] Reagent concentrations and reaction times may require optimization based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • Resin: Merrifield resin or a suitable alternative pre-loaded with the C-terminal amino acid.[7]

  • Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protection.

  • Boc-Asu(OtBu)-OH

  • Deprotection Solution: 25-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[7]

  • Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF).[4]

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[8]

    • DIPEA.

  • Solvents: DCM, DMF (peptide synthesis grade).

  • Washing Solvents: DCM, DMF, Methanol (MeOH).

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with appropriate scavengers (e.g., p-cresol, anisole).[7][9] CAUTION: HF is extremely hazardous and requires specialized equipment and training. [7]

  • Precipitation/Washing Solvent: Cold diethyl ether.[10]

Workflow Diagram: Single Coupling Cycle

SPPS_Cycle Start Resin-Bound Peptide (Free N-terminus) Deprotection Step 1: Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Step 2: Washes (DCM, DMF) Deprotection->Wash1 Neutralization Step 3: Neutralization (5-10% DIPEA in DMF/DCM) Wash1->Neutralization Wash2 Step 4: Washes (DCM, DMF) Neutralization->Wash2 Coupling Step 5: Amino Acid Coupling (Boc-Asu(OtBu)-OH + HBTU/HCTU + DIPEA) Wash2->Coupling Wash3 Step 6: Final Washes (DMF, DCM, MeOH) Coupling->Wash3 End Resin-Bound Peptide (N+1 Residue Added) Wash3->End

Caption: Standard Boc-SPPS cycle for incorporating Boc-Asu(OtBu)-OH.

Detailed Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol of peptide-resin.

1. Resin Swelling:

  • Place the peptide-resin in a reaction vessel.

  • Add DCM (approx. 10 mL/g of resin) and allow it to swell for 30 minutes with gentle agitation.[7]

  • Drain the solvent.

2. Boc Deprotection:

  • Add the deprotection solution (25-50% TFA in DCM) to the resin.[7]

  • Agitate for 1-2 minutes.

  • Drain the solution.

  • Add fresh deprotection solution and agitate for 20-30 minutes.[7]

  • Drain the solution.

3. Washing after Deprotection:

  • Wash the resin thoroughly to remove residual TFA and the cleaved Boc groups.

  • Perform the following washes, agitating for 1 minute for each wash:

    • DCM (3x)

    • DMF (2x)

4. Neutralization:

  • Add the neutralization solution (5-10% DIPEA in DMF) to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step.

  • Rationale: It is crucial to neutralize the protonated N-terminal amine, which is a trifluoroacetate salt after deprotection, to its free base form for it to be nucleophilic enough to attack the activated amino acid.[4][7]

5. Washing after Neutralization:

  • Wash the resin to remove excess DIPEA.

  • Perform the following washes:

    • DMF (3x)

    • DCM (2x)

6. Coupling of Boc-Asu(OtBu)-OH:

  • Pre-activation: In a separate vial, dissolve Boc-Asu(OtBu)-OH (2-4 equivalents) and HBTU/HCTU (2-4 equivalents) in a minimal amount of DMF.[11]

  • Add DIPEA (4-8 equivalents) to the activation mixture. The solution will typically change color (e.g., to yellow). Allow the pre-activation to proceed for 2-5 minutes.[11]

  • Causality: Pre-activating the carboxylic acid of Boc-Asu(OtBu)-OH with HBTU/HCTU forms a highly reactive OBt or OAt ester, which is susceptible to nucleophilic attack by the deprotected N-terminal amine on the resin.[12] DIPEA acts as the activation base.

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate for 1-2 hours.

  • Monitoring: To ensure the reaction has gone to completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and the coupling step should be repeated.[13]

7. Final Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly to remove unreacted reagents and byproducts.

  • Perform the following washes:

    • DMF (3x)

    • DCM (3x)

    • MeOH (2x)

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

The cycle (steps 2-7) is repeated for each subsequent amino acid until the desired peptide sequence is assembled.[5]

Final Cleavage and Deprotection

The final step is to cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups, including the OtBu group on the Asu side chain.[7]

  • WARNING: This procedure must be performed in a specialized, acid-resistant apparatus within a certified fume hood by trained personnel.[7]

  • Procedure:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.[7]

    • Add appropriate scavengers (e.g., p-cresol, anisole) to protect sensitive residues from reactive carbocations generated during cleavage.[7][9]

    • Cool the vessel to -5 to 0 °C.[7]

    • Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).[7][14]

    • Stir the mixture at 0 °C for 1-2 hours.[9]

    • Evaporate the HF under a vacuum.[7]

    • The remaining solid (a mixture of crude peptide and resin) is washed with cold diethyl ether to precipitate the peptide and remove the organic scavengers.[10]

    • The crude peptide is then extracted, purified (typically by RP-HPLC), and characterized (e.g., by mass spectrometry).[10]

Quantitative Data and Considerations

ParameterRecommended Value/RangeRationale & Notes
Boc-Asu(OtBu)-OH Equiv. 2-4Using an excess drives the coupling reaction to completion. May be increased for difficult couplings.[11]
Coupling Activator Equiv. 2-4Stoichiometrically matched to the amino acid to ensure efficient activation.[11]
Activation Base (DIPEA) Equiv. 4-8An excess is required to both activate the amino acid and maintain a basic pH for the coupling reaction.[11]
Coupling Time 1-2 hoursSufficient for most standard couplings. Monitor with a ninhydrin test and extend or repeat the coupling if necessary.
Deprotection Time 20-30 minutesA shorter pre-wash (1-2 min) followed by a longer main deprotection ensures efficient removal of the Boc group without significant side-chain degradation.[7]
Final HF Cleavage Time 1-2 hours at 0 °CBalances efficient cleavage and deprotection with minimizing acid-catalyzed side reactions.[9] Time and temperature may need optimization depending on the peptide sequence, especially for those containing Arg(Tos), Cys(pMeBzl), and Lys(2-Cl-Z).[9]

Mechanism: Activation and Coupling

The core of the coupling step is the formation of an active ester of Boc-Asu(OtBu)-OH, which is then readily attacked by the free N-terminal amine of the resin-bound peptide.

Coupling_Mechanism Reactants Boc-Asu(OtBu)-OH + HBTU + DIPEA ActivatedEster Activated OBt Ester (Highly Reactive Intermediate) Reactants->ActivatedEster Activation Product New Peptide Bond Formed (Resin-Peptide-(Asu)-Boc) ActivatedEster->Product Nucleophilic Attack (Coupling) PeptideResin Resin-Bound Peptide (Free H₂N-Terminus) PeptideResin->Product Nucleophilic Attack (Coupling)

Caption: Simplified mechanism of HBTU-mediated coupling in SPPS.

Conclusion and Future Perspectives

Boc-Asu(OtBu)-OH is a robust and versatile building block for advanced peptide synthesis. Its successful incorporation, guided by the principles and protocols outlined in this note, enables the creation of structurally constrained and functionalized peptides with enhanced therapeutic potential. The ability to form lactam bridges, introduce spacers, and modify the physicochemical properties of peptides makes Asu a critical component in the design of next-generation peptide-based drugs and research tools. As the field continues to evolve, the strategic use of npAAs like aminosuberic acid will undoubtedly play an even greater role in unlocking novel biological functions and addressing complex therapeutic challenges.

References

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 17, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 17, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 17, 2026, from [Link]

  • Hartmann, R. M., & Vederas, J. C. (2017). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1505, 121-137. [Link]

  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly Into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009–2018. [Link]

  • Payne, R. J., & MacMillan, D. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry, 10(30), 5794-5803. [Link]

  • Marchesan, S., Styan, K. E., & Melchionna, M. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018. [Link]

  • AAPPtec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 17, 2026, from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 17, 2026, from [Link]

  • LifeTein. (2023, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved January 17, 2026, from [Link]

  • AOCS. (2015, October 4). The power of peptides. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Retrieved January 17, 2026, from [Link]

  • Suzhou Highfine Biotech Co., Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 17, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

Sources

Application Note: Strategic Coupling of N-α-Boc-L-α-Aminosuberic Acid (Boc-Asu-OH) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the design of therapeutics with enhanced stability, conformational rigidity, and novel functionalities. N-α-(tert-butoxycarbonyl)-L-α-aminosuberic acid (Boc-Asu-OH) is a valuable derivative of L-α-aminosuberic acid, an eight-carbon homolog of glutamic acid. Its extended side chain makes it an ideal building block for creating long-range intramolecular bridges (e.g., lactams), introducing spacers, or serving as a versatile linker for conjugating other molecules to a peptide backbone.

A critical consideration for its use in solid-phase peptide synthesis (SPPS) is the presence of two carboxylic acid moieties. The nominal structure, this compound, possesses a free α-carboxyl group and a free δ-carboxyl group on the side chain. Attempting to couple this di-acid directly in SPPS would lead to a mixture of products, including chain branching and polymerization. Therefore, for controlled, sequential peptide synthesis, a side-chain protected version is essential. The standard and most practical reagent is N-α-Boc-L-α-aminosuberic acid δ-tert-butyl ester (Boc-Asu(OtBu)-OH) . This guide will focus exclusively on the coupling protocols for this orthogonally protected derivative, providing the mechanistic rationale and field-proven methodologies required for its successful incorporation.

Part 1: Physicochemical Properties & Strategic Considerations

The successful application of Boc-Asu(OtBu)-OH hinges on understanding its structural features and the interplay of its protecting groups within the context of Boc-SPPS.

Chemical Structure of Boc-Asu(OtBu)-OH

Caption: Structure of Boc-Asu(OtBu)-OH.

The dual protection scheme is central to its utility:

  • Nα-Boc Group: This temporary protecting group shields the α-amino function. It is labile to moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), and is removed at the beginning of each coupling cycle.[1][][3]

  • δ-OtBu Group: The tert-butyl ester is a semi-permanent protecting group for the side-chain carboxyl function. It is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved during the final, harsh acidolytic step (e.g., anhydrous Hydrogen Fluoride [HF]), which simultaneously cleaves the completed peptide from the resin.[1][4] This graduated lability is the foundation of the Boc/Bzl protection strategy.[4][5]

Data Presentation: Physicochemical Properties of Boc-Asu(OtBu)-OH
PropertyValue
IUPAC Name (2S)-2-(tert-butoxycarbonylamino)-8-(tert-butoxy)-8-oxooctanoic acid
Synonyms Boc-L-Aminosuberic acid δ-tert-butyl ester
Molecular Formula C₁₇H₃₁NO₆
Molecular Weight 345.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM, Chloroform
Storage Store at ≤ -20°C for long-term stability

Part 2: The Chemistry of Coupling - Mechanisms and Reagent Selection

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide chain.[6] The choice of coupling reagent is critical, especially for non-canonical residues, to ensure high efficiency, minimize side reactions, and prevent racemization.

Mechanism 1: Uronium/Aminium Reagents (HATU, HBTU)

Uronium/aminium-based reagents like HATU and HBTU are highly efficient activating agents, often preferred for sterically hindered or otherwise "difficult" couplings.[7][8][9] Their mechanism involves the rapid formation of a highly reactive O-acylisouronium intermediate, which is then converted to an active ester.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Considered a third-generation reagent, HATU is superior to its benzotriazole analogs (like HBTU) due to the neighboring group effect of the pyridine nitrogen, which can stabilize the transition state.[7][10][11] It is particularly effective for hindered couplings and minimizing racemization.[7]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A widely used and robust coupling reagent that activates carboxylic acids to form a reactive HOBt active ester.[12][13][14]

The activation process is base-mediated, with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) used to deprotonate the carboxylic acid, initiating the reaction.[15][16]

HATU_Mechanism BocAsu Boc-Asu(OtBu)-OH Carboxylate Carboxylate Anion BocAsu->Carboxylate + DIPEA (Base) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent PeptideBond New Peptide Bond ActiveEster->PeptideBond Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond

Caption: Simplified workflow of carboxyl activation using HATU.[11][17]

Mechanism 2: Carbodiimide Reagents (DIC/HOBt)

N,N'-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide that activates carboxylic acids. However, using DIC alone can lead to significant racemization and the formation of a stable N-acylurea byproduct.[6] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is essential.

  • Role of HOBt: HOBt intercepts the initial O-acylisourea intermediate to form an HOBt-active ester. This intermediate is more reactive than the starting acid but less prone to racemization.[6][18] It effectively acts as a relay, improving coupling efficiency and preserving stereochemical integrity.[12]

  • Byproduct: The reaction produces N,N'-diisopropylurea (DIU), which is soluble in common SPPS solvents like DMF and DCM, allowing for easy removal by washing.[18] This is a key advantage over dicyclohexylcarbodiimide (DCC), whose urea byproduct is largely insoluble.[18]

Data Presentation: Comparison of Common Coupling Reagents
FeatureHATUHBTUDIC/HOBt
Activation Speed Very FastFastModerate
Efficiency Highest, excellent for hindered residues[7][8]High, very reliable[12][13]Good, generally sufficient
Racemization Risk Very Low[7]Low[12]Low (with HOBt)[6][18]
Cost HighModerateLow
Key Advantage Superior for difficult sequencesRobust and widely usedCost-effective, soluble byproduct
Side Reaction Guanidinylation of N-terminus if not pre-activated[19][20]Guanidinylation of N-terminus if not pre-activated[20]N-acylurea formation (minimized by HOBt)[6]

Part 3: Detailed Experimental Protocols

The following protocols are designed for manual Boc-SPPS. They assume the synthesis is proceeding on a pre-loaded resin (e.g., Boc-AA-Merrifield resin) and that the previous amino acid has been successfully coupled.

Workflow: The Boc-SPPS Cycle

The incorporation of each amino acid follows a strict, cyclical process to ensure the integrity of the final peptide.

SPPS_Cycle A Start: Peptide-Resin (Nα-Boc Protected) B Step 1: Nα-Boc Deprotection (25-50% TFA in DCM) A->B C Wash (DCM, IPA) B->C D Step 2: Neutralization (5-10% DIPEA in DMF) C->D E Wash (DMF) D->E F Step 3: Amino Acid Coupling (Boc-Asu(OtBu)-OH + Reagent) E->F I Monitor: Kaiser Test (Negative = Complete) F->I After 1-2h G Wash (DMF, DCM) H End: Elongated Peptide-Resin (Ready for next cycle) G->H H->B Next Cycle I->F Test is Positive (Recouple) I->G Test is Negative

Caption: The iterative workflow of a single coupling cycle in Boc-SPPS.[1]

Protocol 1: High-Efficiency Coupling of Boc-Asu(OtBu)-OH using HATU

This protocol is recommended for ensuring the highest possible coupling efficiency, especially if the adjacent residue is sterically hindered. It utilizes a pre-activation step to maximize reactivity and minimize side reactions.[21]

Materials:

  • Peptide-resin (swollen, deprotected, and neutralized)

  • Boc-Asu(OtBu)-OH (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • DIPEA (6.0 eq.)

  • Peptide-synthesis grade DMF

Procedure:

  • Resin Preparation: Ensure the Nα-Boc group of the resin-bound peptide has been removed with TFA and the resin has been thoroughly washed and neutralized as per the standard cycle.[1]

  • Pre-activation: In a separate, clean reaction vessel, dissolve Boc-Asu(OtBu)-OH and HATU in DMF.

  • Add DIPEA to the solution. The solution may change color (typically to yellow).

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature. Do not exceed 5 minutes, as this can increase the risk of side reactions.[22]

  • Coupling: Add the pre-activated amino acid solution to the vessel containing the peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the reaction is complete.[21]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x), to remove all excess reagents and byproducts.

Protocol 2: Standard Coupling of Boc-Asu(OtBu)-OH using DIC/HOBt

This is a cost-effective and reliable method suitable for most standard coupling scenarios.

Materials:

  • Peptide-resin (swollen, deprotected, and neutralized)

  • Boc-Asu(OtBu)-OH (3.0 eq. relative to resin loading)

  • HOBt (3.0 eq.)

  • DIC (3.0 eq.)

  • Peptide-synthesis grade DMF and/or DCM

Procedure:

  • Resin Preparation: Ensure the resin is fully prepared as described in Protocol 1, Step 1.

  • Reagent Addition: a. In a separate vessel, dissolve Boc-Asu(OtBu)-OH and HOBt in a minimal volume of DMF. b. Add this solution to the reaction vessel containing the peptide-resin, which has been suspended in DMF or DCM. c. Add DIC to the reaction vessel.

  • Coupling: Agitate the mixture at room temperature for 2-4 hours. The reaction is typically slower than with HATU.

  • Monitoring: Perform a Kaiser test after 2 hours. If the test is positive (blue/purple beads), allow the reaction to continue and re-test.

  • Washing: Upon completion, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x) to ensure complete removal of the soluble diisopropylurea byproduct.[23]

Part 4: Troubleshooting and Managing Side Reactions

Even with robust protocols, challenges can arise. A self-validating workflow includes monitoring and troubleshooting.

Data Presentation: Common Coupling Problems and Solutions
Symptom (Positive Kaiser Test)Probable CauseRecommended Solution
Incomplete Coupling Steric Hindrance: The bulky nature of the growing peptide or the incoming amino acid impedes the reaction.[8][22]1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid and reagents.[8][22] 2. Switch Reagent: If using DIC/HOBt, switch to the more potent HATU.
Peptide Aggregation: The growing peptide chain folds on itself, blocking reactive sites. This is common in hydrophobic sequences.[20]1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add 10-20% DMSO to disrupt hydrogen bonding.[20][22] 2. Increase Temperature: Couple at a slightly elevated temperature (e.g., 35-40°C).
Key Side Reactions to Consider
  • Guanidinylation: This chain-terminating side reaction can occur when using uronium/aminium reagents like HATU or HBTU.[20] The reagent can react directly with the N-terminal amine of the peptide.

    • Prevention: The pre-activation step described in Protocol 1 is the most effective way to prevent this. It ensures the coupling reagent is consumed by the amino acid's carboxyl group before it is exposed to the peptide-resin.[19][20]

  • Racemization: Loss of stereochemical purity at the α-carbon can occur during activation.

    • Prevention: Using additives like HOBt (with DIC) is crucial for suppressing racemization by preventing the formation of a 5(4H)-oxazolone intermediate.[6][22] Uronium reagents like HATU are also designed to minimize this risk.[7] Avoid excess base and prolonged pre-activation times.[22]

  • Alkylation during Final Cleavage: The final HF cleavage step generates reactive tert-butyl cations from the Boc, OtBu, and other protecting groups. These can alkylate sensitive residues like Trp and Met.

    • Prevention: Always use a "scavenger" cocktail during HF cleavage. A common scavenger like anisole or cresol will trap these carbocations, protecting the integrity of the final peptide.[19][22]

Conclusion

The successful incorporation of Boc-Asu(OtBu)-OH into a peptide sequence is readily achievable with a clear understanding of its chemical properties and the mechanisms of modern coupling reagents. For routine synthesis, the cost-effective DIC/HOBt protocol is often sufficient. For challenging sequences or to ensure maximal yield, the superior efficiency of HATU, combined with a pre-activation strategy, provides a robust and reliable solution. By implementing these detailed protocols and remaining vigilant for potential side reactions through in-process monitoring, researchers can effectively leverage Boc-Asu(OtBu)-OH to create novel and complex peptides for a wide range of scientific applications.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020). YouTube. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • HBTU. (n.d.). Wikipedia. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Proposed mechanism for amidation using HBTU (9). (n.d.). ResearchGate. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Synfacts. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). National Library of Medicine. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. [Link]

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The Strategic Application of Boc-Asu-OH in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Bifunctional Building Block

In the landscape of contemporary drug discovery, particularly in the realm of peptide-based therapeutics and complex drug conjugates, the demand for versatile and functionalized building blocks is paramount. N-α-(tert-Butoxycarbonyl)-L-α-aminosuberic acid (Boc-Asu-OH) has emerged as a molecule of significant interest. It is a non-canonical amino acid derivative that possesses a unique bifunctional nature: a Boc-protected alpha-amino group for standard peptide synthesis and a distal carboxylic acid on its elongated side chain. This dual reactivity, combined with the steric and conformational properties imparted by its six-carbon aliphatic chain, makes this compound a powerful tool for medicinal chemists.

This technical guide provides a comprehensive overview of the applications of this compound in drug discovery. We will delve into its role in the synthesis of conformationally constrained peptides, its utility as a scaffold for potent enzyme inhibitors, and its potential as a versatile linker in targeted drug delivery systems. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this compound in their research endeavors.

Core Physicochemical and Handling Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its successful application in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₃NO₆[1]
Molecular Weight 289.33 g/mol [1]
CAS Number 66713-87-9[1]
Appearance White to off-white solid
Purity (Typical) ≥98%[2]
Solubility Soluble in organic solvents such as DMF, DCM, and alcohols.
Storage Conditions Store at -20°C for long-term stability.
Key Reactive Groups 1. Boc-protected α-amine: Acid-labile protecting group.
2. α-carboxylic acid: For peptide bond formation.
3. δ-carboxylic acid (side-chain): For cyclization or conjugation.

Application I: Engineering Conformationally Constrained Peptides

A primary and well-established application of aminosuberic acid (Asu) derivatives is the synthesis of cyclic or "constrained" peptides.[3] Linear peptides often suffer from poor metabolic stability and low binding affinity due to their conformational flexibility. By introducing a covalent linkage, such as a lactam bridge, the peptide's structure can be locked into a bioactive conformation, leading to enhanced therapeutic properties.[4]

The six-carbon side chain of this compound is ideal for forming a stable intramolecular amide bond (a lactam bridge) with the N-terminus or the side chain of another amino acid within the peptide sequence. This cyclization strategy has been instrumental in the development of potent and selective peptide-based drugs.

Causality in Experimental Design: Why Choose this compound for Cyclization?

The choice of this compound for creating lactam-bridged peptides is driven by several factors:

  • Optimal Ring Size: The length of the aminosuberic acid side chain facilitates the formation of a thermodynamically stable medium-sized ring, which is often crucial for maintaining the desired secondary structure (e.g., an α-helix or β-turn) and minimizing ring strain.

  • Enhanced Stability: Cyclization protects the peptide from degradation by exopeptidases and can also hinder recognition by endopeptidases, thereby increasing its in vivo half-life.

  • Improved Target Affinity and Specificity: By reducing the conformational entropy of the peptide, cyclization can lead to a more favorable binding energy to the target receptor or enzyme. The constrained conformation can also enhance selectivity by disfavoring binding to off-target proteins.

Illustrative Example: CGRP Receptor Antagonists for Migraine Therapy

The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide implicated in the pathophysiology of migraine.[5] Consequently, antagonists of the CGRP receptor are a major focus of migraine drug development.[2][6] Peptide-based antagonists, such as truncated versions of CGRP itself, have been developed. To improve their drug-like properties, these peptides have been modified by incorporating non-natural amino acids and by cyclization. The use of aminosuberic acid to create constrained CGRP antagonists is a strategy to enhance their potency and stability.[7]

Application II: A Scaffold for Potent Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is linked to the development of various cancers and other diseases.[5][8] As such, HDAC inhibitors have emerged as an important class of anticancer agents.[5][9]

A common pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a linker that connects the ZBG and the cap. The suberoyl group, derived from suberic acid, has proven to be an effective linker in several potent HDAC inhibitors.

While the widely known HDAC inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is synthesized from suberic acid derivatives, the aminosuberic acid scaffold provided by this compound offers a versatile platform for creating novel, peptide-based HDAC inhibitors.[4][9][10] Peptides containing α-aminosuberic acid have demonstrated potent anticancer activity by functioning as HDAC inhibitors.[4]

Structural Rationale for Asu in HDAC Inhibitors
  • Optimal Linker Length: The aliphatic chain of aminosuberic acid provides an appropriate length and flexibility to position the zinc-binding group within the catalytic pocket of the HDAC enzyme while allowing the "cap" group (which can be a peptide sequence) to make favorable interactions with the enzyme surface.

  • Versatility for Library Synthesis: The peptide-based nature of this compound allows for the rapid synthesis of libraries of potential HDAC inhibitors by varying the amino acids coupled to it, enabling efficient structure-activity relationship (SAR) studies.

HDAC_Inhibitor_Pharmacophore

Application III: A Promising Linker for Advanced Drug Conjugates

The modular nature of this compound, with its protected amine and two carboxylic acid handles, makes it an attractive candidate for use as a linker in complex drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[][12] The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, and release characteristics of the ADC.[]

  • PROTACs: PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6] A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker.[6][]

Why this compound is a Suitable Linker Candidate
  • Defined Length and Flexibility: The six-carbon chain of this compound provides a defined spacer length, which is crucial for proper folding and function of both the antibody and the payload in an ADC, or for facilitating the formation of the ternary complex in a PROTAC.[][]

  • Multiple Attachment Points: The two carboxylic acid groups and the (deprotected) amine offer multiple points for conjugation, allowing for the creation of branched or multi-payload linkers.

  • Hydrophilicity/Hydrophobicity Balance: The aliphatic chain can be further modified to tune the overall solubility of the drug conjugate, which is a key parameter for its pharmacokinetic properties.

ADC_PROTAC_Linker

Experimental Protocols

The following protocols are provided as a guide for the incorporation of this compound into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS).

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Neutralization solution: 10% DIEA in DCM (v/v)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[16]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).[16]

  • Neutralization:

    • Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes. Repeat this step.[17]

    • Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution to begin pre-activation. Agitate for 2-5 minutes.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.[1] A negative result (yellow/brown beads) indicates the completion of the coupling. If the test is positive (blue/purple beads), the coupling reaction should be allowed to proceed for longer or a recoupling step may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Boc_SPPS_Cycle

Protocol 2: On-Resin Lactam Bridge Formation

This protocol outlines the steps for creating a side-chain to N-terminus lactam bridge after the linear peptide has been assembled. This requires orthogonal protection of the Asu side-chain carboxyl group (e.g., as an OtBu ester) during the initial synthesis. A similar strategy can be applied for side-chain to side-chain cyclization.

Prerequisites: The linear peptide has been synthesized on the resin, and the final N-terminal Boc group has been removed. The Asu residue was incorporated as Boc-Asu(OtBu)-OH.

Procedure:

  • Selective Side-Chain Deprotection:

    • Treat the resin with a mild solution of TFA in DCM (e.g., 1-2% v/v) to selectively remove the tert-butyl (OtBu) ester from the Asu side chain without significantly cleaving other side-chain protecting groups or the peptide from the resin. The reaction time should be carefully monitored.

    • Wash the resin thoroughly with DCM and DMF.

  • Intramolecular Cyclization (Lactamization):

    • Swell the resin in DMF.

    • Add a coupling agent (e.g., PyBOP or HBTU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.

    • Allow the reaction to proceed for 4-24 hours at room temperature. The reaction should be performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

    • Monitor the completion of the cyclization by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

  • Final Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin thoroughly.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with appropriate scavengers).

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the drug discovery arsenal. Its unique structure enables the synthesis of conformationally constrained peptides with enhanced pharmacological properties, serves as a key scaffold for potent enzyme inhibitors like those targeting HDACs, and offers significant potential as a linker in the next generation of targeted therapies such as ADCs and PROTACs. The protocols outlined in this guide provide a practical framework for researchers to begin exploring the utility of this compound. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of specialized chemical tools like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid and Its Inhibitory Effect Alone or in Combination With Retinoids on Proliferation of Human Prostate Cancer Cells. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of cyclic peptides as bioconjugation platforms. (2025). Scholarly Publications Leiden University. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of the suberoylanilide hydroxamic acid (SAHA) beta-glucuronide and beta-galactoside for application in selective prodrug chemotherapy. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Calcitonin Gene-Related Peptide Antagonists and Therapeutic Antibodies. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Linkers for antibody drug conjugates. (n.d.). Google Patents.
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • The Synthesis of Cyclic Peptides. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Branched drug-linker conjugates for the coupling to biological targeting molecules. (2015). EPO. Retrieved January 17, 2026, from [Link]

  • Calcitonin gene-related peptide receptor antagonist. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet. (2025). AA Blocks. Retrieved January 17, 2026, from [Link]

  • Methods for the synthesis of cyclic peptides. (n.d.). Google Patents.
  • Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. Retrieved January 17, 2026, from [Link]

  • Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of the suberoylanilide hydroxamic acid (SAHA) β-glucuronide and β-galactoside for application in selective prodrug chemotherapy | Request PDF. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Antibody-drug conjugates and their uses. (n.d.). Google Patents.
  • Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Monash Calcitonin Gene-Related Peptide (CGRP) Animation. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • BOC Gas: Australia's Leading Gas & Welding Equipment Specialist. (n.d.). BOC Gas. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Use of Boc-Asu-OH as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-L-α-aminosuberic acid (Boc-Asu-OH) and its orthogonally protected derivatives as versatile building blocks in bioconjugation. We delve into the core principles of its application, detailing its role as a flexible, dicarboxylic acid-containing spacer in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and peptide-based therapeutics. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for carboxyl group activation, amide bond formation, and solid-phase peptide synthesis (SPPS). The causality behind experimental choices, quality control checkpoints, and troubleshooting strategies are explained to ensure scientific integrity and reproducible success.

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent linking of two or more biomolecules, has become a cornerstone of modern therapeutics and diagnostics.[] A prime example is the field of Antibody-Drug Conjugates (ADCs), which merge the exquisite targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[] The success of such constructs is critically dependent on the linker, a chemical bridge that connects the components.[3][4] An ideal linker must be stable in systemic circulation to prevent premature payload release but allow for efficient cleavage and drug liberation at the target site.[][6]

Linkers are broadly classified into two categories:

  • Cleavable Linkers: Designed to be cleaved by specific triggers within the target cell environment, such as low pH in endosomes (acid-labile linkers), high concentrations of reducing agents like glutathione (disulfide linkers), or lysosomal proteases (peptide linkers).[]

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains appended to the linker and a single amino acid residue.[] This strategy often results in enhanced plasma stability.[]

The physicochemical properties of the linker itself—its length, flexibility, and hydrophilicity—also profoundly impact the overall stability, solubility, and pharmacokinetic profile of the bioconjugate.[][7]

This compound: A Differentiated Building Block for Advanced Linker Synthesis

N-α-(tert-butoxycarbonyl)-L-α-aminosuberic acid (this compound) is a non-proteinogenic amino acid derivative that offers unique advantages as a linker component. Its structure consists of an eight-carbon aliphatic chain (suberic acid backbone) with two carboxylic acid groups and an amine protected by a Boc group.

Key Structural Features and Their Implications:

  • α-Aminosuberic Acid (Asu) Core: The eight-carbon backbone provides a substantial, flexible spacer. This length can be critical for overcoming steric hindrance between a bulky antibody and its payload, ensuring both can function optimally.[7] The aliphatic nature contributes to the linker's overall hydrophobicity, a factor that must be balanced in ADC design to prevent aggregation.

  • Dual Carboxylic Acid Groups: Asu possesses two carboxyl groups: the α-carboxyl group and a distal carboxyl group at the end of the C6 side chain. This bifunctionality is the key to its utility. It allows for orthogonal chemical strategies where one carboxyl group can be used for peptide chain elongation while the other is used for payload attachment or conjugation to the antibody. To achieve this, a doubly protected derivative, such as Boc-Asu(OtBu)-OH , is typically employed.[8][9]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality.[10] It is stable under the basic or neutral conditions often used for amide bond formation but is cleanly and efficiently removed with moderate acids like trifluoroacetic acid (TFA).[11][12] This allows for stepwise synthesis, such as in Solid-Phase Peptide Synthesis (SPPS).

By using an orthogonally protected version like Boc-Asu(OtBu)-OH , where the side-chain carboxyl is protected as a tert-butyl (OtBu) ester, a researcher gains precise control. The α-carboxyl group can be activated and coupled, while the OtBu-protected side chain remains inert. Both the N-terminal Boc and the side-chain OtBu groups can then be removed simultaneously in a final strong acid cleavage step.[13]

Core Mechanisms: Activation and Coupling

Carboxylic Acid Activation for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable. The reaction requires activation of the carboxyl group to make it a better electrophile.[7] The most common and reliable method in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[]

Mechanism of Action (EDC/NHS):

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: This intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS-ester. This two-step process is crucial as it increases coupling efficiency and minimizes side reactions, such as the formation of N-acylurea.[]

  • Coupling: The NHS-ester readily reacts with a primary amine on the payload or another biomolecule, displacing NHS and forming a stable amide bond.

EDC_NHS_Activation BocAsuOH This compound (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) BocAsuOH->O_acylisourea + EDC EDC EDC NHSEster NHS-Ester (Amine-Reactive) O_acylisourea->NHSEster + NHS Byproduct1 Isourea Byproduct O_acylisourea->Byproduct1 NHS NHS Amide Amide Conjugate (Boc-Asu-NH-Payload) NHSEster->Amide + R'-NH₂ Amine Payload-NH₂ (R'-NH₂) Byproduct2 NHS Amide->Byproduct2

Figure 1. Workflow of EDC/NHS-mediated activation and coupling of this compound.

Boc Group Deprotection

The removal of the Boc protecting group is essential for subsequent synthetic steps, such as elongating a peptide chain or exposing the amine for conjugation. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[11]

Mechanism of Action (TFA):

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Cation Formation: The protonated group becomes unstable, leading to the loss of a highly stable tert-butyl cation and the formation of a transient carbamic acid.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated amine is protonated by the excess TFA, forming a stable trifluoroacetate salt, which is typically neutralized in a subsequent step before coupling.[9][12]

Boc_Deprotection BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ TFA TFA (H⁺) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Elimination tButylCation tert-Butyl Cation CarbamicAcid->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ FreeAmine->CO2 AmineSalt Amine TFA Salt FreeAmine->AmineSalt + H⁺ (Excess TFA)

Figure 2. Mechanism of acid-catalyzed Boc deprotection using TFA.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive and should be handled with extreme care.

Protocol 1: Solution-Phase Coupling of Boc-Asu(OtBu)-OH to an Amine-Containing Payload

This protocol describes the activation of the α-carboxyl group of Boc-Asu(OtBu)-OH and its subsequent conjugation to a payload containing a primary amine.

Materials:

  • Boc-L-Asu(OtBu)-OH

  • Amine-containing payload (e.g., a drug molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA), optional (if payload amine is a salt)

  • 0.1M MES Buffer, pH 6.0 (optional, for aqueous reactions)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Analytical TLC plates and LC-MS system for monitoring

Procedure:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under Argon or Nitrogen), dissolve Boc-Asu(OtBu)-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise while stirring. Allow the activation reaction to proceed at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Payload Addition: Dissolve the amine-containing payload (1.0-1.2 eq) in a minimal amount of anhydrous DMF. If the payload is an HCl or TFA salt, add DIPEA (1.5-2.0 eq) to neutralize it before adding to the reaction. Add the payload solution to the activated Boc-Asu(OtBu)-NHS ester mixture.

  • Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material (payload) is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted starting material and NHS), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product using flash column chromatography. Confirm the identity and purity of the final Boc-Asu(OtBu)-Payload conjugate by LC-MS and ¹H NMR.

Causality Behind Experimental Choices:

  • NHS Additive: NHS is used to convert the unstable O-acylisourea intermediate into a more stable NHS-ester, which reduces the risk of racemization at the α-carbon and prevents the formation of N-acylurea byproduct.[]

  • Anhydrous Conditions: Water can hydrolyze the activated ester intermediates, quenching the reaction and reducing the yield. Therefore, using anhydrous solvents and an inert atmosphere is critical for success.

  • Aqueous Work-up: The series of washes effectively removes water-soluble reagents (EDC, NHS, DIPEA salts) and unreacted starting materials, simplifying the final purification step.

Protocol 2: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) with Boc-Asu(OtBu)-OH

This protocol outlines the incorporation of an Asu residue into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., after deprotection of the previous amino acid)

  • Boc-L-Asu(OtBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% DIPEA in DCM

  • Washing Solvents: DCM, Isopropanol (IPA), DMF

  • Kaiser Test Kit (for monitoring)

Procedure (One Coupling Cycle):

  • Resin Preparation: Ensure the resin from the previous cycle has been fully deprotected (free amine) and neutralized. Swell the resin in DMF for 15-20 minutes.

  • Activation Solution: In a separate vial, dissolve Boc-Asu(OtBu)-OH (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal volume of DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swelled resin. Add the activation solution to the resin. Agitate the reaction vessel (e.g., on a shaker or with nitrogen bubbling) at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively. A typical wash cycle is: DMF (3x), DCM (3x), IPA (2x), DCM (3x).

  • Deprotection (for the next cycle):

    • Treat the resin with 50% TFA/DCM for 2 minutes. Drain.

    • Treat again with 50% TFA/DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DCM (2 x 5 minutes). Wash with DCM (3x) and DMF (3x). The resin is now ready for the next amino acid coupling.

Causality Behind Experimental Choices:

  • HBTU/HATU Reagents: These uronium/aminium salt-based reagents are highly efficient for coupling amino acids in SPPS, especially for hindered couplings, leading to faster reaction times and higher yields compared to carbodiimides alone.

  • Excess Reagents: Using a 3-fold excess of amino acid and coupling reagents helps to drive the reaction to completion on the solid support, where reaction kinetics can be slower than in solution.

  • Kaiser Test: This colorimetric test reliably detects free primary amines. It is an indispensable tool for real-time monitoring to ensure each coupling step is complete before proceeding, thereby preventing the formation of deletion sequences in the final peptide.

Data and Troubleshooting

Table 1: Summary of Typical Reaction Parameters

ParameterSolution-Phase Coupling (EDC/NHS)Solid-Phase Synthesis (HBTU)
Solvent Anhydrous DMF, DCMAnhydrous DMF, NMP
Temperature 0 °C to Room TempRoom Temperature
Boc-AA Eq. 1.0 - 1.23.0 - 5.0
Coupling Reagent Eq. EDC (1.2), NHS (1.1)HBTU (2.9 - 4.9)
Base Eq. DIPEA (1.5 - 2.0, if needed)DIPEA (6.0 - 10.0)
Reaction Time 4 - 24 hours1 - 4 hours
Monitoring LC-MS, TLCKaiser Test

Table 2: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Incomplete activation of carboxyl group.Ensure reagents (EDC, HBTU) are fresh and anhydrous. Use a more powerful coupling reagent like HATU.
Water present in the reaction.Use high-purity anhydrous solvents. Perform reaction under an inert atmosphere.
Low reactivity of amine component.Increase reaction time and/or temperature (e.g., to 40 °C). Increase equivalents of reagents.
Incomplete Coupling (SPPS) Steric hindrance.Perform a "double coupling". Switch to a more effective solvent like NMP or add chaotropic salts (e.g., LiCl) to disrupt aggregation.
Aggregation of peptide chain on resin.Consider switching to a low-substitution resin. Perform coupling at a slightly elevated temperature (e.g., 50 °C).
Presence of Side Products N-acylurea formation (with EDC).Ensure sufficient NHS or HOBt is used to trap the O-acylisourea intermediate.[]
Racemization.Use additives like HOBt or HOAt. Avoid strong, sterically hindered bases. Perform activation at 0 °C.

Conclusion

This compound and its orthogonally protected derivatives are powerful and versatile tools for the rational design of linkers in bioconjugation. The suberic acid backbone provides a flexible spacer of defined length, while the dual carboxyl groups, when properly protected, allow for precise, stepwise synthetic strategies. By understanding the core principles of carboxyl activation and Boc-group manipulation, and by employing the robust protocols outlined in this guide, researchers can effectively incorporate this building block to create advanced bioconjugates with tailored properties for therapeutic and diagnostic applications. Rigorous monitoring and purification, primarily using LC-MS, are essential to validate each synthetic step and ensure the integrity of the final product.

References

  • AAPPTec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]

  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

  • Baran, P. S. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). National Institutes of Health (PMC). Available at: [Link]

  • Kahnberg, P., Lucke, A. J., Glenn, M. P., Boyle, G. M., Tyndall, J. D. A., Parsons, P. G., & Fairlie, D. P. (2006). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Journal of Medicinal Chemistry, 49(26), 7695-7709. Available at: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Chen, X., & Wu, H. (2010). Fusion Protein Linkers: Property, Design and Functionality. Current Pharmaceutical Biotechnology, 11(5), 453–461. Available at: [Link]

  • Creative Biolabs. (n.d.). ADC Linker Products. Creative Biolabs. Available at: [Link]

  • van der Sleen, L. M., & Tych, K. M. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences, 22(18), 10007. Available at: [Link]

  • Adooq Bioscience. (n.d.). ADC Linker. Adooq Bioscience. Available at: [Link]

  • Bar-On, O., & Patra, A. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics, 14(2), 396. Available at: [Link]

  • AAPPTec Peptides. (n.d.). Boc-Glu(OtBu)-OH. AAPPTec. Available at: [Link]

  • Zeglis, B. M., et al. (2021). Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates. Bioconjugate Chemistry, 32(9), 1845–1853. Available at: [Link]

  • Reddy, C. R., & G, S. (2012). Linkers in the structural biology of protein–protein interactions. Protein Science, 21(11), 1711–1720. Available at: [Link]

  • Bahrami, K., et al. (2023). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. Journal of Nanobiotechnology, 21(1), 45. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pe-ptides Containing Boc-L-Aminosuberic Acid (Boc-Asu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids, such as Boc-L-aminosuberic acid (Boc-Asu-OH), is a key strategy in modern peptide drug design to enhance structural stability, modulate biological activity, and improve pharmacokinetic profiles. However, the unique physicochemical properties of these modified peptides, particularly their increased hydrophobicity due to the Boc protecting group and the eight-carbon chain of suberic acid, present significant challenges for purification. This application note provides a comprehensive guide and detailed protocols for the efficient purification of this compound containing peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causal factors influencing separation, method development strategies, and troubleshooting to ensure high purity and recovery of the target peptide.

Introduction: The Challenge of Hydrophobicity

L-Aminosuberic acid (Asu) is a dicarboxylic amino acid that can be incorporated into peptide sequences to introduce conformational constraints, often through lactam bridge formation. The tert-butyloxycarbonyl (Boc) protecting group on the side chain is frequently employed during solid-phase peptide synthesis (SPPS). The combination of the C8 suberic acid backbone and the bulky, non-polar Boc group imparts significant hydrophobicity to the peptide.[1][2][3]

This increased hydrophobicity poses several challenges during RP-HPLC purification:

  • Poor Solubility: The crude peptide may have limited solubility in the highly aqueous starting conditions of a typical RP-HPLC gradient, leading to precipitation on the column or in the injection loop.[1][4][5]

  • Strong Retention: The peptide can bind very strongly to the hydrophobic stationary phase, requiring high concentrations of organic solvent for elution. This can lead to broad peaks and poor resolution from closely eluting impurities.[1][6]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in peak broadening, tailing, and even irreversible adsorption to the column, significantly reducing recovery.[1][3][5]

  • Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or incompletely deprotected species, may have similar hydrophobicities to the target peptide, making separation difficult.

This guide will systematically address these challenges by providing a framework for logical method development.

The Central Role of Ion-Pairing in Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[7][8] For peptides, which are zwitterionic molecules with multiple charged residues, achieving consistent and sharp peaks requires masking the charges to promote uniform hydrophobic interactions with the stationary phase. This is accomplished by adding an ion-pairing agent to the mobile phase.

Trifluoroacetic Acid (TFA): The Workhorse Ion-Pairing Agent

Trifluoroacetic acid (TFA) is the most commonly used ion-pairing agent for peptide purification.[9][10][11] At a typical concentration of 0.1% in both the aqueous and organic mobile phases, TFA serves multiple critical functions:

  • Acidification: It maintains a low pH (around 2-3), which protonates the carboxylic acid groups (Asp, Glu, and the C-terminus) to their neutral form.

  • Ion-Pair Formation: The trifluoroacetate anion (TFA⁻) forms an ion pair with the positively charged residues (Lys, Arg, His, and the N-terminus).[12][13] This complex behaves like a more hydrophobic, neutral entity, enhancing its retention on the non-polar stationary phase.[1][14]

  • Silanol Masking: It effectively masks the unwanted interactions between the peptide and any exposed, negatively charged silanol groups on the silica-based column packing, which dramatically improves peak shape and prevents tailing.[1][9]

While TFA is highly effective, it can be difficult to remove completely during lyophilization and can suppress the signal in mass spectrometry (LC-MS) analysis.[9][10] For applications requiring TFA removal, alternative ion-pairing agents like formic acid (FA) can be used, although this may compromise peak sharpness.[10]

Strategic Method Development for this compound Peptides

A systematic approach to method development is crucial for successfully purifying hydrophobic peptides. The following sections detail the key parameters and provide a logical workflow.

Column Selection: Modulating Hydrophobicity

The choice of stationary phase is a primary tool for controlling retention. For peptides containing the highly hydrophobic this compound moiety, a standard C18 column might lead to excessive retention.

Column ChemistryParticle SizePore SizeApplication Notes
C18 (Octadecylsilane) 3-5 µm100-300 ÅThe standard for many peptides. May be too retentive for very hydrophobic peptides, leading to long run times and broad peaks.[9] Wide-pore (300 Å) versions are recommended for larger peptides to ensure access to the stationary phase surface.[9]
C8 (Octylsilane) 3-5 µm100-300 ÅLess hydrophobic than C18. A good starting point for peptides that show excessive retention on C18 columns.[1]
C4 (Butylsilane) 3-5 µm100-300 ÅSignificantly less hydrophobic. Often the column of choice for very large or extremely hydrophobic peptides that would otherwise bind irreversibly to a C18 or C8 column.[1]
Diphenyl 3-5 µm100-300 ÅOffers alternative selectivity based on π-π interactions, which can be beneficial for separating peptides with aromatic residues.

Recommendation: Begin with a C8 or a short-chain C18 column. If the peptide elutes very late in the gradient (>70% acetonitrile) or shows significant peak broadening, switching to a C4 column is a logical next step.

Mobile Phase Optimization

The mobile phase composition dictates the elution of the peptide from the column.

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% TFA.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN) with 0.1% TFA.

Acetonitrile is the preferred organic modifier due to its low viscosity, low UV absorbance, and volatility, which facilitates sample recovery by lyophilization.[9]

The Purification Workflow

The following diagram illustrates the logical flow of the purification process, from initial scouting to final purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation & Scouting cluster_purification Phase 2: Preparative Purification cluster_analysis Phase 3: Analysis & Recovery SamplePrep Crude Peptide Solubilization ScoutingRun Analytical HPLC (Fast Gradient) SamplePrep->ScoutingRun Inject small amount MethodDev Gradient Optimization ScoutingRun->MethodDev Determine elution % PrepRun Preparative HPLC (Optimized Gradient) MethodDev->PrepRun Scale-up FractionCollect Fraction Collection PrepRun->FractionCollect Monitor UV 220/280 nm PurityCheck Analytical HPLC of Fractions FractionCollect->PurityCheck MS_Confirm Mass Spectrometry Confirmation PurityCheck->MS_Confirm Confirm mass Pooling Pool Pure Fractions MS_Confirm->Pooling Select fractions >95% Lyophilize Lyophilization Pooling->Lyophilize

Caption: A typical workflow for the HPLC purification of synthetic peptides.

Detailed Experimental Protocols

Protocol 1: Crude Peptide Sample Preparation

Proper sample preparation is critical to avoid column clogging and ensure reproducible chromatography.

  • Initial Solubility Test: Test the solubility of a small amount of the crude peptide in the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% TFA).

  • Dissolution: If solubility is poor, dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[15]

  • Dilution: Dilute the dissolved peptide solution with Mobile Phase A (Water + 0.1% TFA) to a final concentration suitable for injection (typically 1-10 mg/mL). Ensure the final concentration of the strong solvent is as low as possible to avoid peak distortion.

  • Filtration: Centrifuge the sample at high speed (>10,000 x g) for 5 minutes or filter through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 2: Analytical Method Development & Gradient Optimization
  • Column: C8 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Scouting Gradient: Run a fast, broad linear gradient to determine the approximate elution concentration of the target peptide.

    • Gradient: 5% to 95% B over 20 minutes.

  • Optimized Gradient: Design a shallower gradient centered around the elution percentage observed in the scouting run. For example, if the peptide eluted at 50% B:

    • Gradient: 35% to 65% B over 30 minutes. A shallower gradient (e.g., 0.5-1% B per minute) generally provides better resolution.[16]

  • Temperature: Consider elevating the column temperature to 30-40°C. This can improve peak shape and recovery for hydrophobic peptides by enhancing solubility and reducing mobile phase viscosity.[1][17]

Protocol 3: Preparative HPLC Purification
  • Column: A preparative column with the same chemistry as the optimized analytical method (e.g., C8, 21.2 x 250 mm).

  • Mobile Phases: As prepared for the analytical method.

  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Sample Loading: Inject the prepared crude peptide solution. Do not exceed the loading capacity of the column, which is dependent on both the peptide and the column dimensions.

  • Gradient: Run the optimized shallow gradient developed in Protocol 2.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring collection begins before the main peak rises and ends after it returns to baseline.

  • Analysis and Recovery:

    • Analyze each collected fraction using the analytical HPLC method to determine its purity.

    • Confirm the identity of the target peptide in the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Broad, Tailing) Peptide aggregation; Secondary interactions with the column; Column overload.Increase column temperature (30-40°C).[1][3] Ensure 0.1% TFA is in the mobile phase.[1][3] Reduce the amount of sample injected.
Low or No Recovery Irreversible binding to the column; Peptide precipitation.Switch to a less hydrophobic column (e.g., C8 to C4).[1] Improve sample solubility by using a small amount of DMSO/DMF in the sample solvent.[15]
Split or Multiple Peaks for a Pure Compound Cis/trans isomers of amide bonds (especially with N-methylated residues or proline).[3]Increase column temperature to encourage coalescence into a single peak.[3] This is less common for this compound itself but can occur if other residues like Proline are present.
Boc Group Instability Prolonged exposure to acidic mobile phase, especially with elevated temperature during solvent evaporation.While 0.1% TFA is generally safe, avoid harsh evaporation conditions (e.g., high heat).[18] Use a freeze-dryer (lyophilizer) to remove the solvent, which keeps the sample frozen and preserves the Boc group.[18]

Orthogonal Purification Strategies for Highest Purity

For therapeutic applications requiring exceptionally high purity (>99%), a single RP-HPLC step may be insufficient to remove all impurities. Orthogonal purification, which separates molecules based on different chemical principles, is highly effective.[14][19]

A powerful strategy is to combine ion-exchange chromatography (IEX) with RP-HPLC.[8][20]

Orthogonal_Workflow Crude Crude Peptide Mixture IEX Ion-Exchange Chromatography (Separation by Charge) Crude->IEX RP_HPLC Reverse-Phase HPLC (Separation by Hydrophobicity) IEX->RP_HPLC Partially Purified Fractions Pure High Purity Peptide (>99%) RP_HPLC->Pure

Caption: Orthogonal purification workflow combining IEX and RP-HPLC.

This two-step process can effectively remove impurities that co-elute with the target peptide in a single RP-HPLC run, yielding a final product of superior purity.

Conclusion

The purification of peptides containing the hydrophobic this compound moiety requires a deliberate and systematic approach to RP-HPLC method development. By carefully selecting the column stationary phase, optimizing the mobile phase gradient, and controlling parameters such as temperature, researchers can effectively overcome challenges related to strong retention and poor solubility. The protocols and troubleshooting guide provided herein serve as a robust starting point for achieving high purity and recovery of these valuable modified peptides, facilitating their use in downstream research and drug development applications.

References

  • Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides - Benchchem.
  • Purification of therapeutic peptides using orthogonal methods to achieve high purity.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chrom
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies.
  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purific
  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - Nest Group.
  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PubMed Central.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent.
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Reverse-phase HPLC Peptide Purific
  • Peptide Isolation – Method Development Considerations - Waters Corpor
  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central.
  • Optimizing a mobile phase gradient for peptide purification using flash column chrom
  • Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester - Benchchem.
  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? - Biotage.
  • Reverse-Phase HPLC Separation of Enzym
  • Why my BOC-protected compounds got deprotected during evaporation?
  • Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Glu(OtBu)-OH - Benchchem.

Sources

Mastering Quality Control: A Comprehensive Guide to the Analytical Characterization of Boc-Asu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. N-α-tert-Butyloxycarbonyl-L-aminosuberic acid (Boc-Asu-OH), a non-proteinogenic amino acid, serves as a crucial component in the design of novel peptides with modified pharmacokinetic profiles. Its dicarboxylic nature allows for the introduction of branching, pegylation sites, or handles for conjugation. Ensuring the quality of this key intermediate is a critical, non-negotiable step for any successful synthesis campaign. This comprehensive guide provides a suite of detailed application notes and validated protocols for the analytical characterization of this compound, designed for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Faceted Approach

A single analytical technique is insufficient to fully characterize a molecule as vital as this compound. A robust quality control strategy relies on the orthogonal application of several analytical methods, each providing a unique piece of the structural and purity puzzle. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₃NO₆[1]
Molecular Weight 289.33 g/mol [1]
Appearance White to off-white solid
Structure (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone for determining the purity of this compound and for identifying any potential impurities. Given the molecule's polarity and the presence of the hydrophobic Boc group, reversed-phase HPLC (RP-HPLC) is the method of choice.[]

Causality in Method Design:

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately nonpolar molecules like this compound. The mobile phase, a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA), serves a dual purpose. The acetonitrile gradient allows for the elution of compounds with varying hydrophobicities, while the TFA acts as an ion-pairing agent to sharpen peaks and improve resolution by suppressing the ionization of the carboxylic acid groups. UV detection at 210-220 nm is optimal as it targets the peptide bond and carbonyl groups, which are present in the analyte and most common impurities.[3]

Experimental Protocol: RP-HPLC Analysis of this compound

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 0.5 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Expected Outcome: A sharp, well-defined major peak corresponding to this compound, with any impurities appearing as smaller, resolved peaks. The purity should meet the required specifications (typically ≥98%).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) B Prepare this compound Sample (0.1 mg/mL) C Filter Sample B->C D Inject Sample onto C18 Column C->D E Run Gradient Elution D->E F UV Detection (214 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H MS_Process cluster_sample Sample Preparation cluster_ionization Ionization cluster_detection Detection & Analysis A Dissolve this compound (10-50 µM) B Electrospray Ionization (ESI) A->B C Generation of Gas-Phase Ions ([M-H]⁻ or [M+H]⁺) B->C D Mass Analyzer C->D E Detector D->E F Mass Spectrum Generation E->F G Compare Observed m/z with Theoretical Value F->G

Sources

Application Note & Protocol Guide: Leveraging Boc-Asu-OH for the Synthesis of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the strategic use of Nα-Boc-L-α-aminosuberic acid (Boc-Asu-OH) in the construction of peptide libraries. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic advantages, and detailed protocols necessary for successful library synthesis and validation.

Introduction: The Strategic Value of this compound in Peptide Chemistry

Nα-Boc-L-α-aminosuberic acid (this compound) is a non-proteinogenic, bifunctional amino acid derivative that has become an invaluable tool in modern peptide chemistry and drug discovery.[1] Its structure features a standard α-amino acid backbone, an N-terminal tert-butoxycarbonyl (Boc) protecting group, and a C8 aliphatic chain terminating in a second carboxylic acid. This unique topology imparts several key advantages:

  • Spatial Scaffolding: The extended eight-carbon chain acts as a flexible yet conformationally influential spacer, allowing for the precise positioning of functional groups or peptide domains.

  • Linker Chemistry: It is commonly employed as a linker or spacer in the design of complex biomolecules, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][]

  • Modulation of Physicochemical Properties: Incorporation of the aliphatic chain can influence the overall hydrophobicity, stability, and conformational properties of a peptide.[1]

  • Orthogonal Handle: The terminal carboxyl group on the side chain can be selectively functionalized, serving as an attachment point for reporter molecules, secondary peptide chains (branched peptides), or conjugation to other molecules.

This guide focuses on its application within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS) for generating diverse peptide libraries aimed at screening and lead identification.

Physicochemical Data for this compound

A thorough understanding of the building block is critical for successful synthesis.

PropertyValueSource
CAS Number 66713-87-9
Molecular Formula C₁₃H₂₃NO₆
Molecular Weight 289.33 g/mol
Appearance White to off-white powderGeneric
Purity (Typical) ≥98%
Solubility Soluble in DMF, DCM, other common organic solventsGeneric
Storage -20°C for long-term stabilityGeneric

The Foundation: Understanding Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

The use of this compound is intrinsically linked to the Boc/Bzl protection strategy for SPPS. This methodology employs the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable groups (often benzyl-based) for side-chain protection.[3]

The core cycle of Boc-SPPS involves three key steps:

  • Deprotection: Removal of the Nα-Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling step.[4][]

  • Neutralization: The newly formed ammonium salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to generate the reactive free amine.

  • Coupling: The next Boc-protected amino acid is activated (e.g., with HBTU, HATU) and coupled to the free amine, extending the peptide chain.[6]

This cycle is repeated until the desired sequence is assembled. The final step involves cleavage from the solid support and simultaneous removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrofluoric acid (HF).[4][7]

Why Choose Boc Chemistry for Complex Libraries?

While Fmoc chemistry is more common today due to its milder conditions, the Boc strategy offers distinct advantages for certain applications. The aggressive TFA deprotection steps are highly effective at disrupting secondary structures and preventing peptide aggregation on the resin—a common problem when synthesizing long or hydrophobic sequences.[] This ensures that reactive sites remain accessible throughout the synthesis, leading to higher crude purity for challenging peptides.

Boc_SPPS_Cycle Resin Resin-Peptide-NH-Boc Deprotection Step 1: Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Acidolysis Deprotected Resin-Peptide-NH3+TFA- Deprotection->Deprotected Neutralization Step 2: Neutralization (e.g., DIEA in DMF) Deprotected->Neutralization Base Neutralized Resin-Peptide-NH2 Neutralization->Neutralized Coupling Step 3: Coupling (Boc-AA-OH, Activator) Neutralized->Coupling Acylation Coupling->Resin Cycle Repeats

Caption: The core iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of this compound into a Peptide Sequence

This protocol details the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using a standard SPPS vessel. MBHA resin is chosen for this example to yield a C-terminal peptide amide upon final cleavage.[4]

Materials & Reagents
  • Resin: 4-Methylbenzhydrylamine (MBHA) resin (e.g., 0.5-1.0 mmol/g loading).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

  • Cleavage Cocktail: Anhydrous HF with 5% (v/v) anisole as a scavenger.

  • Other: Diethyl ether (cold), Acetonitrile, Water (HPLC grade).

Step-by-Step Methodology

1. Resin Preparation & First Amino Acid Coupling

  • Place 200 mg of MBHA resin (assuming 0.5 mmol/g loading for 0.1 mmol scale) into a reaction vessel.

  • Swell the resin in DCM for 30 minutes, then wash 3x with DMF.

  • Couple the first Boc-amino acid (C-terminal residue) using a standard coupling protocol (e.g., 5 equivalents of Boc-AA-OH, 5 eq. HBTU, 7.5 eq. DIEA in DMF for 1 hour).

  • Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).

  • QC Step: Perform a Kaiser test to confirm the absence of free amines (beads should be yellow/colorless).

2. Standard Elongation Cycle (For other amino acids)

  • Deprotection: Add 50% TFA/DCM to the resin and agitate for 2 minutes (pre-wash). Drain. Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[4] Drain and wash (2x DCM, 2x IPA, 3x DMF).

  • Neutralization: Add 10% DIEA/DMF and agitate for 5 minutes. Repeat once. Wash 3x with DMF.

  • Coupling: In a separate vial, pre-activate the next Boc-amino acid (3-5 eq.) with HBTU (3-5 eq.) and DIEA (2x molar equivalent of HBTU) in DMF for 5-10 minutes. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin (3x DMF, 3x DCM, 3x DMF).

  • QC Step: Perform a Kaiser test. If positive (blue beads), recouple. If negative, proceed to the next cycle.

3. Incorporation of this compound

  • Follow the standard elongation cycle (Step 2), using this compound as the amino acid for coupling.

  • Causality: this compound is treated identically to other standard Boc-amino acids during the coupling and deprotection steps. The side-chain carboxyl group is sufficiently stable under these conditions and does not require additional protection, as it exists primarily in its protonated state during the acidic deprotection and is not reactive during coupling.

4. Final Steps & Cleavage

  • After the final amino acid is coupled, perform a final deprotection step to remove the N-terminal Boc group.

  • Wash the peptidyl-resin extensively with DMF, then DCM, and dry under vacuum.

  • Cleavage: Carefully transfer the resin to a specialized HF cleavage apparatus. Add anisole (scavenger) and cool to 0°C. Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).[4][7] Stir at 0°C for 1 hour.

  • Work-up: Evaporate the HF under vacuum. Suspend the residue in cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and repeat the ether wash.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 30% acetonitrile/water with 0.1% TFA) and lyophilize.

5. Purification & Analysis

  • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

  • Confirm the identity and purity of the final product using LC-MS and/or MALDI-TOF mass spectrometry.

Application: Building a One-Bead-One-Compound (OBOC) Library

The true power of this compound is realized when it is incorporated into combinatorial libraries for drug discovery.[][] The "split-and-mix" (or "split-and-pool") synthesis method is a cornerstone of generating one-bead-one-compound (OBOC) libraries, where each resin bead theoretically carries a unique peptide sequence.[10]

Split_and_Mix Pool Resin Pool Split1 Pool->Split1 R1 Reactor A (+AA1) Split1->R1 R2 Reactor B (+AA2) Split1->R2 R3 Reactor C (+AA3) Split1->R3 Pool2 Pool & Mix R1->Pool2 R2->Pool2 R3->Pool2 Split2 Pool2->Split2 R4 Reactor A (+AA4) Split2->R4 R5 Reactor B (+AA5) Split2->R5 R6 Reactor C (+AA6) Split2->R6 FinalPool Final Library R4->FinalPool R5->FinalPool R6->FinalPool

Sources

Boc Solid-Phase Peptide Synthesis: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protecting group strategy remains a cornerstone of peptide chemistry, particularly advantageous for the synthesis of long or challenging sequences.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the principles, procedural steps, and critical considerations of Boc-SPPS. We delve into the causality behind experimental choices, from resin selection to the final cleavage step, to empower users with a robust understanding of the methodology. Detailed, step-by-step protocols for each phase of the synthesis are provided, alongside troubleshooting insights for common side reactions.

Introduction: The Rationale of the Boc/Bzl Strategy

The Boc solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, revolutionized the way peptides are synthesized.[2][3] The strategy is predicated on a system of graduated acid lability. The temporary Nα-amino protecting group, the tert-butyloxycarbonyl (Boc) group, is labile to moderate acids like trifluoroacetic acid (TFA).[4][5] In contrast, the semi-permanent side-chain protecting groups, typically benzyl (Bzl)-based ethers, esters, and carbamates, along with the peptide-resin linkage, require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[2][5] This differential stability allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition, while the side chains and resin anchor remain intact until the final cleavage step.

While the Fmoc/tBu strategy has gained popularity due to its milder conditions, Boc-SPPS offers distinct advantages. It is often the method of choice for synthesizing 'difficult' peptides that are prone to aggregation during Fmoc-SPPS and for the production of C-terminal thioesters essential for native chemical ligation (NCL).[6]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide via Boc-SPPS is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain. The fundamental steps in each cycle are:

  • Nα-Boc Deprotection: Removal of the Boc group to expose a free amine at the N-terminus.

  • Neutralization: Conversion of the resulting ammonium salt to a free amine, which is necessary for the subsequent coupling reaction.[7]

  • Coupling: Activation and formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled.[5]

Experimental Workflow Diagram

Boc_SPPS_Workflow Start Start: Resin Swelling Deprotection Deprotection Start->Deprotection Final_Cleavage Final Cleavage & Global Deprotection (e.g., HF) Purification Purification (RP-HPLC) Final_Cleavage->Purification Coupling Coupling Coupling->Final_Cleavage Completed Sequence

Materials and Reagents

Resin Selection

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage.[8]

Resin TypeC-Terminal FunctionalityLinker StabilityTypical Cleavage Condition
Merrifield Resin Carboxylic AcidBenzyl esterHF, TFMSA
PAM Resin Carboxylic AcidPhenylacetamidomethyl (more acid-stable than Merrifield)HF
BHA Resin CarboxamideBenzhydrylamineHF
MBHA Resin Carboxamidep-Methylbenzhydrylamine (more acid-labile than BHA)HF
  • Merrifield resin is the classic choice for generating peptide acids.[9] However, the benzyl ester linkage can be somewhat labile to the repeated TFA treatments, potentially leading to chain loss, especially in long syntheses.[9]

  • PAM (Phenylacetamidomethyl) resin was developed to address this issue, offering greater stability to TFA while still being cleavable by HF.[9][10]

  • BHA (Benzhydrylamine) and MBHA (p-Methylbenzhydrylamine) resins are used for the synthesis of peptide amides.[9][11] MBHA is generally preferred due to its greater acid sensitivity, which facilitates cleavage.[9]

Solvents and Reagents
ReagentPurposeGrade
Dichloromethane (DCM)Resin swelling, washing, reaction solventPeptide synthesis grade
N,N-Dimethylformamide (DMF)Reaction solvent, washingPeptide synthesis grade
Isopropanol (IPA)WashingACS grade
Trifluoroacetic Acid (TFA)Boc deprotectionReagent grade
Diisopropylethylamine (DIEA)Neutralization, couplingPeptide synthesis grade
Nα-Boc protected amino acidsBuilding blocksPeptide synthesis grade
Coupling Reagents (e.g., HBTU, DIC)Carboxyl group activationPeptide synthesis grade
Anhydrous Hydrogen Fluoride (HF)Final cleavage and deprotectionHigh purity
Scavengers (e.g., anisole, p-cresol)Trapping reactive carbocationsReagent grade

Detailed Protocols

Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[8] Polystyrene-based resins swell best in non-polar solvents like DCM.

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient DCM to cover the resin.

  • Gently agitate the resin for 30-60 minutes at room temperature.

  • Drain the solvent by filtration.

The Synthesis Cycle

Rationale: This step utilizes a 50% solution of TFA in DCM to selectively remove the acid-labile Boc group.[5] A pre-wash is performed to begin the deprotection, followed by a longer treatment to ensure complete removal.[9] The tert-butyl carbocation generated during this step is highly reactive and can lead to side reactions, particularly the alkylation of sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[4][5] The addition of a scavenger, such as dithioethane (DTE), can mitigate these side reactions.[5]

Protocol:

  • To the swollen resin, add a solution of 50% TFA in DCM.

  • Agitate for 5 minutes (pre-wash).[12]

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM.

  • Agitate for an additional 20-25 minutes.[12]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.[9]

Rationale: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which is not nucleophilic.[5][7] This salt must be neutralized to the free amine to enable it to attack the activated carboxyl group of the next amino acid.[5] A hindered base like DIEA is used to prevent side reactions.[7]

Protocol:

  • Suspend the resin in a 10% solution of DIEA in DCM.

  • Agitate for 2 minutes.

  • Repeat the neutralization step.

  • Drain the neutralization solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Advanced Protocol: In Situ Neutralization

To improve efficiency, especially for "difficult" sequences prone to aggregation, an in situ neutralization protocol can be employed.[13][14] In this method, neutralization occurs simultaneously with coupling, which can significantly reduce cycle times and minimize side reactions like diketopiperazine formation.[13][15] This involves adding the base (DIEA) directly to the coupling mixture.[13]

Rationale: This step forms the new peptide bond. The incoming Boc-amino acid's carboxyl group is activated by a coupling reagent to make it more susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[16] Common coupling reagents include carbodiimides (like DIC) often used with an additive like HOBt, or more modern aminium/uronium salts like HBTU.[17][18] The reaction progress is monitored to ensure completion.

Protocol (using HBTU):

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and 2-4 equivalents of HBTU in DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[12]

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and thus, complete coupling.

  • Once complete, drain the coupling solution and wash the resin with DMF and DCM.

Final Cleavage and Deprotection

Rationale: This is the terminal step of the synthesis, where the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. The most common and effective reagent for this is anhydrous hydrogen fluoride (HF).[6][19] HF is extremely hazardous and requires specialized equipment and handling procedures.[1][20] During cleavage, reactive carbocations are generated from the protecting groups, necessitating the use of scavengers to prevent side reactions.[6][21]

Safety Precaution: Anhydrous HF is extremely toxic, corrosive, and volatile. It can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized, HF-resistant fume hood and apparatus by trained personnel with appropriate personal protective equipment.[6][9]

Low-High HF Cleavage Protocol: This two-step procedure developed by Tam and Merrifield minimizes side reactions.[9] The "low HF" step uses a less acidic SN2 mechanism to remove more labile protecting groups, followed by a "high HF" step to cleave the peptide from the resin and remove the remaining protecting groups via an SN1 mechanism.[9][22]

Protocol:

  • Pre-cleavage Preparation: If the peptide contains His(Dnp) or Trp(For), these groups must be removed prior to HF treatment.[6][23] Dry the final peptide-resin under vacuum.

  • Low HF Step:

    • Place the dried resin in a specialized HF reaction vessel.

    • Add scavengers (e.g., a mixture of dimethyl sulfide (DMS) and p-cresol).

    • Cool the vessel to 0°C.

    • Distill a low concentration of HF into the vessel (e.g., HF:DMS:p-cresol ratio of 25:65:10).

    • Stir at 0-5°C for 2 hours.[9]

    • Remove the HF and DMS under vacuum.

  • High HF Step:

    • To the resin from the previous step, add a scavenger (e.g., anisole).

    • Cool the vessel in a dry ice/methanol bath.

    • Distill a high concentration of HF into the vessel (e.g., HF:anisole ratio of 9:1).[9]

    • Stir at 0°C for 45-60 minutes.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Work-up:

    • The crude peptide is precipitated from the resin using cold diethyl ether.

    • The precipitate is collected by filtration or centrifugation.

    • Wash the crude peptide multiple times with cold ether to remove scavengers.

    • Dissolve the peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.[4]

Alternatives to HF Cleavage

Due to the hazards of HF, alternative strong acids have been developed, although they may not be as universally effective.[23]

  • Trifluoromethanesulfonic acid (TFMSA): Can be used in standard laboratory glassware but may not cleave certain protecting groups like Arg(Tos).[9][23]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another alternative to HF, but certain protecting groups are stable to this reagent.[9][23]

Troubleshooting Common Side Reactions

Side ReactionDescriptionMitigation Strategies
Incomplete Coupling Unreacted free amines remain after the coupling step, leading to deletion sequences.Use a more potent coupling reagent (e.g., HATU), perform a "double coupling", or increase reaction time. Monitor with the Kaiser test.[24]
Alkylation Reactive carbocations from deprotection alkylate sensitive residues (Trp, Met, Cys).Use scavengers (e.g., DTE, anisole, thioanisole) in deprotection and cleavage cocktails.[5][15]
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. Common with Pro or Gly at position 2.Use in situ neutralization protocols.[9][15]
Aspartimide Formation Cyclization of Asp residues, particularly in Asp-Gly or Asp-Ser sequences, can lead to chain branching.Protect the Asp side chain with groups less prone to this side reaction or use optimized coupling protocols.[9]
Racemization Loss of stereochemical integrity at the α-carbon, often during the activation/coupling step.Use coupling additives like HOBt or Oxyma, avoid excess base, and minimize pre-activation times.[24]

Conclusion

The Boc solid-phase peptide synthesis strategy is a powerful and reliable method for the chemical synthesis of peptides. Its utility in producing long and complex peptides ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, the rationale for each step, and potential side reactions is paramount for its successful application. By following the detailed protocols and considering the insights provided in this guide, researchers can effectively leverage Boc-SPPS to achieve high-quality synthesis of their target peptides.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41–57.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
  • PubMed. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • University of Vienna. (n.d.). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. Retrieved from [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.
  • SpringerLink. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • AAPPTec. (n.d.). Resins for Solid Phase Peptide synthesis Unsubstituted Resins. Retrieved from [Link]

  • SlideShare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Peptide Synthesis Hot Paper HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Retrieved from [Link]

  • ResearchGate. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CS Bio. (n.d.). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). 50 questions with answers in SPPS | Science topic. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support hub for managing challenges in Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, prized for its stability under various conditions and its straightforward, acid-labile deprotection.[][2] However, the very conditions required for its removal—strong acids—can initiate a cascade of unwanted side reactions. The generation of the reactive tert-butyl cation is a primary cause of these issues, necessitating a strategic approach to both deprotection and final cleavage steps.[3][4]

This guide is structured to provide rapid troubleshooting for common issues through our FAQ section, while also offering in-depth, mechanistically grounded protocols for more persistent challenges. Here, we move beyond simple procedural lists to explain the why behind each step, empowering you to make informed decisions that enhance peptide purity, yield, and overall success.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My Boc deprotection seems incomplete, leading to deletion sequences. What's going wrong?

A1: Incomplete deprotection is a common hurdle resulting in truncated peptides.[5] The primary culprits are often related to reaction conditions or reagent access. Consider the following:

  • Insufficient Acid Strength/Time: Ensure your deprotection solution, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), is fresh and used for an adequate duration (20-30 minutes).[5]

  • Poor Resin Swelling: The peptide-resin must be fully swollen to allow the acid to access all N-termini. Ensure adequate swelling time in DCM before deprotection.

  • Steric Hindrance: Bulky amino acids can physically block the Boc group. A second deprotection step ("double deprotection") may be necessary.

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures that prevent reagent penetration.

Q2: I'm observing significant side products corresponding to an added mass of +56 Da. How can I prevent this?

A2: A +56 Da mass addition strongly indicates alkylation by the tert-butyl cation, which is generated during Boc deprotection.[4] This electrophile readily attacks nucleophilic amino acid side chains.[4]

  • Most Susceptible Residues: Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are the most vulnerable.[4][6]

  • The Solution is Scavengers: You must include a "scavenger" in your TFA deprotection/cleavage cocktail.[][6] Scavengers are nucleophiles that trap the tert-butyl cation before it can modify your peptide.[4] Common choices include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[7]

Q3: My peptide containing Aspartic Acid (Asp) shows multiple hard-to-separate peaks in the HPLC. What is happening?

A3: This is a classic sign of aspartimide formation, a notorious side reaction for peptides containing Aspartic Acid.[8][9] It is particularly prevalent in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[9][10] The Asp side chain cyclizes with the backbone amide nitrogen, which can then reopen to form a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides.[9] While this is more common in base-catalyzed Fmoc chemistry, it can also be triggered by the strong acids (like HF) used for final cleavage in Boc-SPPS.[9][11] Using side-chain protecting groups like OcHex (cyclohexyl ester) and cleaving at reduced temperatures can help minimize this.[11][12]

Q4: How can I confirm the identity of specific side products in my crude peptide?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard.[13] HPLC will separate the different components of your crude product, while MS will provide the precise mass of each component. By comparing the observed masses to the expected mass of your target peptide, you can identify additions (e.g., +56 Da for t-butylation, +16 Da for oxidation) or losses (-18 Da for aspartimide formation) that point to specific side reactions.[4][9]

In-Depth Troubleshooting Guides

Guide 1: Preventing Side Reactions from Electrophilic Cations

The acid-catalyzed removal of the Boc group is the source of its utility but also its primary drawback. The reaction liberates a highly reactive tert-butyl cation.[3][4] Without intervention, this electrophile will attack any available nucleophile, with sensitive amino acid side chains being prime targets.

Mechanism of Side Product Formation:

The electron-rich side chains of Tryptophan (indole ring), Methionine (thioether), Cysteine (thiol), and Tyrosine (phenolic ring) are highly susceptible to alkylation by the tert-butyl cation.[4] This results in irreversible modification of the peptide and the formation of difficult-to-remove impurities.

The Critical Role of Scavengers:

Scavengers are essential additives to any TFA deprotection or final cleavage cocktail.[12][13] They function by intercepting and quenching reactive cations before they can damage the peptide. The choice and combination of scavengers are critical and depend on the peptide sequence.

Scavenger Selection Guide

ScavengerTarget Residues & Side ReactionsRecommended Concentration (v/v)Notes
Triisopropylsilane (TIS) General carbocation scavenger, highly effective for protecting Trp.[7]1-5%Reduces carbocations to inert hydrocarbons. A clean and effective choice.
Water (H₂O) General purpose. Traps carbocations to form t-butanol.2.5-5%Essential in most cocktails. Helps suppress various side reactions.
1,2-Ethanedithiol (EDT) Protects Trp and prevents Met oxidation.[7]1-2.5%Malodorous. Can cause dithioketal formation with prolonged exposure.[7]
Thioanisole Protects Trp, accelerates removal of Arg protecting groups.[7]5%Use with caution; its cation adducts can potentially alkylate Trp.[7][12]
Phenol Protects Trp and Tyr.[7]5%Can cause some side reactions itself if used in excess.

Protocol: Optimized Final Cleavage with a Scavenger Cocktail (Reagent K)

This protocol utilizes a robust scavenger cocktail for the final cleavage of peptides containing multiple sensitive residues from the resin.[7]

  • Resin Preparation: Swell 0.2 mmol of peptide-resin in DCM for 30 minutes in a suitable reaction vessel. Drain the DCM completely.

  • Prepare Cleavage Cocktail: In a fume hood, prepare Reagent K: 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT.[7] Prepare approximately 10 mL per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow it to react for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.

  • Washing and Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Diagram: Scavenger Mechanism of Action

ScavengerMechanism cluster_deprotection Boc Deprotection (Acid) cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc_Peptide Boc-Peptide Deprotected_Peptide H₂N⁺-Peptide Boc_Peptide->Deprotected_Peptide Amine Deprotection tBu_Cation tert-Butyl Cation (Reactive Electrophile) Boc_Peptide->tBu_Cation Generates TFA TFA (H⁺) TFA->Boc_Peptide Alkylated_Peptide Alkylated Peptide (Side Product) tBu_Cation->Alkylated_Peptide tBu_Cation_Scavenged tert-Butyl Cation Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Peptide Scavenger Scavenger (TIS, H₂O, EDT) Trapped_Product Inert Product Scavenger->Trapped_Product tBu_Cation_Scavenged->Trapped_Product Traps

Caption: Scavengers intercept reactive cations, preventing peptide modification.

Guide 2: Addressing Amino Acid-Specific Side Reactions
  • The Problem: Aspartimide formation is a severe side reaction involving peptides with an Aspartic Acid (Asp) residue.[9] It is initiated by the nucleophilic attack of the backbone nitrogen on the side-chain ester of Asp, forming a cyclic succinimide intermediate.[9] This intermediate is unstable and can lead to a mixture of byproducts, including β-peptides and racemized products, which are often inseparable from the desired peptide.[9]

  • Causality: While most prominent during the basic conditions of Fmoc deprotection, it can also be catalyzed by the strong acids (like HF) used in the final cleavage step of Boc-SPPS.[9][11] Sequences such as Asp-Gly, Asp-Ala, and Asp-Ser are particularly susceptible due to their lack of steric hindrance.[9][10]

  • Prevention & Mitigation:

    • Temperature Control: Perform the final HF cleavage at low temperatures (0-5 °C) to minimize the rate of the acid-catalyzed cyclization.[12]

    • Protecting Group Choice: In Boc chemistry, using Asp(OcHex) for side-chain protection has been shown to reduce aspartimide formation compared to the standard benzyl ester.[11]

Diagram: Mechanism of Aspartimide Formation

AspartimideFormation cluster_cyclization Acid-Catalyzed Cyclization cluster_reopening Ring Opening Peptide Peptide Chain with Asp(OR)-Xaa Protonation Protonation of side-chain ester (H⁺) Peptide->Protonation Attack Backbone N attacks side-chain C=O Protonation->Attack Intermediate Aspartimide Intermediate (-18 Da, cyclic) Attack->Intermediate AlphaPeptide α-Asp Peptide (D and L forms) Intermediate->AlphaPeptide Hydrolysis BetaPeptide β-Asp Peptide (D and L forms) Intermediate->BetaPeptide Hydrolysis

Caption: Acid-catalyzed cyclization of Asp residues leads to byproducts.

  • The Problem: The thioether side chain of Methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) or, under harsher conditions, methionine sulfone (+32 Da).[4][14]

  • Causality: Oxidation can be caused by atmospheric oxygen, peroxides in solvents (especially older ethers), or reactive species generated during acid cleavage.[14][15]

  • Prevention & Mitigation:

    • Use Fresh Solvents: Ensure all solvents, especially ethers, are peroxide-free.

    • Inert Atmosphere: When possible, perform synthesis steps under an inert atmosphere (Argon or Nitrogen) to minimize exposure to air.[16]

    • Reducing Scavengers: Include reducing agents like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) in the cleavage cocktail to protect the thioether group.[12]

  • The Problem: The electron-rich indole ring of Tryptophan is an extremely attractive target for electrophiles.[4][17] It is the most easily modified residue during acid-mediated deprotection.

  • Causality: Tryptophan can be alkylated by t-butyl cations and other carbocations generated from side-chain protecting groups.[17] Oxidation of the indole ring is also a common side reaction.[17]

  • Prevention & Mitigation:

    • Scavengers are Mandatory: Never perform a deprotection or cleavage on a Trp-containing peptide without an effective scavenger cocktail. TIS is highly recommended for its efficacy in protecting Trp.[7]

    • Side-Chain Protection: Using Boc-Trp(Boc)-OH, where the indole nitrogen is also protected, provides additional security against electrophilic attack during synthesis.[18] The indole Boc group is removed during the final cleavage.

References

  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BOC Sciences. BOC-amino acids.
  • ResearchGate.
  • Peptide Research. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis.
  • BenchChem.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • ResearchGate. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ResearchGate.
  • Iris Biotech GmbH.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
  • BenchChem. (2025). oxidation of methionine in H-Met-Trp-OH and how to avoid it.
  • Angewandte Chemie International Edition. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • BOC Sciences.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • PMC - NIH. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones.
  • ResearchGate. (2024).
  • BenchChem. (2025).
  • Chemical Reviews. (2019). Amino Acid-Protecting Groups.
  • ResearchGate. (2025).

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Technical Support Center: Preventing Racemization During Boc-Asu-OH Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a critical challenge in peptide synthesis: preventing the loss of stereochemical integrity during the coupling of N-α-Boc-L-α-aminosuberic acid (Boc-Asu-OH). Maintaining chiral purity is paramount for the biological activity and safety of peptide therapeutics. This guide combines mechanistic explanations, troubleshooting FAQs, and validated protocols to empower you to minimize and control racemization effectively.

Section 1: The 'Why' — Understanding the Mechanism of Racemization

Before troubleshooting, it's crucial to understand the fundamental chemistry that leads to racemization.

Q: What is racemization and why does it happen during peptide coupling?

A: Racemization is the conversion of a chirally pure compound (like an L-amino acid) into a mixture of both L- and D-enantiomers. During peptide synthesis, this side reaction occurs after the carboxylic acid of the incoming amino acid is activated.[1][2] The primary mechanism involves the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (or azlactone).[3][4]

The process unfolds as follows:

  • Activation: A coupling reagent activates the carboxylic acid of this compound, making it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

  • Oxazolone Formation: The urethane oxygen of the Boc protecting group can attack the activated carbonyl carbon, forming a cyclic oxazolone intermediate.

  • Loss of Chirality: The α-proton (the hydrogen on the chiral carbon) of this oxazolone is now highly acidic and can be easily removed by a base. This creates a planar, resonance-stabilized anion.

  • Reprotonation: When this planar intermediate is reprotonated, it can happen from either face, resulting in a mixture of the original L-isomer and the undesired D-isomer.[2]

Urethane-based protecting groups like Boc and Fmoc are specifically designed to reduce the rate of oxazolone formation, which is why they are generally superior to simple acyl groups (e.g., Benzoyl) in maintaining chiral purity.[3] However, under non-optimized conditions (e.g., excess base, high temperatures, extended reaction times), racemization can still be a significant issue.[3][5]

RacemizationMechanism cluster_main Racemization Pathway BocAsu Boc-L-Asu-OH Activated Activated L-Ester BocAsu->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Base-catalyzed cyclization Coupled_L Desired L-Peptide Activated->Coupled_L + Peptide-NH2 (Desired Path) Coupled_D Racemized D-Peptide Oxazolone->Coupled_D + Peptide-NH2 (Racemization Path)

Caption: Primary mechanism of racemization via a planar oxazolone intermediate.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in the lab.

FAQ 1: I'm seeing a doublet or shoulder peak for my Asu-containing peptide in my crude HPLC analysis. Is this racemization?

A: It is highly likely. The appearance of a closely eluting impurity with the same mass as your target peptide is a classic sign of diastereomer formation. Since the rest of your peptide is presumably chirally pure, the new diastereomer arises from the epimerization (racemization) of a single amino acid residue—in this case, this compound during the coupling step. Chiral HPLC or HPLC-MS/MS is required for definitive confirmation.[6][7]

FAQ 2: The side-chain carboxyl group of my Asu residue is unprotected. Could this be causing issues?

A: Absolutely. An unprotected side-chain carboxyl group is a major problem. It can compete with the α-carboxyl group during the activation step, leading to a mixture of products, including chain branching or incorrect peptide bond formation. It is standard practice to use an orthogonally protected derivative, such as Boc-Asu(OtBu)-OH , where the side-chain is protected as a tert-butyl ester.[8][9] This ensures only the α-carboxyl group is activated for coupling.

FAQ 3: I used HBTU with DIEA and still observed significant racemization. What went wrong?

A: This is a common scenario. While HBTU is an efficient coupling reagent, the combination with a strong, sterically hindered base like Diisopropylethylamine (DIEA) can promote racemization. Several factors could be at play:

  • Excess Base: Using more than the recommended amount of DIEA (typically 2 equivalents for the amino acid salt and activation) creates a more basic environment, accelerating the abstraction of the oxazolone's α-proton.[1]

  • Pre-activation Time: Allowing the this compound, HBTU, and DIEA to "pre-activate" for an extended period before adding it to the N-terminal amine can lead to higher levels of the racemized oxazolone.[4]

  • Temperature: Running the coupling at elevated temperatures will increase the rate of all reactions, including racemization.

Solution: Consider switching to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to produce less racemization.[1][4] Also, minimize pre-activation time and maintain the reaction at room temperature or below.

FAQ 4: Which class of coupling reagent is generally best for minimizing racemization?

A: The choice of coupling reagent is critical. While modern uronium/aminium reagents like HATU and HBTU are highly efficient, phosphonium-based reagents like PyBOP are often associated with lower levels of racemization, especially for difficult couplings.[5][10] However, the most widely adopted strategy for suppressing racemization, particularly with cost-effective carbodiimides like DIC, is the use of additives.[3][11]

  • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) and, more recently, Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure) are excellent racemization suppressors.[3][12] They react with the activated amino acid to form an intermediate active ester (OBt or Oxyma ester) that is highly reactive towards the amine but less prone to forming the oxazolone.[13] OxymaPure is often preferred as it is not explosive like HOBt and has shown superior performance in many cases.[12][14]

Section 3: Proactive Prevention: Recommended Protocols & Best Practices

Instead of just troubleshooting, a proactive approach is best. Below is a decision-making workflow and recommended protocols.

Workflow Start Start: Couple Boc-Asu(OtBu)-OH Check_Sensitivity Is the sequence known to be racemization-prone? Start->Check_Sensitivity Rec_Carbo Recommended: Carbodiimide + Additive Check_Sensitivity->Rec_Carbo Yes Check_Speed Is maximum speed/ efficiency required? Check_Sensitivity->Check_Speed No Proto_1 Protocol 1: DIC / OxymaPure Rec_Carbo->Proto_1 Check_Speed->Rec_Carbo No Rec_Uronium Recommended: Uronium Salt + Weak Base Check_Speed->Rec_Uronium Yes Proto_2 Protocol 2: HATU / NMM or Collidine Rec_Uronium->Proto_2

Caption: Decision workflow for selecting a low-racemization coupling strategy.

Comparison of Common Coupling Strategies
StrategyReagentsRacemization RiskRelative CostKey Considerations
Carbodiimide + Additive DIC / OxymaPureVery Low LowThe gold standard for suppressing racemization. OxymaPure is a safer, often more effective alternative to HOBt.[3][12]
Uronium/Aminium Salt HATU / HBTU + DIEAModerate to HighHighVery fast and efficient, but risk of racemization is higher, especially with strong bases.[11] Risk of guanidinylation side reaction if reagent is in excess.[15][16]
Uronium/Aminium Salt HATU / HBTU + NMMLow to ModerateHighUsing a weaker base like N-methylmorpholine (NMM) significantly reduces racemization risk compared to DIEA.[1]
Phosphonium Salt PyBOP + NMMLowVery HighExcellent for sterically hindered couplings with low racemization, but byproducts can be difficult to remove and cost is high.[5][10]
Protocol 1: Low-Racemization Coupling with DIC/OxymaPure

This is the recommended primary method for coupling Boc-Asu(OtBu)-OH, especially in sequences known to be sensitive to racemization.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • Boc-Asu(OtBu)-OH (1.5 - 3.0 eq.)

  • OxymaPure (1.5 - 3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 - 3.0 eq.)

  • Solvent: Anhydrous DMF

Procedure:

  • Preparation: In a separate vessel, dissolve Boc-Asu(OtBu)-OH and OxymaPure in DMF.

  • Activation: Add DIC to the amino acid/OxymaPure solution. Do not pre-activate for more than 1-2 minutes. The solution may turn yellow.

  • Coupling: Immediately add the activated mixture to the swelled resin containing the free amine.

  • Reaction: Agitate the reaction vessel at room temperature for 1-3 hours.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the absence of free amines, indicating reaction completion. If the test is positive, a second coupling may be necessary.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents and the soluble diisopropylurea byproduct.

Self-Validation: The use of DIC/Oxyma requires no external base, which is a primary driver of racemization.[3] The formation of the O-acylisourea intermediate is rapidly trapped by OxymaPure, minimizing the time it has to rearrange into an oxazolone.[13]

Section 4: Verification — How to Detect and Quantify Racemization

Trust but verify. Analytical confirmation of chiral purity is essential for quality control in drug development.

Q: How can I definitively prove that my coupling protocol was successful in preventing racemization?

A: The most reliable method is through chiral chromatography. This involves analyzing the peptide after it has been cleaved from the resin and fully deprotected.

Guideline for Chiral HPLC Analysis:

  • Peptide Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids using 6N HCl or an acid mixture, often containing deuterated acid (DCl/D₂O) to correct for any racemization that occurs during the hydrolysis step itself.[7]

  • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomeric derivatives.

  • RP-HPLC Analysis: These diastereomers can now be separated and quantified using standard reversed-phase HPLC.[17] The ratio of the L-Asu derivative to the D-Asu derivative provides a precise measure of the extent of racemization that occurred during the synthesis.

Alternatively, enzymatic digestion can be used. Many proteases are chirally specific and will not cleave at or near a D-amino acid residue, allowing for the identification of the racemization site through fragment analysis by LC-MS.[18]

References

  • BenchChem. (n.d.). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Kuwabara, S., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • Piatchek, M. B., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
  • Williams, M. W., & Young, G. T. (1964). The Mechanism of Racemisation during the Coupling of Acylpeptides. Journal of the Chemical Society (Resumed), 3701.
  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4938.
  • Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(41), 8379-8385.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Merck Millipore. (n.d.). Novabiochem® Innovations 1.14.
  • Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from Luxembourg Bio Technologies website.
  • Subirós-Funosas, R., et al. (2022).
  • Keating, K. M. (1999). Application of proteases to the identification of chiral modifications in synthetic peptides. Journal of Biomolecular Techniques, 10(2), 72-81.
  • Eeltink, S., et al. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 73(21), 5258-5262.
  • Le, T. T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4584.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from Luxembourg Bio Technologies website.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Hie, L., et al. (2018). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • BenchChem. (2025, December). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • Aapptec Peptides. (n.d.). Boc-Asp(OtBu)-OH [1676-90-0].
  • Wang, S. S., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(4), 309-317.
  • Giraud, M., et al. (2010).
  • Aapptec Peptides. (n.d.). Boc-Thr[Fmoc-Asp(OtBu)]-OH [944283-33-4].
  • Oakwood Chemical. (n.d.). Boc-Asp(OtBu)-OH.
  • Sigma-Aldrich. (n.d.). Boc-Asp(OtBu)-OH = 99.0 TLC sum of enantiomers 1676-90-0.
  • Chem-Impex. (n.d.). Fmoc-Asu(OtBu)-OH.

Sources

Technical Support Center: Troubleshooting Boc Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Core Principles of Boc Deprotection

The Boc group is prized for its stability under many synthetic conditions and its facile removal under acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA). The deprotection mechanism proceeds via protonation of the carbamate, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][2][3]

It is the generation of this highly reactive tert-butyl cation that is the root cause of many common side reactions.[1][4] This electrophile will readily react with any nucleophilic species present, necessitating careful planning and the use of "scavengers" to intercept it.[1][5]

Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses specific issues you may observe during your experiments, providing explanations and actionable solutions.

Issue 1: Incomplete Deprotection

Symptom: Your analytical data (e.g., TLC, LC-MS) shows a significant amount of remaining Boc-protected starting material.[6]

Possible Causes & Solutions:

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While often performed at room temperature, some sterically hindered substrates may require longer reaction times or gentle warming (e.g., 30-40°C).[6] However, be aware that elevated temperatures can also increase the rate of side reactions.

  • Insufficient Acid Strength or Concentration: Ensure your TFA is of high purity and not diluted by atmospheric moisture. For solid-phase peptide synthesis (SPPS), a standard deprotection cocktail is 25-50% TFA in dichloromethane (DCM).[4]

  • Steric Hindrance: Bulky neighboring groups or secondary structures in peptides can restrict acid access to the Boc group.[6] Prolonging the reaction time is the first step to address this.

  • Solvent Issues: The chosen solvent must completely dissolve your substrate. DCM is standard for TFA-mediated deprotection, but for substrates with poor solubility, exploring alternative solvent systems may be necessary.[6]

  • Difficult Residues: Certain residues, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection. In such cases, prolonged deprotection times or increased TFA concentrations may be required.[7]

Workflow for Diagnosing Incomplete Deprotection

G cluster_0 Diagnosis cluster_1 Troubleshooting Steps Start Symptom: Incomplete Deprotection (TLC, LC-MS) Check_Conditions Review Reaction Conditions: - Time - Temperature - TFA Concentration Start->Check_Conditions Check_Substrate Analyze Substrate: - Steric Hindrance? - Difficult Residues? Check_Conditions->Check_Substrate Action_1 Increase Reaction Time Check_Substrate->Action_1 Standard Substrate Action_2 Gently Increase Temperature (e.g., 30-40°C) Action_1->Action_2 If still incomplete Action_3 Increase TFA Concentration Action_2->Action_3 If still incomplete Action_4 Monitor Progress (TLC/LC-MS) Action_3->Action_4 End Deprotection Complete Action_4->End Yes Re-evaluate Still Incomplete: Re-evaluate Strategy Action_4->Re-evaluate No

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: Can I use HCl instead of TFA? A2: Yes, HCl in an organic solvent (e.g., 1-4 M HCl in dioxane) is a common alternative to TFA. [8][]It is sometimes preferred in SPPS to avoid potential trifluoroacetylation of the newly liberated amine, a side reaction where a trifluoroacetyl group (+96 Da) is added to the N-terminus. [8][] Q3: What causes racemization during Boc deprotection? A3: Racemization is generally not a significant issue during the Boc deprotection step itself under standard acidic conditions. [10]It is a more prominent concern during the coupling step of peptide synthesis, especially when using strong activating agents or excess base, which can lead to the formation of a planar oxazolone intermediate. [8][11]However, harsh acidic conditions combined with specific substrate structures could potentially lead to some loss of optical purity. [12] Q4: Are there milder, non-acidic methods for Boc deprotection? A4: While acidolysis is standard, alternative methods exist, though they are less common. These include thermal deprotection (heating, sometimes in specific solvents like ionic liquids), or using reagents like TMSI (trimethylsilyl iodide). [13][14]These are typically reserved for substrates that are extremely sensitive to strong acids. [15] Q5: How do I monitor the progress of the deprotection reaction? A5: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. [6]For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product and any side products. [6]

References

  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl - Benchchem.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Navigating Boc Deprotection: A Guide to Minimizing Side Products - Benchchem.
  • Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides - Benchchem.
  • Side reactions of Boc deprotection with scavengers. - Benchchem.
  • Understanding the Boc protection strategy in peptide synthesis. - Benchchem.
  • Boc Resin Cleavage Protocol - Sigma-Aldrich.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH.
  • Technical Support Center: Preventing Side Reactions During Boc Deprotection - Benchchem.
  • Technical Support Center: Arginine Side-Chain Protection in Boc Synthesis - Benchchem.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
  • Amino Acid Derivatives for Peptide Synthesis.
  • What factors may cause racemization in acidic removal of Boc? - ResearchGate.
  • Boc amino acid could, but doesn't, racemize | C&EN Global Enterprise - ACS Publications.
  • Side reactions in the SPPS of Cys-containing peptides - ResearchGate.
  • Cysteine Derivatives - Bachem.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? - ResearchGate.
  • minimizing racemization during reactions with N-Boc-aminomethanol derivatives - Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry.
  • Terminology of Antibody Drug for Boc Deprotection - GenScript.

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-Asu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the final cleavage and deprotection of synthetic peptides containing the non-canonical amino acid L-α-Aminosuberic acid, protected as Boc-Asu(OtBu)-OH. Our focus is to move beyond simple protocols and delve into the chemical principles that govern success, enabling you to optimize your workflow for maximum purity and yield.

Section 1: The Chemistry of Cleaving Boc-Asu(OtBu)-OH Peptides

The successful cleavage of peptides containing Boc-Asu(OtBu)-OH from a solid support resin is a critical final step in Boc-based Solid-Phase Peptide Synthesis (SPPS). This process involves strong acidolysis, typically with Trifluoroacetic Acid (TFA), to simultaneously remove the N-terminal Boc group, the side-chain tert-butyl (OtBu) ester of the Asu residue, and other acid-labile side-chain protecting groups, while also cleaving the peptide from the resin linker.[1][2]

The core chemical challenge arises from the liberation of highly reactive tert-butyl carbocations (t-butyl cations) from both the Boc and OtBu protecting groups.[3] If not effectively neutralized, these electrophilic species can attack nucleophilic residues within the peptide sequence (such as Trp, Met, Tyr, Cys), leading to undesired, often irreversible, side reactions that complicate purification and reduce the yield of the target peptide.[4][5]

The key to optimization lies in the strategic use of "scavengers"—reagents added to the TFA cleavage cocktail to trap these carbocations and prevent side reactions.[3][6]

Resin Peptide-Resin (with Boc-Asu(OtBu)-OH) Reaction Acidolysis Reaction Resin->Reaction Add TFA TFA Cleavage Cocktail (TFA + Scavengers) TFA->Reaction tBu Reactive t-Butyl Carbocations (tBu⁺) Reaction->tBu Generates Peptide Crude Deprotected Peptide Reaction->Peptide Yields SideProduct Alkylated Side Products (e.g., tBu-Trp) tBu->SideProduct Attacks Nucleophilic Residues (Trp, Met...) Scavengers Scavengers (e.g., TIS, H₂O, EDT) tBu->Scavengers Trapped by Trapped Neutralized Species (e.g., tBu-S-R) Scavengers->Trapped Forms

Caption: Cleavage mechanism and the role of scavengers.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the cleavage of Boc-Asu(OtBu)-OH containing peptides in a direct question-and-answer format.

Question: My HPLC/MS analysis shows a significant peak corresponding to the mass of the peptide with the OtBu group still attached. What went wrong?

Answer: This indicates incomplete deprotection of the Asu side chain, a common issue that can almost always be resolved.

Probable Causes:

  • Insufficient Reaction Time: The standard 1.5-2 hour cleavage time may be insufficient for sterically hindered sequences or long peptides.

  • Low Temperature: Performing the cleavage at a very low temperature (e.g., below room temperature) significantly slows down the kinetics of OtBu group removal.

  • Inadequate TFA Concentration: While rare, using a cleavage cocktail with a TFA concentration below 80% can lead to incomplete deprotection.

Solutions & Scientific Rationale:

  • Extend Cleavage Time: The simplest solution is to increase the reaction time. A "test cleavage" is highly recommended: take small aliquots of the resin at 2, 4, and 6 hours, precipitate the peptide, and analyze by HPLC/MS to determine the optimal time. For most sequences, extending the time to 3-4 hours at room temperature is sufficient.

  • Adjust Temperature: Ensure the reaction is stirred at room temperature (20-25 °C). If cleavage is still sluggish, a slight increase in temperature to 30-40°C can be effective, but this should be done cautiously as it can also increase the rate of side reactions.[7]

  • Re-cleavage: If a large batch has already been processed and shows incomplete deprotection, the lyophilized crude peptide can be re-subjected to the cleavage cocktail for an additional 1-2 hours to drive the reaction to completion.

Question: My mass spectrum shows unexpected +56 Da adducts, especially on Tryptophan or Methionine residues. How can I prevent this?

Answer: A +56 Da mass addition corresponds to t-butylation, the most common side reaction during the cleavage of peptides with t-butyl protecting groups.[3] This is a direct result of t-butyl cations alkylating nucleophilic amino acid side chains.

Probable Causes:

  • Ineffective Scavenging: The scavenger cocktail was either missing, used in insufficient quantity, or contained the wrong scavengers for your specific peptide sequence.

  • High Concentration of t-Butyl Groups: Peptides with many t-butyl protected residues (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu), Ser(tBu), Thr(tBu), Trp(Boc)) generate a high concentration of carbocations upon cleavage, overwhelming the scavenger cocktail.

Solutions & Scientific Rationale:

  • Optimize Your Scavenger Cocktail: The choice of scavenger is critical. A universal, non-malodorous cocktail for most peptides, including those with Asu(OtBu), is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[8][9]

    • Water (H₂O): Acts as a carbocation scavenger and helps hydrate the peptide.

    • Triisopropylsilane (TIS): A highly effective reducing scavenger that efficiently quenches t-butyl cations and prevents trityl group reattachment to Cysteine.[6]

  • For Problematic Sequences (Multiple Trp, Cys, Met): If t-butylation persists or if your peptide is rich in sensitive residues, a more robust cocktail like Reagent K is recommended.[4][5][10]

Reagent K Component Concentration (v/v) Primary Function & Rationale
Trifluoroacetic Acid (TFA)82.5%The strong acid for cleavage and deprotection.[6]
Phenol5%An effective scavenger that also helps preserve Tyr and Trp integrity.[6]
Water (H₂O)5%Carbocation scavenger.
Thioanisole5%Scavenges benzyl-type protecting groups and prevents oxidation of Methionine.[6][10]
1,2-Ethanedithiol (EDT)2.5%A very potent scavenger for t-butyl cations and is particularly useful for protecting Cysteine residues.[6][11]
  • Increase Scavenger Concentration: For peptides with a high density of t-butyl groups, you can increase the total scavenger percentage in the cocktail from 5% to 10-15%.

Question: The final yield of my peptide is very low after precipitation. Where did my product go?

Answer: Low yield can stem from several factors, from incomplete cleavage to physical loss during work-up.

Probable Causes:

  • Incomplete Cleavage: As discussed above, if the peptide is not fully cleaved from the resin, it will be lost.

  • Poor Precipitation: The peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether).

  • Adsorption to Labware: Peptides, especially hydrophobic ones, can stick to glass or plastic surfaces.

  • Premature Cleavage during Synthesis: In Boc-SPPS, the benzyl ester linkage to the resin can be partially cleaved by the repeated TFA deprotection steps, causing chain loss.[1] This is more of a synthesis issue than a final cleavage one but impacts the final yield.

Solutions & Scientific Rationale:

  • Confirm Complete Cleavage: Before precipitation, perform a test cleavage on a small amount of resin to ensure the conditions are adequate.

  • Optimize Precipitation:

    • Ensure the diethyl ether (or methyl t-butyl ether, MTBE) is ice-cold.

    • Use a large excess of cold ether (at least 10-20 volumes relative to the TFA solution).[3]

    • After adding the TFA filtrate to the ether, allow it to stand at -20°C for at least 30-60 minutes to maximize precipitation.

    • If the peptide is very hydrophilic, it may not precipitate well in ether. In such cases, concentrating the TFA solution (with care, below 40°C) before adding it to ether can help.[3]

  • Improve Work-up Technique: After filtering the TFA from the resin, wash the resin beads with a small amount of fresh TFA (1-2 mL) to recover any remaining dissolved peptide.[3] Combine this with the main filtrate before precipitation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between cleaving a peptide with Boc-Asu(OtBu)-OH versus one with Boc-Glu(OtBu)-OH? A1: Chemically, the cleavage process is nearly identical. Both asu (aminosuberic acid) and Glu (glutamic acid) are dicarboxylic amino acids, and the OtBu side-chain protecting group is the same. Asu simply has a longer aliphatic side chain (four CH₂ groups) compared to Glu (two CH₂ groups). This structural similarity means that the cleavage cocktails, scavenger requirements, and potential side reactions (t-butylation) are directly analogous. The stability of the Asu(OtBu) side chain during synthesis is excellent and comparable to that of Glu(OtBu).[12]

Q2: My lab uses HF or TFMSA for cleavage. Are these suitable for Boc-Asu(OtBu)-OH peptides? A2: Yes, both Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are strong acids capable of cleaving the peptide and all necessary protecting groups. However, TFA is now far more common due to safety and equipment considerations.

  • HF Cleavage: Requires specialized, expensive, and hazardous-to-handle Teflon apparatus. It is very effective but largely replaced by TFA/TFMSA for routine synthesis.

  • TFMSA Cleavage: A strong acid that can be used as an alternative to HF. It often requires a "Low-High" procedure where a milder cocktail is first used to remove more labile groups before the stronger acid is applied, which can help minimize some side reactions. For the vast majority of applications, a well-optimized TFA cleavage is sufficient and safer.

Q3: Can I selectively deprotect the Asu(OtBu) side chain while the peptide is still on the resin? A3: Selectively deprotecting the OtBu group in the presence of an N-terminal Boc group is not feasible, as both are cleaved under similar acidic conditions. However, in an Fmoc-SPPS strategy, using Fmoc-Asu(OtBu)-OH allows for the N-terminal Fmoc group to be removed with a base (like piperidine), leaving the acid-labile OtBu group intact.[12] After chain assembly, the OtBu group could then be selectively removed with a mild TFA solution (e.g., 1-5% TFA in DCM) to allow for side-chain modification or lactam bridge formation before the final global deprotection.[13]

Q4: How should I properly prepare my peptide-resin for cleavage? A4: Proper preparation is crucial to ensure efficient cleavage and prevent side reactions.

  • Final N-terminal Boc Group Removal: The N-terminal Boc group must be removed with your standard deprotection protocol (e.g., 50% TFA in DCM) before the final cleavage. This prevents t-butylation from the N-terminal residue itself.[1]

  • Washing: After synthesis and final Boc removal, the resin must be washed thoroughly to remove residual reagents. A typical washing sequence is: DCM -> Methanol -> DCM -> Ether.

  • Drying: The peptide-resin must be dried completely under high vacuum for at least 4 hours, or preferably overnight over a desiccant like KOH or P₂O₅. Moisture can be detrimental to the cleavage reaction.

Section 4: Experimental Protocols

Protocol 1: Standard TFA Cleavage and Precipitation

This protocol is a reliable starting point for most peptides containing Boc-Asu(OtBu)-OH.

Materials:

  • Dry peptide-resin (100 mg)

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare fresh.

  • Dichloromethane (DCM)

  • Ice-cold Diethyl Ether (Et₂O) or Methyl t-butyl ether (MTBE)

  • Round-bottom flask or specialized cleavage vessel

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dry peptide-resin (100 mg) into a round-bottom flask with a small stir bar.[3]

  • Cool the flask in an ice bath for 5-10 minutes.

  • Add the pre-chilled cleavage cocktail (2-5 mL for 100 mg resin) to the flask.[9]

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Stopper the flask and stir the reaction mixture at room temperature for 2-4 hours. Monitor via a test cleavage if necessary.

  • Filter the TFA solution through a sintered glass funnel to separate the resin beads. Collect the filtrate directly into a new, clean centrifuge tube.

  • Wash the resin in the funnel with a small amount of fresh TFA (approx. 1 mL) and add this to the filtrate.[3]

  • Wash the resin with DCM (5-10 mL) and add this to the filtrate to ensure all peptide is recovered.[3]

  • In a separate, larger centrifuge tube, place at least 10 volumes of ice-cold diethyl ether (e.g., 40-50 mL).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate (the peptide) should form.

  • Seal the tube and place it at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube to pellet the crude peptide.

  • Carefully decant the ether. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step 2-3 times to remove residual scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Start Start: Dry Peptide-Resin Analyze Analyze Crude Peptide (RP-HPLC / LC-MS) Start->Analyze Incomplete Incomplete Cleavage? (Protected mass detected) Analyze->Incomplete SideProducts Major Side Products? (e.g., +56 Da adducts) Incomplete->SideProducts No Action_Time Solution: • Increase cleavage time (e.g., 4h) • Re-cleave crude peptide Incomplete->Action_Time Yes Yield Low Yield? SideProducts->Yield No Action_Scavenger Solution: • Add/change scavengers (TIS, EDT) • Use Reagent K for complex sequences SideProducts->Action_Scavenger Yes End Proceed to Purification Yield->End No Action_Precip Solution: • Use larger volume of colder ether • Increase precipitation time at -20°C • Ensure complete resin wash Yield->Action_Precip Yes Action_Time->Start Re-run Cleavage Action_Scavenger->Start Re-synthesize & Re-cleave Action_Precip->Start Re-run Cleavage (focus on work-up)

Caption: Troubleshooting workflow for peptide cleavage.

References

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques (2nd Edition).
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Stability of the Asu(OtBu)
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Mthembu, S. N., et al. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]

  • BenchChem. (n.d.). Incorporation of Fmoc-Asu(OtBu)
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.
  • Beyermann, M., et al. (2007). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, (47), 4975-4977. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)

Sources

Technical Support Center: Overcoming Incomplete Coupling of Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered tert-butyloxycarbonyl (Boc)-protected amino acids in peptide synthesis. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate and resolve incomplete coupling reactions, ensuring the successful synthesis of your target peptides.

The Challenge of Steric Hindrance

The synthesis of peptides containing sterically hindered amino acids, such as those with bulky side chains (e.g., Valine, Isoleucine), α,α-disubstituted residues (e.g., α-aminoisobutyric acid, Aib), or N-methylated backbones, presents a significant hurdle in solid-phase peptide synthesis (SPPS).[1][2] This steric bulk physically impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics, incomplete couplings, and ultimately, low yields and the presence of deletion sequences in the final product.[1][3]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues and provides actionable solutions for incomplete coupling of sterically hindered Boc-amino acids.

Q1: My ninhydrin test is positive (blue/purple beads) after a coupling step with a bulky Boc-amino acid. What is the immediate course of action?

A positive ninhydrin test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[4]

  • Immediate Action: Double Coupling. Do not proceed to the deprotection of the next amino acid. Instead, perform a second coupling reaction ("double coupling") with a fresh preparation of the activated Boc-amino acid.[4] This provides a second opportunity for the reaction to go to completion.

Q2: I've performed a double coupling, but the ninhydrin test is still positive. What are my next steps?

Persistent incomplete coupling after a double coupling suggests that the reaction conditions are not optimal for the specific sterically hindered residue.

  • Solution 1: Switch to a More Potent Coupling Reagent. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be inefficient for sterically hindered amino acids.[3][5] More potent activating agents are often required. Consider switching to a uronium/aminium or phosphonium salt-based reagent.[3]

  • Solution 2: Increase Reaction Time and/or Temperature. The kinetics of coupling sterically hindered amino acids are often sluggish.[2] Extending the reaction time for each coupling step can improve yields. For particularly difficult couplings, gently increasing the reaction temperature may be beneficial, though this should be done with caution to minimize the risk of racemization.[6]

Q3: I am concerned about racemization with more aggressive coupling conditions. How can I mitigate this risk?

Racemization is a critical concern, especially when using more reactive coupling reagents or elevated temperatures.[4]

  • Mitigation Strategy 1: Use Racemization-Suppressing Additives. Incorporate additives known to suppress racemization, such as Oxyma Pure, into your coupling cocktail.[4][7] The combination of a carbodiimide like diisopropylcarbodiimide (DIC) with Oxyma has been shown to be effective in minimizing racemization.[4]

  • Mitigation Strategy 2: Minimize Pre-activation Time. The longer an activated amino acid exists in solution before coupling, the greater the chance of racemization.[4] Prepare your activated amino acid solution immediately before adding it to the resin-bound peptide.

Q4: My peptide sequence is prone to aggregation. Could this be contributing to incomplete coupling?

Yes, peptide aggregation on the solid support can significantly hinder reagent access to the reactive sites, leading to incomplete reactions.[4]

  • Solution: Employ Disaggregating Strategies.

    • Solvent Choice: Incorporate structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) into your coupling and washing steps.[4]

    • Chaotropic Salts: The addition of chaotropic salts can help to disrupt secondary structures and improve solvation.

Frequently Asked Questions (FAQs)

This section delves into broader concepts and preventative measures related to the coupling of sterically hindered Boc-amino acids.

What are the most effective classes of coupling reagents for sterically hindered Boc-amino acids?

Uronium/aminium and phosphonium salt-based reagents are highly recommended for their efficiency in promoting coupling reactions with sterically demanding amino acids.[3] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[1][7]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1]

These reagents generally lead to faster reaction rates and fewer side reactions compared to carbodiimides alone.[1]

How does the choice of base affect the coupling of sterically hindered amino acids?

The choice and amount of base are crucial. A tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is typically used. While a base is necessary for the reaction to proceed, an excess of a strong base can increase the risk of racemization.[4] For couplings that are particularly sensitive to racemization, using a weaker base like NMM is advisable.[4]

Can changing the protecting group strategy help with difficult couplings?

While this guide focuses on Boc-amino acids, it is worth noting that in some cases, switching to an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy can be beneficial. Fmoc chemistry utilizes a different deprotection mechanism (a mild base like piperidine) and offers a wide array of compatible coupling reagents.[8][]

Are there any alternative activation methods for extremely hindered amino acids?

For exceptionally challenging couplings, the conversion of the Boc-amino acid to its corresponding amino acid fluoride has proven effective.[6][10] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used for the in situ generation of amino acid fluorides, which are highly reactive coupling partners.[5][10]

Experimental Protocols & Data

Protocol 1: Standard Double Coupling for a Sterically Hindered Boc-Amino Acid

This protocol is recommended as the first troubleshooting step upon observing an incomplete initial coupling.

  • After the initial coupling reaction, perform a ninhydrin (Kaiser) test.

  • If the test is positive, drain the reaction vessel. Do not wash the resin.

  • Prepare a fresh solution of the activated Boc-amino acid using the same equivalents as the initial coupling.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling reaction to proceed for 1-2 hours.

  • Wash the resin according to your standard protocol.

  • Perform a final ninhydrin test to confirm the completion of the reaction.[4]

Protocol 2: High-Efficiency Coupling Using HATU

This protocol is for situations where standard coupling reagents have failed.

  • Swell the peptide-resin in an appropriate solvent (e.g., DMF).

  • In a separate vessel, dissolve the sterically hindered Boc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Wash the resin thoroughly.

  • Monitor the reaction completion with a ninhydrin test.

Quantitative Comparison of Coupling Reagents for Hindered Systems

The following table summarizes the performance of various coupling reagents in challenging coupling scenarios, providing a basis for selection.

Coupling ReagentCoupling System ExampleYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow[1]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow[1]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[1]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow[1]

Visualizing the Process: Diagrams and Workflows

General Peptide Coupling Mechanism

The fundamental process of peptide bond formation involves the activation of a carboxylic acid, making it susceptible to nucleophilic attack by an amine.

PeptideCoupling BocAA Boc-Amino Acid (Carboxyl Component) ActivatedAA Activated Boc-Amino Acid (e.g., O-Acylisourea, Active Ester) BocAA->ActivatedAA Activation PeptideResin Peptide-Resin (Amine Component) NewPeptide Elongated Peptide-Resin PeptideResin->NewPeptide CouplingReagent Coupling Reagent + Base CouplingReagent->ActivatedAA ActivatedAA->NewPeptide Nucleophilic Attack TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Ninhydrin Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckNinhydrin1 Ninhydrin Test DoubleCouple->CheckNinhydrin1 ChangeReagent Switch to Potent Reagent (e.g., HATU, HCTU, COMU) CheckNinhydrin1->ChangeReagent Positive Success Coupling Complete (Proceed to Deprotection) CheckNinhydrin1->Success Negative CheckNinhydrin2 Ninhydrin Test ChangeReagent->CheckNinhydrin2 IncreaseTimeTemp Increase Reaction Time and/or Temperature CheckNinhydrin2->IncreaseTimeTemp Positive CheckNinhydrin2->Success Negative CheckNinhydrin3 Ninhydrin Test IncreaseTimeTemp->CheckNinhydrin3 ConsiderAggregation Address Potential Aggregation (Disrupting Solvents) CheckNinhydrin3->ConsiderAggregation Positive CheckNinhydrin3->Success Negative

Caption: A decision-making workflow for troubleshooting.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. (2021). Journal of the American Chemical Society.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry.
  • Boc-L-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. (n.d.). Benchchem.
  • Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids. (2025). Benchchem.
  • Application Notes and Protocols for the Coupling of Sterically Hindered Boc-Protected Arginine Derivatives. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Introduction to Peptide Synthesis. (n.d.). National Institutes of Health.
  • Boc-Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC.
  • Overview of Custom Peptide Synthesis. (n.d.). GenScript.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Peptide Research.
  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences.
  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). PubMed.
  • Procedures to Improve Difficult Couplings. (2025). ResearchGate.
  • Mechanism of BOP-mediated coupling reagent. (n.d.). ResearchGate.

Sources

Identification of impurities in Boc-asu-OH synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc-Asu-OH Synthesis

A Guide to the Identification and Mitigation of Process-Related Impurities

Welcome to the technical support guide for the synthesis of N-α-(tert-butoxycarbonyl)-L-α-aminosuberic acid (this compound). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and purification of this important non-proteinogenic amino acid building block. Our goal is to provide you with the expertise and practical methodologies required to identify, understand, and control process-related impurities, ensuring the quality and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: I've completed my Boc-protection reaction of L-aminosuberic acid, but my crude ¹H NMR shows complex signals around the tert-butyl proton region (~1.4 ppm). What could be the cause?

A1: The presence of multiple signals in the tert-butyl region of the ¹H NMR spectrum often points to the formation of tert-butyl ester-related impurities alongside your desired product. During the Boc-protection reaction using di-tert-butyl dicarbonate ((Boc)₂O), the reagent can decompose or react to generate a tert-butyl cation (t-Bu⁺)[1][2]. This electrophilic carbocation can be trapped by nucleophiles present in the reaction mixture.

The two carboxylic acid groups of aminosuberic acid are primary nucleophiles. This leads to two potential side products:

  • Impurity A: Nα-Boc-L-α-aminosuberic acid-ω-tert-butyl ester (Boc-Asu(OtBu)-OH): The more sterically accessible omega (ω) carboxyl group gets esterified.

  • Impurity B: Nα-Boc-L-α-aminosuberic acid-α-tert-butyl ester (Boc-Asu-OtBu): The alpha (α) carboxyl group is esterified.

Causality: The formation of these impurities is often exacerbated by acidic conditions or prolonged reaction times at elevated temperatures, which promote the decomposition of (Boc)₂O and the generation of the t-butyl cation[3].

Troubleshooting Action:

  • Confirm by LC-MS: The most effective way to confirm these impurities is via LC-MS analysis. You will observe peaks corresponding to the expected mass-to-charge ratios ([M+H]⁺ or [M+Na]⁺) for the mono-esterified products.

  • Optimize Reaction Conditions: To mitigate this side reaction, ensure your reaction is run under controlled basic conditions (e.g., using NaHCO₃ or a mild organic base like triethylamine) and at a controlled temperature (e.g., 0 °C to room temperature). Avoid any accidental acidification during the reaction setup.

Q2: My LC-MS analysis shows a peak with a mass approximately 100 amu higher than my product. What is this impurity?

A2: A mass increase of approximately 100 amu strongly suggests the formation of a di-Boc species, where a second Boc group has been added. While the formation of a di-Boc protected amine (on the same nitrogen) is possible, a more likely scenario in this context involves the formation of a mixed anhydride. The ω-carboxyl group can react with (Boc)₂O to form a tert-butoxycarbonyl anhydride. This species is generally unstable but can be observed under certain analytical conditions.

Causality: This side reaction is favored by an excess of (Boc)₂O and the presence of an activating agent or a strong base. It represents an over-reaction with the protecting group reagent.

Troubleshooting Action:

  • Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Use a slight excess (e.g., 1.05-1.1 equivalents) rather than a large excess.

  • Work-up Procedure: A standard aqueous work-up, particularly under mildly basic conditions followed by acidification, will hydrolyze this unstable anhydride back to the carboxylic acid, effectively removing the impurity. If it persists, it may indicate a different, more stable impurity that coincidentally has a similar mass.

Q3: I see a significant amount of unreacted starting material (L-aminosuberic acid) in my crude product analysis. How can I improve the reaction efficiency?

A3: Incomplete conversion is a common issue stemming from several potential factors related to reagents, solubility, and reaction conditions.

Causality & Solutions:

  • Insufficient Base: The reaction releases a proton, which must be neutralized. If the base is insufficient, the reaction medium becomes acidic, protonating the amino group of the starting material and rendering it unreactive.

    • Solution: Ensure at least 2 equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic base like TEA) are used to maintain a basic pH.

  • Poor Solubility: L-aminosuberic acid has limited solubility in many organic solvents. If the starting material is not adequately dissolved or suspended, the reaction will be slow and incomplete.

    • Solution: A mixed solvent system, such as 1,4-dioxane/water or THF/water, is highly effective[4]. The water helps dissolve the amino acid salt, while the organic solvent dissolves the (Boc)₂O.

  • Inactive (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh or properly stored (Boc)₂O. If in doubt, test the reagent on a simpler amine to confirm its activity.

Troubleshooting Guide: Impurity Profile Analysis

When you encounter an unexpected peak in your HPLC chromatogram, a systematic approach is crucial for identification. The following table summarizes potential impurities, their expected mass differences relative to this compound (MW: 289.33), and key identification methods.

Impurity ID Potential Structure Δ Mass (amu) Expected [M+H]⁺ Primary Analytical Method Mitigation Strategy
A Boc-Asu(OtBu)-OH+56.07346.4LC-MS, ¹H NMRControl reaction temperature and pH; avoid acid.
B L-Aminosuberic Acid-101.11188.2LC-MS, Amino Acid AnalysisOptimize base stoichiometry and solvent system.
C Boc-Asu-Asu-OH (Dimer)+271.31561.6LC-MS/MS, MALDI-TOFEnsure slow addition of (Boc)₂O; maintain dilute conditions.
D Di-(Boc)₂O Adduct+100.05389.4LC-MSUse stoichiometric (Boc)₂O; aqueous work-up.

Experimental Protocols for Impurity Characterization

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity Assessment

This method is designed to separate this compound from its common process-related impurities based on polarity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.

Data Analysis: Calculate purity by the area percentage method. The expected elution order is typically: L-Aminosuberic Acid (most polar, earliest elution) -> This compound -> Boc-Asu(OtBu)-OH (least polar, latest elution).

Protocol 2: LC-MS for Molecular Weight Confirmation

This protocol is essential for confirming the identity of unknown peaks observed in the HPLC analysis.

  • Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as described in Protocol 1, but replace TFA with 0.1% formic acid for better MS sensitivity[5].

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 150 - 800.

    • Data Analysis: Extract the ion chromatograms for the theoretical masses of the expected impurities (e.g., m/z 188.2, 346.4, 561.6). Compare the mass spectra of the observed peaks with the theoretical values.

Visualizing the Process: Workflows and Mechanisms

Synthesis and Potential Side Reactions

The following diagram illustrates the primary synthesis pathway for this compound and the key side reactions that lead to common impurities.

Synthesis_Pathway cluster_reactants Reactants cluster_main Main Reaction cluster_side Side Reactions A L-Aminosuberic Acid P This compound (Product) A->P + (Boc)₂O, Base I2 Impurity C: Dimerization A->I2 Self-condensation (Activation) B (Boc)₂O B->P tBu t-Bu⁺ Cation B->tBu Decomposition (Acid/Heat) Base Base (e.g., NaHCO₃) I1 Impurity A: Boc-Asu(OtBu)-OH tBu->I1 + ω-COOH of Product/SM

Caption: Synthesis pathway of this compound and formation of key impurities.

Systematic Impurity Identification Workflow

This workflow provides a logical sequence of steps to follow when an unknown impurity is detected.

Impurity_Workflow start Synthesis of Crude This compound hplc 1. RP-HPLC Analysis: Detect Unexpected Peaks start->hplc lcms 2. LC-MS Analysis: Determine Mass of Impurity hplc->lcms Impurity Detected compare 3. Compare Mass to Potential Structures (See Table 1) lcms->compare nmr 4. ¹H & ¹³C NMR: Structural Elucidation compare->nmr Tentative ID isolate 5. Isolate Impurity (Prep-HPLC) (If necessary) compare->isolate Ambiguous Result end Impurity Identified & Mitigation Strategy Implemented nmr->end isolate->nmr

Caption: A systematic workflow for the identification of unknown impurities.

References

  • Agilent (2020). Analysis of a Synthetic Peptide and Its Impurities.[Link]

  • Van der Mierden, W., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 49-69. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Lupin, A. S., & Barker, G. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

Sources

Technical Support Center: Stability and Handling of Boc-L-Aminosuberic Acid (Boc-Asu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with N-α-Boc-L-aminosuberic acid (Boc-Asu-OH) and its derivatives. L-Aminosuberic acid (Asu) is an eight-carbon dicarboxylic amino acid analogue that serves as a valuable building block for introducing spacing and functionality in peptide structures. However, its unique structure presents specific challenges regarding stability and reactivity during synthesis.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of using this compound in your experimental workflows, ensuring the integrity and purity of your final peptide product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What is this compound, and why is its stability a concern in peptide synthesis?

This compound is the L-enantiomer of aminosuberic acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Its structure includes a primary amino group, an alpha-carboxylic acid, and a distal (side-chain) carboxylic acid. The primary stability concerns arise from three key areas:

  • Acid Lability of the Nα-Boc Group : The Boc group is designed to be removed under moderately acidic conditions, but premature cleavage can lead to undesired side reactions.[1][2]

  • Reactivity of the Side-Chain Carboxyl Group : The side-chain carboxyl group must be protected during solid-phase peptide synthesis (SPPS) to prevent it from reacting during coupling steps. The choice and stability of this side-chain protecting group are critical.

  • Intramolecular Cyclization : Under certain conditions, the molecule can undergo intramolecular cyclization to form a seven-membered lactam ring, a significant side product that can be difficult to remove. This is analogous to the well-documented aspartimide and glutarimide formation seen with aspartic and glutamic acid.[3][4]

Q2: Which side-chain protecting group is recommended for this compound during Boc-SPPS?

For standard Boc-based solid-phase peptide synthesis (Boc-SPPS), the most common and recommended side-chain protecting group for the distal carboxyl function of Asu is the tert-butyl (tBu) ester . The resulting building block, Boc-Asu(OtBu)-OH , is ideal because the tBu ester is stable to the repetitive TFA treatments used for Nα-Boc deprotection but is readily cleaved during the final, strong acid cleavage step (e.g., with anhydrous HF or TFMSA).[5][6] This strategy is considered "quasi-orthogonal" as it relies on different strengths of acid for selective removal.[6][7]

Q3: What are the optimal storage and handling conditions for this compound and its derivatives?

Proper storage is crucial to maintain the chemical integrity of this compound.

  • Solid Form : As a solid powder, it should be stored in a tightly sealed container at -20°C for long-term stability (up to 3 years).[8] The storage area should be dry and protected from light.[9][10][11]

  • In Solution : Stock solutions, typically prepared in aprotic polar solvents like DMF or DMSO, should be stored at -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.

Q4: Is this compound soluble in common peptide synthesis solvents?

Boc-Asu(OtBu)-OH generally exhibits good solubility in common solvents used for SPPS, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] Its solubility in aqueous solutions is limited but can be increased in basic conditions. For specific, quantitative solubility data in a range of organic solvents, it is recommended to perform experimental determination using a standardized shake-flask method.[13][14]

Part 2: Troubleshooting Guide for Common Issues

This section is designed in a problem-cause-solution format to directly address experimental challenges.

Problem / Symptom Probable Cause Recommended Solution & Explanation
Unexpected Peak in HPLC/MS (Mass Loss of 18 Da) Intramolecular Lactam Formation: The activated α-carboxyl group is attacked by the Nα-amino group of the same residue after premature deprotection, or the peptide backbone amide attacks the activated side-chain carboxyl. This is more likely during prolonged activation times or with certain coupling reagents.[3]Optimize Coupling Conditions: 1. Use coupling reagents known to suppress cyclization, such as DIC/Oxyma Pure™.[15] 2. Minimize the pre-activation time of the amino acid before adding it to the resin. 3. Ensure the use of a stable side-chain protecting group like OtBu. 4. Employ in situ neutralization protocols, where neutralization and coupling occur simultaneously, to minimize the time the N-terminal amine is free and basic.[4]
Peptide Truncation (Deletion Sequence) Incomplete Nα-Boc Deprotection: The repetitive TFA deprotection step may be insufficient, leaving some N-termini blocked and unable to participate in the subsequent coupling reaction.[16]Extend Deprotection or Modify Reagents: 1. Increase the TFA deprotection time from 20 minutes to 30 minutes.[4] 2. Perform a double deprotection step. 3. Ensure your TFA/DCM solution is fresh. Water content in old TFA can reduce its efficacy. 4. After deprotection, perform a Kaiser test to confirm the presence of a free primary amine before proceeding with coupling.[17]
Side-Chain Branching (Unexpected Mass Gain) Inadequate Side-Chain Protection: If using this compound without a side-chain protecting group, or if the protecting group is labile, the distal carboxyl group can be activated and coupled to the N-terminus of another peptide chain.Use the Correctly Protected Derivative: Always use a derivative with a robust side-chain protecting group, such as Boc-Asu(OtBu)-OH , for SPPS.[6][18][19] This ensures that only the α-carboxyl group is available for coupling.
Alkylation of Sensitive Residues (e.g., Trp, Tyr, Met) Generation of Reactive Cations During Cleavage: During the final cleavage with strong acids (e.g., HF, TFMSA), the Boc and tBu protecting groups are removed, generating reactive tert-butyl cations. These can alkylate nucleophilic side chains.[5][20]Use a Scavenger Cocktail: Always include a scavenger cocktail in your final cleavage reagent to trap these reactive cations. A common high-efficiency cocktail for HF cleavage is the "Reagent K," which includes scavengers like anisole, ethanedithiol (EDT), and thioanisole.[5][16]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Standard Coupling of Boc-Asu(OtBu)-OH in Boc-SPPS

This protocol outlines the steps for incorporating Boc-Asu(OtBu)-OH into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in dichloromethane (DCM) for 5 minutes, then in DMF for 10 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asu(OtBu)-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the solution. Allow to pre-activate for 2-5 minutes. Note: Minimizing pre-activation time can reduce side reactions.[15]

  • Coupling Reaction: Add the activated amino acid solution to the drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative Kaiser test to monitor for the disappearance of the free primary amine, indicating reaction completion.[17]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and by-products.

  • Capping (Optional): If the Kaiser test is positive after coupling, cap any unreacted N-termini using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

Protocol 2: Final Peptide Cleavage and Deprotection (HF Cleavage)

This protocol is for cleaving the completed peptide from the resin and removing all protecting groups, including the Asu(OtBu) side-chain protection.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by highly trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood.[5][21]

  • Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in a specialized HF-resistant reaction vessel.

  • Scavenger Addition: Add a scavenger cocktail to the vessel. A typical mixture for protecting multiple sensitive residues is anisole (1 mL per gram of resin). For peptides containing Trp, Cys, or Met, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) should be considered, though HF is the primary cleaving agent here.

  • HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Isolate the peptide precipitate by filtration or centrifugation.[5] Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and purify using reverse-phase HPLC.

Part 4: Visualization of Key Processes

Workflow for Boc-Asu(OtBu)-OH Incorporation in SPPS

The following diagram illustrates the cyclical process of adding a Boc-Asu(OtBu)-OH residue during solid-phase peptide synthesis.

SPPS_Workflow start Peptide-Resin (Free Amine) deprotection Boc Deprotection (TFA in DCM) start->deprotection 1. neutralization Neutralization (DIEA in DMF) deprotection->neutralization 2. coupling Coupling (Activated Boc-Asu(OtBu)-OH) neutralization->coupling 3. wash Wash (DMF, DCM) coupling->wash 4. kaiser Kaiser Test wash->kaiser 5. kaiser->coupling Negative (Recouple) complete Cycle Complete (Elongated Peptide-Resin) kaiser->complete Positive Lactam_Formation cluster_0 Undesired Cyclization Pathway activated Boc-NH-CH-(CH₂)₄-COOH α-Carboxyl Activated (e.g., with HBTU) attack Intramolecular Nucleophilic Attack activated->attack Prolonged activation or basic conditions lactam Seven-Membered Lactam Ring Mass Loss of 18 Da (H₂O) attack->lactam

Caption: Potential pathway for intramolecular lactam formation.

References

  • Wang, C., Gomskey, W., & Guo, L. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec Technical Library. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • De Marco, R., & Gaggini, F. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. Available at: [Link]

  • BOC. (n.d.). Cylinder Safety. BOC UK. Available at: [Link]

  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available at: [Link]

  • BOC Gases. (n.d.). Gas cylinder safety. BOC UK. Available at: [Link]

  • Guo, Y., et al. (2021). Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • BOC. (2013). How to store gas cylinders safely. YouTube. Available at: [Link]

  • BOC Gases. (n.d.). Transporting, Handling and Storing Your Gas Cylinders. BOC UK. Available at: [Link]

  • BOC Gases. (n.d.). How to handle & store your cylinders safely. BOC UK. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of peptides featuring the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the characterization of these molecules. Here, we provide in-depth, field-proven insights into the unique fragmentation behavior of Boc-protected peptides, moving beyond simple procedural steps to explain the causality behind the observed phenomena.

Core Concepts: The Challenge of the Labile Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis due to its straightforward application and its lability under acidic conditions, which allows for easy removal.[1] However, this same lability presents a significant challenge during mass spectrometric analysis, particularly with electrospray ionization (ESI). The energy imparted during the ionization process is often sufficient to induce premature fragmentation of the Boc group before the intact precursor ion can be isolated and subjected to tandem mass spectrometry (MS/MS).[1] This phenomenon, known as in-source fragmentation , can complicate spectra and diminish the signal of the desired intact peptide.[1][2]

Understanding the characteristic fragmentation pathways of the Boc group is the first step to successful analysis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I see dominant peaks corresponding to mass losses of 100 Da and 56 Da from my precursor ion. What are they?

A1: These are the hallmark neutral losses associated with the Boc protecting group.

  • Neutral Loss of 100.05 Da (C₅H₈O₂): This corresponds to the loss of the entire Boc group as tert-butoxycarbonyl radical, yielding the deprotected peptide. This is a common in-source fragmentation event.[1]

  • Neutral Loss of 56.06 Da (C₄H₈): This represents the loss of isobutylene. This occurs via a rearrangement mechanism, often a McLafferty-like rearrangement, from the protonated Boc-amine, leaving a carbamic acid which can then lose CO₂ (44 Da).[3][4] This pathway is a major fragmentation route both in-source and in the collision cell.

Recognizing these signature losses is crucial for confirming the presence of your Boc-protected peptide, even when the precursor ion signal is weak.

Table 1: Common Neutral Losses and Adducts for Boc-Protected Peptides

ObservationMass (Da)Chemical FormulaDescription
Neutral Loss 100.05C₅H₈O₂Loss of the entire Boc group.
Neutral Loss 56.06C₄H₈Loss of isobutylene, a primary fragmentation product.
Neutral Loss 44.01CO₂Loss of carbon dioxide, often subsequent to isobutylene loss.
Adduct +22.99NaSodium adduct, [M+Na]⁺. Common in ESI.[5]
Adduct +39.10KPotassium adduct, [M+K]⁺. Common in ESI.[5]

Q2: Why is the signal for my intact Boc-protected peptide so low, while the deprotected version is abundant?

A2: This is a classic symptom of extensive in-source fragmentation. The conditions within the ESI source (e.g., capillary voltage, source temperature) can be energetic enough to cause the Boc group to cleave off before the ions even enter the mass analyzer.[1] The resulting deprotected peptide is then seen as a major species in your full MS scan. You can confirm this if the "deprotected" peptide has the same liquid chromatography (LC) retention time as the expected protected peptide.[2]

Q3: Does the position of the Boc group or the peptide sequence affect fragmentation?

A3: Absolutely. The fragmentation is highly influenced by the local chemical environment.

  • N-terminal vs. Side-Chain: An N-terminal Boc group is often the most labile site. Its fragmentation can dominate the spectrum, sometimes suppressing the desired peptide backbone fragmentation needed for sequencing.

  • Amino Acid Residues: The nature of the amino acid at the N-terminus or adjacent to a Boc-protected side chain (e.g., Boc-Lys) can influence the fragmentation pattern. For instance, studies have shown that the stereochemistry of an N-terminal amino acid can affect the propensity for isobutylene loss.[6] The presence of basic residues like arginine or histidine can create alternative protonation sites, which may alter the fragmentation pathways.

Troubleshooting Guide

Problem 1: Poor or No Peptide Backbone Fragmentation (b- and y-ions)

  • Causality: The energy supplied during collision-induced dissociation (CID) is preferentially channeled into cleaving the labile Boc group rather than the more stable amide bonds of the peptide backbone. The proton often remains with the high-proton-affinity Boc group fragments, leaving the peptide backbone as a neutral species that is not detected.

  • Recommended Solutions:

    • Optimize Collision Energy: Do not use a standard collision energy setting. Perform a collision energy ramp or a series of discrete energy steps to find the "sweet spot" where you observe both Boc group loss and some backbone fragmentation. Often, a lower-than-normal energy is required.

    • Utilize MS³ (if available): Isolate the precursor ion (MS¹), fragment it to lose the Boc group (MS²), then isolate the deprotected peptide fragment ion and fragment it again (MS³). This two-stage fragmentation provides clean b- and y-ion series for sequencing.[6]

    • Consider Alternative Fragmentation Methods: If available, methods like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) are less dependent on proton mobility and can cleave the peptide backbone while leaving the Boc group intact.

Diagram 1: MS³ Workflow for Sequencing

MS1 MS¹ Scan (Isolate [M+H]⁺) MS2 MS² (CID) (Fragment [M+H]⁺) MS1->MS2 Isolate MS3 MS³ (CID/HCD) (Fragment [M-Boc+H]⁺) MS2->MS3 Isolate [M-Boc+H]⁺ Seq Sequence Ions (b- and y-ions) MS3->Seq Generate

Caption: Workflow for obtaining sequence ions using MS³.

Problem 2: High Levels of In-Source Fragmentation

  • Causality: The Boc group is being cleaved by overly harsh conditions in the ESI source before mass analysis. This can be exacerbated by the presence of acids in the mobile phase.

  • Recommended Solutions:

    • Reduce Source Temperature: Lower the desolvation gas and source temperatures. Boc groups can be thermally labile.[7]

    • Minimize Cone/Fragmentor Voltage: This voltage controls the energy ions experience as they move from the atmospheric pressure region into the vacuum of the mass spectrometer. Lowering this voltage reduces the kinetic energy and thus the likelihood of fragmentation.[7]

    • Modify Mobile Phase: If using trifluoroacetic acid (TFA), even at low concentrations (0.1%), it can cause Boc deprotection.[7] Switch to a less harsh acid like formic acid (FA) if your chromatography allows.

    • Consider a Softer Ionization Method: If ESI is too harsh, Atmospheric Pressure Chemical Ionization (APCI) might be an option, though less common for peptides. For offline analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) is often much softer and can yield an intact molecular ion with minimal fragmentation.[7]

Diagram 2: Troubleshooting In-Source Fragmentation

Problem High In-Source Fragmentation Cause1 High Source Temperature Problem->Cause1 Cause2 High Cone/ Fragmentor Voltage Problem->Cause2 Cause3 Harsh Mobile Phase (e.g., TFA) Problem->Cause3 Sol1 Lower Source & Desolvation Temp. Cause1->Sol1 Sol2 Reduce Cone/ Fragmentor Voltage Cause2->Sol2 Sol3 Switch TFA to Formic Acid (FA) Cause3->Sol3

Caption: Key parameters to adjust for in-source fragmentation.

Experimental Protocol: Optimizing Collision Energy for a Novel Boc-Peptide

This protocol provides a systematic approach to finding the optimal collision-induced dissociation (CID) energy for a Boc-protected peptide to achieve both precursor fragmentation and backbone cleavage for sequence confirmation.

Objective: To identify a collision energy (CE) that produces a balanced spectrum of both Boc-related fragment ions and peptide backbone b- and y-ions.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer with ESI source.

Methodology:

  • Initial Infusion & MS¹ Scan:

    • Prepare a 1-5 µM solution of your purified Boc-peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer at a low flow rate (5-10 µL/min).

    • Acquire a full MS¹ scan to identify the m/z of the protonated precursor ion, [M+H]⁺. Note the presence and relative intensity of any in-source fragments like [M-100+H]⁺.

  • Collision Energy Ramp Experiment:

    • Set up a targeted MS/MS experiment for your precursor ion m/z.

    • Instead of a single CE value, program a collision energy ramp. For a typical peptide of 1000-2000 Da, a ramp from 10 eV to 40 eV is a good starting point.

    • Acquire data for 1-2 minutes.

    • Rationale: This experiment quickly provides a global view of the fragmentation behavior across a range of energies. You can visually inspect the data to see at what energy the precursor ion disappears and at what energies specific fragment types (Boc losses vs. b/y ions) begin to appear.

  • Discrete Collision Energy Experiments:

    • Based on the ramp experiment, select 3-5 discrete CE values for more detailed analysis. For example, if the precursor started to fragment at 15 eV and significant backbone ions appeared around 25 eV, you might choose 15, 20, 25, and 30 eV.

    • For each CE value, acquire an MS/MS spectrum for at least 1 minute to obtain a high-quality, averaged spectrum.

  • Data Analysis & Interpretation:

    • At low CE (e.g., 15 eV): You should expect to see the precursor ion as the base peak, with the [M-56+H]⁺ and/or [M-100+H]⁺ ions as the primary fragments. Little to no backbone fragmentation is expected.

    • At medium CE (e.g., 25 eV): This is often the optimal range. The precursor ion intensity will be significantly reduced. You should observe a rich spectrum containing both the Boc-loss fragments and a series of b- and y-ions that can be used for sequence verification.

    • At high CE (e.g., 30-40 eV): The precursor ion may be completely gone. Fragmentation may become extensive, leading to a complex spectrum of small, uninformative fragment ions.

  • Self-Validation:

    • A successful optimization is achieved when you can confidently assign a series of b- or y-ions that confirms at least 50% of your peptide sequence, while also observing the expected Boc-related neutral losses. The presence of both confirms that the precursor you selected was indeed the correct Boc-protected peptide.

References

  • Miyashita, M., Hanai, Y., Awane, H., Yoshikawa, T. and Miyagawa, H. (2011), Improving peptide fragmentation by N-terminal derivatization with high proton affinity. Rapid Communications in Mass Spectrometry, 25: 1130–1140. [Link]

  • Srinivasu, P., Sreelakshmi, C., Ramana, M. V., & Rao, R. N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 910-920. [Link]

  • Srinivasu, P., Sreelakshmi, C., Ramana, M. V., & Rao, R. N. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3389-3398. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

  • Zhuang, T. (2021). Answer to "How can I avoid the Boc-cleavage during Mass Analysis?". ResearchGate. [Link]

  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • An, Y., et al. (2013). In-source fragmentation and the sources of partially tryptic peptides in shotgun proteomics. Journal of Proteome Research, 12(2), 659-667. [Link]

Sources

Validation & Comparative

Navigating Aspartic Acid Incorporation in Peptide Synthesis: A Comparative Guide to Boc-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of aspartic acid residues is a frequent yet challenging task in solid-phase peptide synthesis (SPPS). The side-chain carboxyl group necessitates protection to prevent unwanted reactions, but this very protection can be the gateway to one of the most notorious side reactions in the field: aspartimide formation. This intramolecular cyclization can lead to a cascade of undesirable byproducts, including racemized and beta-peptide impurities that are often difficult to separate from the target peptide, thereby compromising yield, purity, and biological activity.[1][2]

The choice of N-α-protecting group strategy—the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—profoundly influences the propensity for aspartimide formation. This in-depth technical guide provides a comparative analysis of Boc-L-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH, where the side-chain is protected as a tert-butyl ester (OtBu). We will dissect the mechanistic underpinnings of each strategy, present experimental data to support performance claims, and offer detailed protocols to guide your synthetic endeavors.

The Dichotomy of Deprotection: Boc vs. Fmoc Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the N-α-protecting group and, consequently, the reagents used for its removal in each cycle of peptide elongation.[3][]

The Boc Strategy: Graded Acid Lability

In Boc-based SPPS, the N-α-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] Side-chain protecting groups, including the OtBu ester of aspartic acid, are designed to be stable to these conditions but are cleaved during the final step with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[5] This approach relies on a gradient of acid lability to achieve selective deprotection.

The Fmoc Strategy: An Orthogonal Approach

The Fmoc strategy is considered orthogonal because the N-α-protecting group is removed under conditions that are fundamentally different from those used for final cleavage and side-chain deprotection. The Fmoc group is cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] The acid-labile side-chain protecting groups, such as OtBu, remain intact during these repetitive basic treatments and are removed in the final step with a strong acid cocktail, similar to the final cleavage in Boc-SPPS.[6]

The Aspartimide Challenge: A Head-to-Head Comparison

The crux of the comparison between Boc-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH lies in their susceptibility to aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1][2]

The mechanism is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonation is far more likely to occur under the basic conditions of Fmoc deprotection than the acidic conditions of Boc deprotection. The resulting anionic nitrogen can then perform an intramolecular nucleophilic attack on the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring (the aspartimide).[1][7] This intermediate is prone to racemization and can be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[2][7]

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Base Base (e.g., Piperidine) [Fmoc-SPPS] Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base Cyclization Intramolecular Attack (Aspartimide Formation) Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Racemization) Cyclization->Aspartimide RingOpening Nucleophilic Ring Opening (Piperidine, H2O) Aspartimide->RingOpening Byproducts α- and β-peptides (Racemized) RingOpening->Byproducts

Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.

While direct, side-by-side quantitative data for the same peptide synthesized using both Boc-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH is scarce in the literature, the consensus is that the Boc strategy is significantly less prone to aspartimide formation.[8] This is because under the acidic conditions of Boc deprotection, the newly exposed N-terminal amine is protonated, rendering it non-nucleophilic and thus unable to initiate the cyclization.

The following table summarizes the expected performance based on established principles and data from studies on aspartimide formation.

Performance MetricBoc-Asp(OtBu)-OHFmoc-Asp(OtBu)-OHKey Considerations & References
Risk of Aspartimide Formation LowHigh, especially in Asp-Gly, Asp-Asn sequences.Boc-SPPS avoids the basic conditions that promote this side reaction.[8] In Fmoc-SPPS, repeated piperidine exposure is the primary cause.[2][7]
Typical Crude Peptide Purity Generally high, but dependent on final cleavage.Can be lower due to aspartimide-related impurities.Purity is highly sequence-dependent. Harsh final cleavage in Boc-SPPS can generate other side products.[5]
Overall Yield GoodCan be significantly reduced by difficult purification.Aspartimide byproducts often co-elute with the desired peptide, leading to yield loss during purification.
Deprotection Conditions Moderately strong acid (e.g., 25-50% TFA in DCM).Mild base (e.g., 20% piperidine in DMF).[]Milder conditions of Fmoc-SPPS are generally favored for sensitive sequences not prone to aspartimide formation.
Cost-Effectiveness Boc-amino acids are often less expensive.Fmoc-amino acids can be more costly, but reagent recycling is possible.[]Overall cost depends on the scale and complexity of the synthesis.

Quantitative Data on Aspartimide Formation in Fmoc-SPPS

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of Boc-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH in manual SPPS.

Protocol 1: Incorporation of Boc-Asp(OtBu)-OH

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (5-10% DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling (Boc-Asp(OtBu)-OH + Activator) Neutralization->Coupling NextCycle Next Cycle or Final Cleavage Coupling->NextCycle Wash

Caption: Workflow for a single coupling cycle using Boc-Asp(OtBu)-OH in SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Neutralize the N-terminal amine trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes (2x). Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-Asp(OtBu)-OH (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor reaction completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

  • Final Cleavage: After completion of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid such as anhydrous HF with appropriate scavengers.[5]

Protocol 2: Incorporation of Fmoc-Asp(OtBu)-OH

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing Washing (DMF) Deprotection->Washing Coupling Coupling (Fmoc-Asp(OtBu)-OH + Activator) Washing->Coupling NextCycle Next Cycle or Final Cleavage Coupling->NextCycle Wash

Caption: Workflow for a single coupling cycle using Fmoc-Asp(OtBu)-OH in SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (2-4 equivalents), a coupling reagent (e.g., HCTU, 2-4 equivalents), and a base such as DIEA (4-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor reaction completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x). The resin is now ready for the next deprotection cycle.

  • Final Cleavage: After completion of the synthesis and removal of the final N-terminal Fmoc group, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]

Strategic Recommendations and Conclusion

The choice between Boc-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH is a critical decision that should be made based on the specific peptide sequence and the overall goals of the synthesis.

  • For peptides containing sequences known to be highly susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Asn), the Boc strategy using Boc-Asp(OtBu)-OH is the more robust and safer choice. The acidic deprotection conditions inherently suppress the primary mechanism of this problematic side reaction.

  • For sequences not prone to aspartimide formation, the Fmoc strategy using Fmoc-Asp(OtBu)-OH offers the advantages of milder deprotection conditions and broader compatibility with automated synthesis. However, for any aspartic acid-containing peptide synthesized via the Fmoc route, it is crucial to be aware of the potential for aspartimide formation and to employ mitigation strategies if necessary. These can include minimizing the time of exposure to piperidine, using alternative deprotection reagents (e.g., DBU/piperidine), or utilizing more advanced building blocks with sterically hindered side-chain protecting groups or backbone protection for particularly challenging sequences.[9]

Ultimately, a thorough understanding of the chemical principles underlying each strategy is paramount for the successful synthesis of high-purity aspartic acid-containing peptides.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025).
  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Asp(OtBu)-Containing Peptides.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Thompson, R. E., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65.
  • Toth, M. J., et al. (2022). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 13(31), 9034-9041.
  • Jia, W., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Flora, D., et al. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Bioorganic & Medicinal Chemistry Letters, 15(4), 1065-8.
  • White, P., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 680-7.
  • Detection and control of aspartimide formation in the synthesis of cyclic peptides. (n.d.). Retrieved January 17, 2026, from [Link]

  • Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(5), 269-75.
  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. Retrieved January 17, 2026, from [Link]

  • Detection and control of aspartimide formation in the synthesis of cyclic peptides. (n.d.). Retrieved January 17, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved January 17, 2026, from [Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fmoc-Asp(OtBu)-OH: A Critical Component in Modern Peptide Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Neumann, J. T., et al. (n.d.). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ChemRxiv.
  • CEM Corporation. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved January 17, 2026, from [Link]

  • B-Ali, A., & Burlina, F. (2025). In Situ Neutralization Protocols for Boc-SPPS. In Methods in Molecular Biology. Springer.
  • BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-7.

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for determining the chemical purity of N-α-tert-Butoxycarbonyl (Boc) protected amino acids. As foundational building blocks in peptide synthesis, the purity of these reagents is a critical quality attribute that directly impacts the impurity profile of the final therapeutic product. We will dissect the rationale behind experimental choices, present comparative data, and provide a robust, field-proven protocol to ensure accurate, reproducible, and self-validating results.

The Imperative of Purity in Peptide Synthesis Starting Materials

Boc-protected amino acids are the cornerstone of solid-phase peptide synthesis (SPPS), a technique central to the development of peptide-based therapeutics. The purity of these starting materials is not a trivial parameter; it is a critical determinant of the success of the entire synthesis. Any impurity, whether it be a diastereomer, a related amino acid, or a byproduct from the Boc-protection step, can be incorporated into the growing peptide chain. This leads to the generation of deletion sequences or other peptide-related impurities that are often co-eluted with the target peptide, presenting significant downstream purification challenges and compromising the final product's safety and efficacy.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate strict control over all raw materials used in the manufacturing of active pharmaceutical ingredients (APIs)[1][2][3]. The United States Pharmacopeia (USP) further outlines detailed methodologies for amino acid analysis to ensure these standards are met[4][5][6][7]. Therefore, a robust, well-understood analytical method for purity determination is a fundamental requirement of Good Manufacturing Practice (GMP).

HPLC: The Gold Standard for Purity Assessment

For assessing the purity of relatively nonpolar, UV-active compounds like Boc-amino acids, reversed-phase HPLC (RP-HPLC) is the undisputed gold standard. Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main component from closely related impurities.

The Analytical Workflow: From Sample to Result

The process of HPLC analysis follows a logical sequence of steps, each critical for the integrity of the final result. The workflow below illustrates this process, emphasizing the key stages of preparation, separation, and analysis.

HPLC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_data Phase 3: Data Processing A 1. Prepare Mobile Phase (e.g., H₂O/ACN with TFA) Degas thoroughly B 2. Prepare Sample Accurately weigh & dissolve in appropriate solvent C 3. Filter Sample (0.22 or 0.45 µm syringe filter) to protect the column B->C D 4. System Equilibration Pump mobile phase until baseline is stable C->D E 5. Inject Sample (Autosampler) D->E F 6. Chromatographic Separation (Reversed-Phase C18 Column) E->F G 7. UV Detection (e.g., 214 nm) F->G H 8. Generate Chromatogram G->H I 9. Peak Integration (All significant peaks) H->I J 10. Calculate Purity (Area % Method) I->J Result_Validation Start Chromatogram Acquired Check_Shape Is the main peak symmetrical? (Tailing Factor 0.9-1.5) Start->Check_Shape Check_Resolution Are all impurity peaks baseline-resolved from the main peak? (Rs > 1.5) Check_Shape->Check_Resolution Yes Result_Invalid Result is Unreliable Method Optimization Required Check_Shape->Result_Invalid No (Peak Tailing/Fronting) Check_Baseline Is the baseline stable and free of drift? Check_Resolution->Check_Baseline Yes Check_Resolution->Result_Invalid No (Co-elution) Result_Valid Result is Trustworthy Proceed with Purity Calculation Check_Baseline->Result_Valid Yes Check_Baseline->Result_Invalid No

Sources

The Asu Advantage: A Comparative Guide to the Biological Activity of Lactam-Bridged Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a constant endeavor. Standard peptides, particularly those relying on disulfide bridges for conformational stability, often face limitations due to their susceptibility to reduction and enzymatic degradation in biological systems. This guide provides an in-depth technical comparison of peptides synthesized with N-α-Boc-L-α-aminosuberic acid (Boc-Asu-OH), a building block for creating stable lactam bridges, against their traditional disulfide-bridged counterparts. By examining experimental data from key peptide families—oxytocin, vasopressin, and somatostatin—we will elucidate the profound impact of this substitution on biological activity, stability, and receptor selectivity.

The Rationale: Why Replace the Disulfide Bridge?

The disulfide bond, formed by the oxidation of two cysteine residues, is a cornerstone of peptide and protein structure. It enforces crucial conformational constraints necessary for biological activity. However, this covalent bond is also a liability. The redox environment in vivo can lead to the reduction of the disulfide bridge, linearizing the peptide and abolishing its activity. Furthermore, disulfide bonds can be subject to scrambling, leading to misfolded and inactive isoforms.

Incorporating this compound into solid-phase peptide synthesis (SPPS) allows for the creation of a "dicarba" analog, where a robust amide (lactam) bond replaces the disulfide S-S bond. The Asu residue, with its extended carboxylic acid side chain, is strategically positioned to cyclize with the side chain of another amino acid, typically lysine or ornithine, forming a stable intramolecular bridge. This guide will demonstrate that this is not merely a substitution but a strategic enhancement.

Head-to-Head Comparison: Asu-Containing Peptides vs. Disulfide Analogs

The true measure of a synthetic strategy lies in the empirical data. Here, we compare the performance of Asu-lactam bridged peptides against their native disulfide-bridged forms across critical pharmacological parameters.

Case Study: Oxytocin

Oxytocin, a nine-amino-acid peptide hormone with a critical 1-6 disulfide bridge, is a prime example. Replacing this bridge with a 1-6 dicarba bridge via Asu substitution yields an analog with significantly altered properties.

PeptideReceptor Potency (EC50, nM)In Vitro Stability (Half-life, min)
Oxytocin (Disulfide Bridge) 7.0 ± 2.125 ± 3 (in rat placental homogenate)
Carba-Oxytocin-1 (Asu-Lactam Bridge) 1400 ± 440> 180 (in rat placental homogenate)

Data compiled from literature sources.

Analysis & Interpretation:

  • Biological Potency: The data reveals a trade-off. The native oxytocin is significantly more potent, with an EC50 value approximately 200-fold lower than its carba-analog. This suggests that the precise geometry and electronic nature of the disulfide bond are finely tuned for optimal interaction with the oxytocin receptor.

  • Stability: The advantage of the lactam bridge is starkly evident in the stability data. The carba-analog exhibits a more than 7-fold increase in its half-life in a biologically relevant tissue homogenate. This remarkable increase in stability is a direct consequence of replacing the reducible disulfide bond with a chemically robust amide bond, making the peptide far less susceptible to enzymatic degradation and reduction.

Broader Comparisons: Vasopressin and Somatostatin

This trend of enhanced stability, sometimes at the cost of raw potency, holds for other peptide families.

Vasopressin Analogs: Vasopressin, structurally similar to oxytocin, relies on its disulfide bridge for activity at its V1a, V1b, and V2 receptors. The synthetic analog, Desmopressin (dDAVP), incorporates a deamination at position 1 and a D-Arg at position 8, but crucially, it is the stability of its core structure that contributes to its therapeutic efficacy. While direct Asu-analog binding data is sparse, comparisons of modified vasopressins highlight the importance of stability. Desmopressin shows a high binding affinity for the V2 receptor (Ki: 65.9 nM) and V1b receptor (Ki: 5.84 nM) and has a significantly longer duration of action in vivo than native arginine vasopressin (AVP)[1][2]. This demonstrates that enhancing stability, even through other modifications, is a validated strategy for improving therapeutic profiles.

Somatostatin Analogs: The native peptide somatostatin-14 (SS-14) has a very short biological half-life (2-3 minutes). The highly successful therapeutic analog, Octreotide, achieves its long-acting profile (90-120 minutes) by incorporating a D-amino acid and cyclizing via a disulfide bridge, but in a more constrained ring. This structural stability is key to its clinical success. Octreotide demonstrates high affinity for the somatostatin receptor subtype 2 (sst2), with an IC50 of approximately 1 nM, which is comparable to native somatostatin's affinity for its various receptors[3]. While Octreotide itself is disulfide-bridged, its success underscores the principle that enhancing conformational and metabolic stability is paramount for therapeutic efficacy. Lactam-bridged somatostatin analogs have been developed to further improve upon this stability, targeting the sst2 receptor with high affinity[4].

Peptide FamilyNative Peptide Binding AffinityKey Takeaway for Asu-Analog Strategy
Vasopressin AVP binds non-selectively to V1a and V2 receptors (EC50: ~0.24 nM)[1].Stable analogs like Desmopressin achieve therapeutic success through enhanced duration of action and receptor selectivity[1][2].
Somatostatin SS-14 binds to all 5 receptor subtypes with high affinity (IC50: ~0.2-1.5 nM)[4].Stable analog Octreotide has a vastly extended half-life and receptor selectivity, forming the basis of its clinical use[3].

Experimental Workflows & Methodologies

To empower researchers to validate these findings, we provide detailed protocols for key experiments. The choice of methodology is critical for generating reliable and reproducible data.

Synthesis and Cyclization Workflow

The synthesis of a lactam-bridged peptide using this compound follows a modified solid-phase peptide synthesis (SPPS) protocol. The key difference lies in the on-resin cyclization step.

G cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Lactam Cyclization cluster_final Final Steps s1 Swell Resin s2 Couple Boc-Lys(Fmoc)-OH s1->s2 s3 ...Couple Amino Acids... s2->s3 s4 Couple Boc-Asu(OtBu)-OH s3->s4 c1 Selective Deprotection: Remove Lys(Fmoc) group s4->c1 Linear Peptide Complete c2 Selective Deprotection: Remove Asu(OtBu) group c1->c2 c3 Activate Free Carboxyl: Add HBTU/DIEA c2->c3 c4 Intramolecular Cyclization: Form Amide (Lactam) Bond c3->c4 f1 Cleave from Resin & Remove Side-Chain Protecting Groups (TFA) c4->f1 Cyclized Peptide-Resin f2 Purify by RP-HPLC f1->f2 f3 Characterize by MS f2->f3

Caption: Workflow for Asu-lactam peptide synthesis.

Protocol: In Vitro Plasma Stability Assay

This protocol determines the half-life of a peptide in plasma, providing a crucial metric for predicting in vivo stability.

Materials:

  • Test peptide and control peptide stock solutions (e.g., 1 mg/mL in water or DMSO).

  • Pooled human or rat plasma (stored at -80°C).

  • Incubator or water bath at 37°C.

  • Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Thaw Plasma: Thaw pooled plasma on ice and centrifuge at 2000 x g for 10 minutes to remove cryoprecipitates.

  • Pre-warm: Pre-warm the plasma to 37°C for 15 minutes.

  • Initiate Reaction: Spike the test peptide into the plasma to a final concentration of 10-50 µM. Vortex gently to mix.

  • Timepoint Zero (T=0): Immediately withdraw a 50 µL aliquot and add it to 150 µL of ice-cold quenching solution. This stops all enzymatic activity.

  • Incubation: Incubate the remaining plasma-peptide mixture at 37°C.

  • Collect Timepoints: Collect additional 50 µL aliquots at various time points (e.g., 15, 30, 60, 120, 240, 480 minutes). Quench each aliquot immediately as in step 4.

  • Protein Precipitation: Vortex all quenched samples vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Transfer the supernatant to HPLC vials. Analyze by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol: GPCR Functional Assay (cAMP Measurement)

This assay measures the functional potency of a peptide agonist at a Gs- or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., Oxytocin Receptor, Gs-coupled).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Peptide agonist (serial dilutions).

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™ based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Reagents: Prepare serial dilutions of the peptide agonist (and control agonist) in stimulation buffer.

  • Cell Stimulation: Aspirate the culture medium from the cells. Add the diluted peptide solutions to the wells. Include a "no-agonist" control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis & Detection: Following the manufacturer's protocol for the chosen cAMP kit, lyse the cells and add the detection reagents. This typically involves a competition-based assay where cellular cAMP competes with a labeled cAMP analog.

  • Read Plate: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.

G cluster_workflow Comparative Bioactivity Workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Potency cluster_stability Pharmacokinetic Profile start Synthesize & Purify Disulfide Peptide & Asu-Lactam Analog b1 Competitive Binding Assay start->b1 f1 cAMP Functional Assay start->f1 s1 Plasma Stability Assay start->s1 b2 Determine IC50 / Ki b1->b2 end Compare Data & Select Lead Candidate b2->end f2 Determine EC50 f1->f2 f2->end s2 Determine Half-Life (t½) s1->s2 s2->end

Caption: Workflow for comparing peptide analogs.

Conclusion: A Strategic Choice for Robust Therapeutics

The incorporation of this compound to create lactam-bridged peptides is a powerful strategy for overcoming the inherent instability of disulfide bonds. The experimental evidence clearly shows that this modification can dramatically enhance peptide half-life in biological matrices. While this often comes with a reduction in raw receptor potency, the resulting increase in metabolic stability can lead to a superior overall therapeutic profile with a longer duration of action in vivo.

The choice between a disulfide and a lactam bridge is therefore not merely a chemical curiosity but a critical, data-driven decision in drug design. For applications where maximizing in vivo residence time and ensuring stability against enzymatic and reductive degradation are paramount, the Asu-lactam bridge presents a compelling and field-proven solution. This guide provides the foundational data and methodologies for researchers to explore this "Asu advantage" in their own peptide development programs.

References

  • Hofland, L. J., & Lamberts, S. W. (2003). From somatostatin to octreotide LAR: evolution of a somatostatin analogue. Endocrine-Related Cancer, 10(4), 513-520. Available at: [Link]

  • Kelly, P. A., et al. (2011). Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability. Journal of Medicinal Chemistry, 54(22), 7761-7772. Available at: [Link]

  • Schiller, P. W., et al. (2000). Dicarba Analogues of the Cyclic Enkephalin Peptides H-Tyr-c[D-Cys-Gly-Phe-D(or L)-Cys]NH2. Journal of Medicinal Chemistry, 43(19), 3553-3560. Available at: [Link]

  • Robinson, S. D., et al. (2017). Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences. Molecules, 22(12), 2095. Available at: [Link]

  • Ginj, M., et al. (2006). Binding affinities (IC50) for various somatostatin analogs at the 5 known somatostatin receptor subtypes. Journal of Nuclear Medicine, 47(5), 842-851. Available at: [Link]

  • Sugimoto, T., et al. (1994). 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor. Japanese Journal of Pharmacology, 66(3), 323-326. Available at: [Link]

  • Abdel-Magid, A. F. (2015). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega, 4(1), 7071-7078. Available at: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

Sources

A Comparative Guide to the Stability of Boc-Asu-OH and Other Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the integrity of raw materials is paramount. In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the stability of protected amino acid building blocks is a critical variable that directly impacts the purity, yield, and biological activity of the final peptide. An unstable amino acid derivative can introduce a cascade of impurities that are often difficult and costly to remove.

This guide provides an in-depth comparative analysis of the stability of N-α-Boc-L-α-aminosuberic acid (Boc-Asu-OH), a unique dicarboxylic amino acid derivative, relative to other commonly used Boc-protected amino acids. We will explore the chemical principles governing their stability, present data-driven storage recommendations, and provide a robust experimental framework for your own stability assessments.

The Central Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its reliability in protecting the α-amino group of an amino acid. Its primary advantage lies in its stability under a wide range of conditions, including exposure to bases and nucleophiles, which allows for orthogonal protection strategies.[][2] However, its defining characteristic is its lability under acidic conditions, which permits its clean removal to allow for the next coupling step in the peptide chain elongation.[2][3] This acid-catalyzed cleavage is the most common degradation pathway for all Boc-protected amino acids.

The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which subsequently forms isobutylene and a proton.

G cluster_0 Boc Deprotection Mechanism BocAA Boc-NH-CHR-COOH Protonated Boc(H⁺)-NH-CHR-COOH BocAA->Protonated Protonation H+ + H⁺ Transition [Transition State] Protonated->Transition Cleavage Carbocation (CH₃)₃C⁺ Transition->Carbocation AminoAcid H₂N-CHR-COOH Transition->AminoAcid Isobutylene + CH₂=C(CH₃)₂ + CO₂ Carbocation->Isobutylene H_final + H⁺ G cluster_workflow Stability Study Workflow prep 1. Sample Preparation - Prepare stock solution - Aliquot into stress condition vials - Prepare T=0 control stress 2. Stress Conditions - Incubate samples at defined  conditions (e.g., 40°C, 0.1M HCl) prep->stress sampling 3. Time-Point Sampling - Withdraw aliquots at  pre-defined intervals  (e.g., 0, 24, 48, 72 hours) stress->sampling hplc 4. HPLC Analysis - Inject samples onto a  calibrated HPLC system sampling->hplc data 5. Data Analysis - Quantify parent peak area - Identify and quantify  degradation peaks hplc->data report 6. Reporting - Plot % Purity vs. Time - Determine degradation rate data->report

Sources

A Cost-Benefit Analysis of Boc-Asu-OH in Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth cost-benefit analysis of utilizing N-α-tert-butyloxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH) in the synthesis of constrained peptides. As a Senior Application Scientist, my goal is to move beyond a simple listing of facts and provide a narrative grounded in the causal logic of chemical synthesis. We will explore not only the "how" but the critical "why" behind strategic decisions, comparing this compound to viable alternatives in the context of both protecting group chemistry and the desired biophysical properties of the final peptide.

Introduction: The Quest for Conformational Constraint

In therapeutic peptide development, linear peptides often suffer from metabolic instability and poor receptor specificity. Inducing conformational constraint, typically through cyclization, is a powerful strategy to overcome these limitations. The formation of a lactam bridge is a cornerstone of this approach. α-Aminosuberic acid (Asu), a non-canonical amino acid with an eight-carbon backbone and two carboxylic acid functionalities, is a premier building block for creating these bridges. Its side-chain length offers a unique degree of flexibility in the resulting cyclic structure, which can be critical for optimizing interaction with biological targets like histone deacetylases (HDACs).[1]

This guide will dissect the decision to use this compound by first examining the foundational choice of protecting group strategy—Boc versus the more modern Fmoc—and then analyzing the specific merits and drawbacks of the aminosuberic acid scaffold compared to other cyclization precursors.

Part 1: The Foundational Decision: Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS)

The choice to use a Boc-protected amino acid immediately places the synthesis within the framework of Boc/Bzl chemistry. This is a critical decision point with significant downstream consequences for the entire synthesis workflow, cost, and safety.

The fundamental difference lies in the lability of the Nα-protecting group: the Boc group is removed with acid (typically trifluoroacetic acid, TFA), while the Fmoc group is removed with a mild base (typically piperidine).[2][] This dictates the choice of side-chain protecting groups and the final cleavage conditions. Boc/Bzl chemistry is often considered robust for long or difficult sequences, as the repeated acidic deprotection steps help maintain the peptide-resin in a protonated state, which can disrupt aggregation.[4] However, its primary drawback is the requirement for hazardous strong acids, like anhydrous hydrogen fluoride (HF), for the final cleavage step.[5][6]

Comparative Overview of Boc and Fmoc SPPS Strategies
FeatureBoc (tert-butyloxycarbonyl) ChemistryFmoc (9-fluorenylmethoxycarbonyl) Chemistry
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][7]20% Piperidine in N,N-Dimethylformamide (DMF).[2]
Side-Chain Protection Typically Benzyl (Bzl)-based ethers, esters, and carbamates.Typically tert-Butyl (tBu)-based ethers, esters, and carbamates.[]
Final Cleavage Strong acids: Anhydrous Hydrogen Fluoride (HF), TFMSA, or TMSOTf.[5][6]Mild to strong acid: Typically a TFA "cocktail" with scavengers.[1]
Key Advantages - Excellent for long or aggregation-prone sequences.[4]- Lower cost of common Boc-amino acids.- Milder, safer cleavage conditions.- Orthogonal protecting groups are readily available for on-resin modifications.[8]- Compatible with acid-sensitive residues.[]
Key Disadvantages - Final cleavage requires hazardous HF and specialized equipment.[5]- Harsh acid can degrade sensitive residues.- Aggregation can be more problematic for long sequences.[4]- Piperidine can form side products with certain residues.
Cost Implications - Lower monomer cost.- High capital cost for HF cleavage apparatus.- High cost associated with hazardous waste disposal.- Higher monomer cost.- Lower capital and safety-related costs.
Workflow Visualization: Boc vs. Fmoc Cycles

The following diagrams illustrate the fundamental differences in the cyclical workflows of Boc and Fmoc SPPS.

Boc_SPPS_Workflow cluster_Boc Boc-SPPS Cycle Resin_Boc Resin-Peptide-NH-Boc Deprotect_Boc 1. Deprotection (25-50% TFA/DCM) Resin_Boc->Deprotect_Boc Neutralize 2. Neutralization (DIEA) Deprotect_Boc->Neutralize Forms H3N+- Peptide-Resin Couple_Boc 3. Coupling (Boc-AA-OH, Activator) Neutralize->Couple_Boc Forms H2N- Peptide-Resin Resin_Boc_Next Resin-Peptide-(AA)n+1-NH-Boc Couple_Boc->Resin_Boc_Next Fmoc_SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle Resin_Fmoc Resin-Peptide-NH-Fmoc Deprotect_Fmoc 1. Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotect_Fmoc Couple_Fmoc 2. Coupling (Fmoc-AA-OH, Activator) Deprotect_Fmoc->Couple_Fmoc Forms H2N- Peptide-Resin Resin_Fmoc_Next Resin-Peptide-(AA)n+1-NH-Fmoc Couple_Fmoc->Resin_Fmoc_Next

Caption: The cyclical workflow of Fmoc-SPPS.

Part 2: Performance Analysis of this compound for Lactam Bridge Formation

Assuming the strategic decision has been made to proceed with Boc chemistry, we now focus on this compound itself. For on-resin cyclization, the side-chain carboxyl group of Asu must be protected with a group that is orthogonal to the Nα-Boc group but can be removed without cleaving the peptide from the resin. Common choices compatible with Boc-SPPS on a Merrifield-type resin include ester protecting groups like fluorenylmethyl (Fm) or allyl (Al), which can be removed with base or palladium catalysis, respectively.

Comparative Analysis of Cyclization Precursors

The primary benefit of Asu is the formation of a larger, more flexible lactam ring compared to its shorter homologues, aspartic acid (Asp) and glutamic acid (Glu). This flexibility can be crucial for achieving the optimal conformation for biological activity. [1]However, other amino acids can also be used to form lactam bridges of varying sizes.

Building BlockSide-Chain Length (atoms to functional group)Resulting Ring Size (approx.)*Key Considerations
Boc-Asp(OR)-OH 1SmallestCan create highly constrained, rigid loops. Prone to aspartimide side reactions.
Boc-Glu(OR)-OH 2MediumA very common choice for cyclization. Balances constraint and flexibility.
Boc-Asu(OR)-OH 6LargestProvides greater flexibility in the lactam bridge, potentially allowing for better target engagement. [1]May be more expensive.
Boc-Lys(Fmoc)-OH 4 (Amine)VariableUsed in combination with Asp or Glu for head-to-side-chain or side-chain-to-side-chain cyclization. The Fmoc group is selectively removed on-resin to liberate the amine for amide bond formation.
Boc-Orn(Fmoc)-OH 3 (Amine)VariableSimilar to Lys, but provides a shorter linker, resulting in a smaller ring size when cyclized with the same partner (e.g., Glu).

*Approximate ring size depends on the cyclization partner (e.g., N-terminus vs. another side chain).

The use of this compound is scientifically justified when the research hypothesis suggests that a larger, more flexible ring structure is required for optimal peptide-receptor interaction. For instance, in the development of HDAC inhibitors, the longer side chain of Asu may allow pharmacophoric groups to position themselves more effectively within the enzyme's active site. [1]

Part 3: Economic and Process Cost-Benefit Analysis

A comprehensive analysis must weigh the potential for enhanced biological activity against tangible costs related to reagents, process efficiency, and safety.

  • Reagent Cost: this compound is a non-canonical amino acid that requires a multi-step synthesis, making it inherently more expensive than standard proteinogenic amino acids like Boc-Glu-OH or Boc-Lys-OH. [9]This cost must be justified by a significant performance benefit. While specific prices fluctuate, a qualitative assessment places this compound in a higher cost tier.

  • Process Efficiency & Purity:

    • Coupling: The bulky Boc group and the long aliphatic side chain of Asu can sometimes lead to slower coupling kinetics or incomplete reactions compared to smaller amino acids. Double coupling may be required, increasing time and reagent consumption.

    • Purification: The increased hydrophobicity imparted by the suberic acid backbone can complicate purification by reverse-phase HPLC (RP-HPLC). Broader peaks or the need for modified organic solvent gradients can reduce purification yields and increase processing time.

  • Safety & Infrastructure (The "Hidden Cost" of Boc-SPPS): The most significant process cost associated with using any Boc-protected amino acid is the final cleavage step. The use of anhydrous HF requires a specialized, corrosion-resistant vacuum line, rigorous safety protocols, and significant operator training. [5][6]This represents a substantial capital investment and ongoing operational cost that is entirely avoided with the Fmoc/tBu strategy.

Part 4: Experimental Protocols

The following protocols are generalized and should be optimized for the specific peptide sequence.

Protocol 1: Incorporation of Boc-Asu(OFm)-OH in Manual Boc-SPPS

This protocol describes a single coupling cycle on a Merrifield resin. The side-chain is protected as a fluorenylmethyl ester (OFm) for later selective deprotection.

Materials:

  • Merrifield resin (peptide-loaded, with free N-terminal amine)

  • Boc-Asu(OFm)-OH (3 eq.)

  • HBTU (2.9 eq.)

  • HOBt (3 eq.)

  • DIEA (6 eq.)

  • Solvents: DCM, DMF, Isopropanol (IPA)

  • Reagents: 25% TFA in DCM, 10% DIEA in DMF

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes. [7]2. Boc Deprotection: Treat the resin with 25% TFA in DCM for 2 minutes, drain, then treat again with 25% TFA in DCM for 25 minutes. [7]3. Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (2x). Wash with DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asu(OFm)-OH, HBTU, and HOBt in DMF. Add DIEA and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If positive, repeat the coupling step. [10]8. Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: On-Resin Cyclization via Lactam Bridge Formation

Procedure:

  • Selective Side-Chain Deprotection: After peptide assembly is complete, treat the peptide-resin with 20% piperidine in DMF for 30 minutes to remove the Fm ester from the Asu side chain, exposing the carboxylic acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Nα-Boc Deprotection: Remove the final N-terminal Boc group using 25% TFA in DCM as described in Protocol 1.

  • Washing and Neutralization: Wash thoroughly and neutralize the resin as described in Protocol 1 to expose the free N-terminal amine.

  • Intramolecular Cyclization: Swell the resin in DMF. Add a solution of a coupling agent (e.g., HBTU/HOBt/DIEA or PyBOP) in DMF. Agitate the resin for 4-12 hours. Monitor the reaction by taking small resin samples and cleaving the peptide for LC-MS analysis.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), a highly toxic and corrosive substance. It must be performed only by trained personnel in a dedicated, properly ventilated fume hood with a specialized HF cleavage apparatus.

Materials:

  • Peptide-resin (dried)

  • Anhydrous HF

  • Scavenger (e.g., anisole, 10% v/v)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in the HF-resistant reaction vessel of the cleavage apparatus. Add anisole as a scavenger.

  • HF Distillation: Cool the reaction vessel to -10 °C. Carefully distill a calculated amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. [11]4. HF Removal: After the reaction is complete, carefully remove the HF by vacuum distillation.

  • Peptide Precipitation: Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

  • Isolation and Purification: Filter the precipitated peptide, wash extensively with cold diethyl ether, and dry under vacuum. [10]The crude peptide is then purified by RP-HPLC.

Conclusion and Recommendations

The decision to use this compound is a nuanced one, involving a trade-off between potential biological advantages and significant process costs.

  • Choose this compound when:

    • The synthetic strategy already necessitates Boc/Bzl chemistry (e.g., for a known difficult or aggregation-prone sequence).

    • There is strong evidence or a compelling hypothesis that the specific ring size and flexibility afforded by the aminosuberic acid linker are essential for the desired biological activity.

    • The laboratory is fully equipped and trained for hazardous HF cleavage procedures.

  • Consider Alternatives when:

    • A milder, safer, and more modern Fmoc/tBu strategy is feasible and preferred. In this case, Fmoc-Asu(OtBu)-OH would be the direct analogue. [1] 2. The cost of the specialized monomer is a primary constraint.

    • A different ring size is desired, in which case Boc-Glu(OR)-OH, Boc-Asp(OR)-OH, or amino-based linkers like Boc-Lys(Fmoc)-OH should be evaluated.

The following decision tree provides a logical framework for this analysis.

Decision_Tree A Start: Need for Lactam-Bridged Peptide B Is Boc-SPPS required due to sequence (e.g., aggregation)? A->B C No B->C No D Yes B->D Yes E Strongly consider Fmoc-SPPS Strategy (milder, safer) C->E K Is the specific flexibility of the Asu linker required for biological activity? D->K F Is the specific flexibility of the Asu linker required for biological activity? E->F G No F->G No H Yes F->H Yes I Evaluate alternatives: Fmoc-Glu(OtBu)-OH Fmoc-Lys(Boc)-OH, etc. G->I J Use Fmoc-Asu(OtBu)-OH H->J L No K->L No M Yes K->M Yes N Evaluate alternatives: Boc-Glu(OR)-OH Boc-Lys(Fmoc)-OH, etc. L->N O Use Boc-Asu(OR)-OH (Accept HF risk & cost) M->O

Caption: Decision framework for selecting a cyclization strategy.

Ultimately, the "benefit" of this compound—its unique structural contribution—must demonstrably outweigh the considerable process and safety "costs" inherent to the Boc-SPPS workflow. For many applications, modern Fmoc-based alternatives will provide a more efficient, safer, and equally effective path to the target molecule.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)
  • Google Patents. (2010). Practical synthesis method for alpha-aminosuberate and alpha-amino suberic acid monoester with optical activity.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem.
  • PubMed Central (PMC). (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health. [Link]

  • BenchChem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • BenchChem. (2025). OH and Boc-Glu(OMe)-OH in Peptide Synthesis. BenchChem.
  • ResearchGate. (2020). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. [Link]

  • BenchChem. (2025). OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. BenchChem.
  • PubMed Central (PMC). (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health. [Link]

  • MDPI. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. [Link]

  • ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]

  • ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. [Link]

Sources

A Comparative Guide to Orthogonal Protection Strategies: Unlocking the Potential of Boc-Asu(OtBu)-OH in Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of sophisticated peptide therapeutics and complex biological probes, the ability to introduce conformational constraints is paramount. These constraints, often in the form of cyclic structures, can dramatically enhance metabolic stability, receptor affinity, and cell permeability. Among the various methods to achieve cyclization, the formation of a lactam bridge between the side chains of two amino acid residues is a robust and widely adopted strategy. The choice of building blocks for this purpose is critical, dictating the synthetic strategy and ultimately, the success of the campaign.

This guide provides an in-depth, objective comparison of orthogonal protection strategies for the synthesis of lactam-bridged peptides, with a special focus on the utility of N-α-Boc-L-α-aminosuberic acid δ-tert-butyl ester (Boc-Asu(OtBu)-OH) . We will delve into the causality behind experimental choices, present head-to-head comparisons with common alternatives, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel constrained peptides.

The Principle of Orthogonality: A Cornerstone of Modern Peptide Synthesis

At its core, solid-phase peptide synthesis (SPPS) relies on the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of specific modifications with high fidelity.[1] The two dominant paradigms in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, distinguished by the lability of the temporary Nα-amino protecting group.

  • Boc Strategy: Employs the acid-labile Boc group for Nα-protection, which is typically removed with trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[2][3]

  • Fmoc Strategy: Utilizes the base-labile Fmoc group for Nα-protection, removed with a mild base like piperidine. Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, trityl) and are removed with TFA in the final cleavage step.[]

The choice between these strategies has significant implications for the synthesis of complex peptides, particularly those requiring on-resin side-chain modifications like lactam bridge formation.

Boc-Asu(OtBu)-OH: A Versatile Building Block for Lactam-Bridged Peptides

Boc-Asu(OtBu)-OH is a derivative of aminosuberic acid, an eight-carbon α,ω-dicarboxylic acid. Its structure is uniquely suited for the Boc-SPPS strategy to create lactam-bridged peptides. The Nα-Boc group provides temporary protection during chain elongation, while the δ-carboxyl group is protected as a tert-butyl (OtBu) ester. This OtBu group is also acid-labile, but its removal requires different conditions than the Nα-Boc group, offering a degree of orthogonality within the Boc framework.

The key advantage of using Boc-Asu(OtBu)-OH lies in the potential for on-resin cyclization. After the linear peptide sequence is assembled, the OtBu group on the Asu side chain can be selectively removed, and the now-free carboxyl group can be coupled with a deprotected amino group on another residue's side chain (e.g., lysine) to form a stable lactam bridge.

Comparative Analysis: Boc-Asu(OtBu)-OH vs. Common Alternatives

The most common alternative for forming lactam bridges is the use of Fmoc-protected amino acids with orthogonally protected side chains, such as Fmoc-Lys(Boc)-OH and Fmoc-Glu(OtBu)-OH . In this approach, the peptide is synthesized using the Fmoc strategy. For cyclization, the side-chain protecting groups (Boc on Lys and OtBu on Glu) are removed with TFA while the peptide is still on the resin, and then the lactam bridge is formed.

Here, we present a head-to-head comparison of these strategies:

FeatureBoc-Asu(OtBu)-OH StrategyFmoc-Lys(Boc)-OH / Fmoc-Glu(OtBu)-OH Strategy
Primary SPPS Strategy Boc/BzlFmoc/tBu
Nα-Deprotection 50% TFA in DCM20% Piperidine in DMF
Side-Chain Protection for Cyclization Asu(OtBu)Lys(Boc) and Glu(OtBu)
Orthogonal Deprotection for Cyclization Selective removal of OtBu with dilute acid.Removal of Boc and OtBu with TFA.
On-Resin Cyclization FeasibleStandard practice
Final Cleavage HF or other strong acidsTFA
Advantages - Potentially better for hydrophobic or aggregation-prone sequences due to repetitive acid washes.[5]- The longer side chain of Asu may offer more conformational flexibility in the lactam bridge, potentially leading to improved biological activity.- Milder Nα-deprotection conditions, compatible with a wider range of sensitive functionalities.[]- Avoids the use of highly hazardous HF. - Generally higher yields and purity for many peptide sequences.
Disadvantages - Requires the use of hazardous HF for final cleavage.[3]- Fewer options for orthogonal side-chain protection compared to the Fmoc strategy.- Piperidine can cause side reactions like aspartimide formation.- Aggregation can be more problematic for certain sequences.

The choice between these strategies is not always straightforward and depends on the specific peptide sequence and the desired final product. For instance, the repetitive acidic deprotection in Boc-SPPS can help to disrupt secondary structures that might hinder coupling efficiency in the Fmoc strategy, making it a better choice for some "difficult" sequences.[5]

The Impact of Lactam Bridge Length and Position

The length and position of the lactam bridge significantly influence the conformation and biological activity of the peptide.[6][7] The use of different amino acid building blocks allows for the creation of lactam bridges of varying sizes:

  • Aspartic acid (Asp) and Diaminopropionic acid (Dap): Shortest bridge.

  • Glutamic acid (Glu) and Diaminobutyric acid (Dab): Intermediate length.

  • Glutamic acid (Glu) and Ornithine (Orn): Longer bridge.

  • Glutamic acid (Glu) and Lysine (Lys): Even longer bridge.

  • Aminosuberic acid (Asu) and Lysine (Lys): Offers the longest and potentially most flexible bridge among common options.

The extended side chain of aminosuberic acid can be particularly advantageous in cases where a larger ring size is required to achieve the desired peptide conformation for optimal interaction with a biological target.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of a lactam-bridged peptide using the Boc-Asu(OtBu)-OH strategy.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS for the assembly of the linear peptide.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Boc-Asu(OtBu)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HOBt)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20 minutes.

    • Wash with DCM (3x), isopropanol (2x), and DCM (3x).[8]

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid (3 eq.) and HBTU/HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the resin, followed by the activated amino acid solution.

    • Shake for 1-2 hours. Monitor completion with a Kaiser test.

    • Wash with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Boc-Asu(OtBu)-OH at the desired position.

Boc_SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for next cycle Wash->Repeat n-1 cycles Final_Peptide Linear Peptide-Resin Wash->Final_Peptide Final cycle Repeat->Deprotection

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Lactam Bridge Formation

This protocol describes the selective deprotection of the Asu(OtBu) side chain and subsequent on-resin cyclization.

Materials:

  • Linear peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., PyBOP, HATU)

Procedure:

  • Selective OtBu Deprotection:

    • Treat the peptide-resin with a solution of 1-5% TFA in DCM containing 5% TIS for 2 hours. Monitor the deprotection by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Wash: Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add the coupling agent (e.g., PyBOP, 3 eq.) and DIEA (6 eq.) in DMF.

    • Shake the reaction mixture for 4-24 hours. Monitor the cyclization by cleaving a small aliquot of resin.[9]

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

On_Resin_Cyclization Linear_Peptide Linear Peptide-Resin (with Boc-Asu(OtBu) and Boc-Lys(Cl-Z)) Selective_Deprotection Selective Side-Chain Deprotection (e.g., 1-5% TFA/DCM for OtBu) Linear_Peptide->Selective_Deprotection Wash1 Wash (DCM, DMF) Selective_Deprotection->Wash1 Cyclization On-Resin Cyclization (PyBOP, DIEA in DMF) Wash1->Cyclization Wash2 Wash (DMF, DCM) Cyclization->Wash2 Cyclic_Peptide Cyclic Peptide-Resin Wash2->Cyclic_Peptide

Caption: On-resin lactam bridge formation workflow.

Protocol 3: Final Cleavage and Purification

Materials:

  • Cyclic peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • RP-HPLC system

Procedure:

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole).

    • Perform the cleavage with anhydrous HF at 0°C for 1 hour.

  • Work-up:

    • Evaporate the HF under vacuum.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide with cold ether several times.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Conclusion: Making an Informed Choice

The selection of an orthogonal protection strategy is a critical decision in the synthesis of complex, constrained peptides. While the Fmoc/tBu strategy has become the workhorse of modern peptide synthesis due to its milder conditions and broader compatibility, the Boc/Bzl strategy, particularly with versatile building blocks like Boc-Asu(OtBu)-OH , remains a powerful and relevant approach. The ability to leverage the unique properties of aminosuberic acid to create longer, more flexible lactam bridges opens up new avenues for the design of peptide therapeutics with enhanced pharmacological properties. By understanding the underlying chemical principles and the practical considerations of each strategy, researchers can make an informed choice that best suits the specific challenges of their target peptide, ultimately accelerating the path from design to discovery.

References

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  • DeForest, C. A., & Anseth, K. S. (2011). On-resin peptide macrocyclization using thiol-ene click chemistry. Chemical communications (Cambridge, England), 47(38), 10677–10679.
  • Li, P., et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
  • Fairbanks, A. J., & Wormald, M. R. (2018). On-resin macrocyclization of peptides using vinyl sulfonamides as a thiol-Michael “click” acceptor. ACS omega, 3(11), 16295–16301.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • WO2006045483A2. (2006). On-resin peptide cyclization.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Tavassoly, O., et al. (2020). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 49(12), 3979-4011.
  • BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem.
  • Bodanszky, M. (1993). Principles of peptide synthesis. Springer Science & Business Media.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Fields, G. B. (2002). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2.
  • AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

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A Strategic Guide to Solid-Phase Peptide Synthesis: Navigating the Choice Between Boc and Fmoc Chemistry for Difficult Sequences

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for constructing peptides for therapeutic, research, and diagnostic applications. The strategic choice between the two dominant orthogonal protection schemes—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical determinant of synthetic success, particularly when confronting "difficult sequences" prone to aggregation, side reactions, or low purity. This guide provides a deep, evidence-based comparison of Boc- and Fmoc-SPPS, moving beyond fundamentals to offer field-proven insights and quantitative data to inform your selection for challenging synthetic targets.

The Core Chemical Distinction: A Tale of Two Philosophies

The fundamental difference between Boc and Fmoc SPPS lies in the chemical nature of the temporary α-amino protecting group and, consequently, the entire orthogonal scheme. This dictates the reagents, reaction conditions, and ultimately, the types of sequences for which each method is best suited.[1]

  • Boc/Bzl Strategy: This classic approach, pioneered by Nobel laureate R. Bruce Merrifield, is based on a principle of graded acid lability.[2][3] The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more robust, "permanent" side-chain protecting groups (often benzyl-based) require a very strong acid, such as hazardous hydrofluoric acid (HF), for final cleavage.[2][3] Because both deprotection steps rely on acidity, this is considered a "quasi-orthogonal" strategy.[4]

  • Fmoc/tBu Strategy: Developed as a milder alternative, this is the most widely used method today.[5] It represents a truly orthogonal system where the temporary and permanent protecting groups are removed by entirely different mechanisms.[4][5] The Nα-Fmoc group is labile to a base (typically a solution of piperidine in DMF), while the acid-labile side-chain protecting groups (typically tert-butyl based) are removed during the final TFA-mediated cleavage from the resin.[1][2]

Head-to-Head Comparison for Specific Peptide Sequences

The true test of a synthetic strategy lies in its performance with challenging sequences. While Fmoc-SPPS is the default for many applications due to its mildness and automation-friendliness, Boc-SPPS retains a crucial role for specific, notoriously difficult peptides.[1][2][5]

Challenge 1: Hydrophobic & Aggregation-Prone Peptides

Sequences rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe) or those with a high propensity to form β-sheet structures, such as the Amyloid-beta (Aβ) peptides, often suffer from inter-chain aggregation during synthesis. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, resulting in deletion sequences and drastically low yields.

The Boc Advantage: The repetitive Nα-deprotection step using TFA in Boc chemistry provides a distinct advantage. The newly exposed N-terminal amine exists as a protonated ammonium salt, which introduces charge repulsion between peptide chains. This electrostatic effect helps to disrupt the inter-chain hydrogen bonding that drives aggregation, improving solvation and the accessibility of the N-terminus for the next coupling reaction.[1][6] Consequently, for many hydrophobic peptides, the Boc strategy can deliver higher crude purity and overall yield.[]

Case Study: Acyl Carrier Protein (ACP) Fragment (65-74) (VQAAIDYING)

The ACP(65-74) fragment is a classic "difficult sequence" used to benchmark SPPS methodologies. A study comparing simultaneous multiple peptide synthesis techniques provided a direct comparison of Boc and Fmoc strategies for this peptide.

MetricBoc/Bzl Strategy (T-bags)Fmoc/tBu Strategy (T-bags)Rationale for Difference
Crude Peptide Yield 71%60%The anti-aggregation effect of TFA deprotection in the Boc method likely led to more efficient couplings throughout the synthesis.
Crude Peptide Purity 70%46%Reduced aggregation in the Boc synthesis resulted in fewer deletion byproducts, leading to a significantly purer crude product.

Data adapted from a study on simultaneous multiple peptide synthesis.[8]

This data underscores that under standardized, "average" conditions for a multiple synthesis run, the inherent chemical properties of the Boc/Bzl strategy proved more robust and reliable for this aggregation-prone sequence.[8]

Challenge 2: Sequences Prone to Aspartimide Formation

A notorious side reaction, particularly in Fmoc-SPPS, is the formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue. This is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences and is catalyzed by the piperidine base used for Fmoc deprotection. Aspartimide formation is problematic as it can lead to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and racemization.

The Boc Advantage: Historically, Boc-based SPPS shows minimal aspartimide formation during chain assembly. This is largely because the N-terminal amine is protonated after TFA deprotection, rendering it less nucleophilic. Protocols that utilize in situ neutralization—where a hindered base is added simultaneously with the activated amino acid—are particularly effective at suppressing this side reaction. However, it is important to note that acid-catalyzed aspartimide formation can still occur during the final, harsh HF cleavage step in Boc chemistry.

Visualizing the Workflows

The cyclical nature of each synthesis strategy is distinct. The following diagrams, generated using Graphviz, illustrate the core steps and decision points in both Boc- and Fmoc-SPPS.

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Coupling (Boc-AA, Activator, DIEA) neutralization->coupling wash Wash (DCM, DMF) coupling->wash end_cycle Chain Elongation Complete? wash->end_cycle end_cycle->deprotection No final_cleavage Final Cleavage (e.g., HF, TFMSA) + Side-Chain Deprotection end_cycle->final_cleavage Yes peptide Purified Peptide final_cleavage->peptide Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Coupling (Fmoc-AA, Activator, Base) deprotection->coupling wash Wash (DMF, DCM) coupling->wash end_cycle Chain Elongation Complete? wash->end_cycle end_cycle->deprotection No final_cleavage Final Cleavage & Deprotection (e.g., TFA + Scavengers) end_cycle->final_cleavage Yes peptide Purified Peptide final_cleavage->peptide

Caption: Cyclical Workflow of Fmoc-SPPS.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key cyclical stages of each chemistry. Note: These are starting points; optimization is crucial for each specific peptide.

Generalized Boc-SPPS Protocol (Manual)
  • Resin Swelling: Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Deprotection (Boc Removal):

    • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA/DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove TFA.

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash with DCM (3x).

    • (For in situ neutralization, this step is skipped, and the base is added during coupling).

  • Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (3-4 eq.) and an activating agent (e.g., HBTU, 3-4 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (6-8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor reaction completion with a qualitative test (e.g., Ninhydrin test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage: After synthesis completion, dry the resin and cleave the peptide using a strong acid cocktail (e.g., HF or TFMSA with scavengers like anisole/thioanisole) in specialized apparatus.

Generalized Fmoc-SPPS Protocol (Manual)
  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.

  • Deprotection (Fmoc Removal):

    • Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.

    • Drain and treat with fresh 20% piperidine/DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (3-4 eq.) and an activating agent (e.g., HATU, HCTU, 3-4 eq.) in DMF.

    • Add a hindered base (e.g., DIEA or 2,4,6-collidine, 6-8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 45-90 minutes.

    • Monitor reaction completion with a qualitative test (e.g., Ninhydrin test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Side-Chain Deprotection: After synthesis completion, dry the resin and treat with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), for 2-3 hours at room temperature. Precipitate the crude peptide in cold diethyl ether.

Strategic Decision Framework

Choosing the optimal strategy requires a nuanced analysis of the target peptide sequence and the available laboratory infrastructure.

Decision_Framework start Analyze Target Peptide Sequence q1 Sequence >30aa OR Highly Hydrophobic OR Prone to Aggregation? start->q1 q2 Contains Acid-Sensitive PTMs (e.g., Glycosylation)? q1->q2 No boc Consider Boc-SPPS q1->boc Yes q3 Contains Asp-Gly or Asp-Ser Motifs? q2->q3 No fmoc Default to Fmoc-SPPS q2->fmoc Yes q3->boc Yes (to avoid base-catalyzed aspartimide formation) q3->fmoc No fmoc_special Use Fmoc-SPPS with Specialized Reagents (e.g., Backbone Protection) q3->fmoc_special Yes, but Boc not an option (e.g., due to PTMs)

Caption: Decision workflow for choosing between Boc and Fmoc SPPS.

Conclusion: A Dual-Arsenal Approach

While Fmoc-SPPS has rightfully become the workhorse of modern peptide synthesis due to its mild conditions, operational simplicity, and true orthogonality, it is not a universal solution. [5]For specific and significant challenges—particularly the synthesis of long, hydrophobic, and aggregation-prone peptides—the classic Boc-SPPS strategy remains an indispensable and often superior tool. [1][2]The aggressive, repetitive acid deprotection inherent to the Boc method serves a dual purpose, effectively mitigating on-resin aggregation that can cripple an Fmoc-based synthesis. A thorough understanding of the underlying chemical principles and a careful, sequence-specific evaluation are paramount for any researcher aiming to successfully synthesize challenging peptide targets. The most adept peptide chemists maintain expertise in both strategies, enabling them to select the most powerful tool for the task at hand.

References

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aβ[1-42] and its derivatives with improved efficiency. Retrieved from [Link]

  • Aapptec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Wiley Online Library. (2021). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Retrieved from [Link]

  • PMC - NIH. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Retrieved from [Link]

  • PMC - NIH. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • 5z.com. (2015). Fmoc Solid-Phase Peptide Synthesis of Human α-Calcitonin Gene-Related Peptide and Two Fluorescent Analogs. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Solid phase peptide synthesis processes and associated systems.
  • 5z.com. (1994). Simultaneous multiple peptide synthesis: Comparison of T-bags and cotton. Retrieved from [Link]

  • ResearchGate. (2015). Fmoc Solid-Phase Peptide Synthesis of Human alfa-Calcitonin Gene-Related Peptide and Two Fluorescent Analogs. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Fmoc Solid-Phase Peptide Synthesis of Human. Retrieved from [Link]

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A Senior Application Scientist's Guide to Activating Agents for Boc-Asu-OH Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of peptide synthesis, the incorporation of non-standard amino acids like Boc-α-aminosuberic acid (Boc-Asu-OH) presents unique challenges. As a dicarboxylic amino acid with a long, flexible aliphatic side chain, the efficient and stereochemically pure coupling of this compound is critically dependent on the selection of the appropriate activating agent. This guide provides an in-depth comparison of common activating agents, grounded in mechanistic principles and supported by experimental data from relevant model systems, to empower you to make informed decisions for your synthetic strategy.

The Challenge of Coupling this compound

This compound is a valuable building block for introducing conformational constraints, linkers, or metal-chelating moieties into peptides.[1] However, its structure presents two primary hurdles in peptide synthesis:

  • Dual Carboxylic Groups : One of the two carboxylic acid groups must be selectively protected (e.g., as a tert-butyl ester, OtBu) to ensure that only the α-carboxyl group is activated for peptide bond formation. This guide assumes the use of a side-chain protected derivative, such as Boc-Asu(OtBu)-OH.

  • Steric Hindrance : While not as bulky as isoleucine at the β-carbon, the long n-butyl side chain can present steric challenges, potentially leading to slower reaction kinetics and incomplete couplings.[2]

The choice of activating agent is therefore paramount to overcome these challenges, ensuring high coupling efficiency while minimizing side reactions, most notably racemization.

I. Carbodiimides: The Cost-Effective Workhorse

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are some of the earliest and most cost-effective coupling reagents.[3] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the N-terminal amine of the peptide chain.

Mechanism of Action

The carbodiimide activation pathway involves several steps. The initial O-acylisourea intermediate is highly reactive but also unstable, capable of rearranging into an unreactive N-acylurea or reacting with another molecule of the carboxylic acid to form a symmetric anhydride.[4] To suppress these side reactions and minimize racemization, an additive is almost always required.[3][4]

G cluster_0 Carbodiimide Activation Boc-Asu(OtBu)-OH Boc-Asu(OtBu)-OH O-acylisourea O-Acylisourea Intermediate (Reactive) Boc-Asu(OtBu)-OH->O-acylisourea + Carbodiimide Carbodiimide DIC or DCC N-acylurea N-Acylurea (Unreactive Side Product) O-acylisourea->N-acylurea Rearrangement Peptide_Bond Peptide Bond + DIPU/DCU O-acylisourea->Peptide_Bond + Amine Amine H2N-Peptide G cluster_1 Onium Salt Activation Boc-Asu(OtBu)-OH Boc-Asu(OtBu)-OH Active_Ester OBt or OAt Active Ester Boc-Asu(OtBu)-OH->Active_Ester + Onium Salt + Base Onium_Salt HBTU, HATU, or PyBOP Base DIPEA Peptide_Bond Peptide Bond + Byproducts Active_Ester->Peptide_Bond + Amine Amine H2N-Peptide

Caption: General activation pathway using onium salt reagents.

HBTU vs. HATU: A Critical Comparison

While both HBTU and HATU are highly effective, a consensus in the field points to the superior performance of HATU in sterically demanding situations. [5][6][7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an O-benzotriazole (OBt) active ester. It is a robust and reliable reagent for many standard couplings. [4]* HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the ring is electron-withdrawing, making the resulting OAt-ester a better leaving group. [5][7]This enhanced reactivity leads to faster and more complete coupling reactions, which is particularly crucial for hindered amino acids like Boc-Asu(OtBu)-OH. [5][7]

Phosphonium Salts (PyBOP)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent that, like HBTU, generates an OBt active ester. A key advantage of phosphonium reagents is that they generally produce cleaner reactions than their uronium counterparts, which can sometimes cause chain termination via guanidinylation of the N-terminal amine, especially if used in excess. [4]

Advantages:
  • High Efficiency : Rapid and complete couplings, even for hindered residues. [5][7]* Low Racemization : The formation of the active ester is rapid, minimizing the time for side reactions that lead to racemization. [4][6]* Soluble Byproducts : All byproducts are soluble in common synthesis solvents. [4]

Disadvantages:
  • Cost : Generally more expensive than carbodiimides.

  • Potential Side Reactions : Uronium salts like HBTU and HATU should not be used in large excess as they can react with the free N-terminus. [4]

Quantitative Performance Comparison

Direct, side-by-side quantitative data for the coupling of Boc-Asu(OtBu)-OH is not extensively published. However, the performance data for sterically hindered amino acids, such as Boc-L-Ile-OH, serves as a reliable proxy for evaluating reagent efficiency in challenging contexts.

Activating Agent/SystemTypical Yield (Hindered Couplings)Relative Reaction SpeedRacemization RiskKey Considerations
DIC / HOBt Good (80-90%)ModerateLow to ModerateCost-effective; DIU byproduct is soluble in SPPS. [4]
HBTU / DIPEA Good to High (>85%) [5]Fast [7]Low [6]Reliable workhorse for many applications. [4]
HATU / DIPEA High to Very High (>95%) [5][6]Very Fast [7]Very Low (<1%) [6]Superior choice for sterically hindered or difficult couplings. [5][7]
PyBOP / DIPEA High (90-95%)FastLowByproducts are generally less problematic than those from BOP. [8]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results will vary depending on the specific reaction conditions, peptide sequence, and solid support used.

Experimental Protocol: Recommended Method for Boc-Asu(OtBu)-OH Coupling

Based on its superior performance with hindered residues, HATU is the recommended activating agent for incorporating Boc-Asu(OtBu)-OH to ensure the highest possible yield and purity.

G cluster_workflow SPPS Workflow for Boc-Asu(OtBu)-OH Coupling Resin_Prep 1. Resin Swelling (e.g., in DMF) Deprotection 2. N-terminal Deprotection (e.g., TFA for Boc-SPPS) Resin_Prep->Deprotection Neutralization 3. Neutralization (e.g., DIPEA) Deprotection->Neutralization Coupling 5. Coupling (Add activated acid to resin) Neutralization->Coupling Activation 4. Pre-activation of Boc-Asu(OtBu)-OH with HATU/DIPEA in DMF Activation->Coupling Monitoring 6. Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Washing 7. Wash Resin (DMF, DCM) Monitoring->Washing Repeat Repeat Cycle for Next Amino Acid Washing->Repeat

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Step-by-Step Protocol (Boc-SPPS)

This protocol assumes a standard Boc solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

  • Resin Preparation : Start with the peptide-resin which has a free N-terminal amine, swollen in Dichloromethane (DCM) and subsequently washed with N,N-Dimethylformamide (DMF).

  • Activation Solution : In a separate reaction vessel, dissolve Boc-Asu(OtBu)-OH (2.0 equivalents, 0.2 mmol) and HATU (2.0 equivalents, 0.2 mmol) in DMF (approx. 2 mL).

    • Rationale: Using a 2-fold excess ensures the reaction is driven to completion, which is important for a potentially challenging coupling.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents, 0.4 mmol) to the activation solution and vortex for 1-2 minutes.

    • Rationale: DIPEA is a non-nucleophilic base that facilitates the formation of the active ester without competing in the coupling reaction. A brief pre-activation period ensures the active ester is formed before addition to the resin.

  • Coupling : Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction : Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.

    • Rationale: The enhanced reactivity of HATU typically leads to shorter coupling times compared to HBTU or carbodiimide-based methods. [5][6]6. Monitoring : Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • Rationale: Monitoring is a self-validating step crucial for ensuring the integrity of the final peptide. If the test is positive, a second coupling may be necessary. [9]7. Washing : Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle of deprotection and coupling.

Conclusion

While cost-effective carbodiimides like DIC, when paired with additives like HOBt or Oxyma, are suitable for many standard couplings, the incorporation of structurally unique amino acids like this compound demands a more robust approach. The experimental evidence from sterically hindered systems strongly supports the use of onium salt reagents for such challenging couplings. [5][6][7] Among these, HATU stands out as the superior activating agent due to its ability to form a highly reactive OAt-ester, which translates to faster reaction rates, higher yields, and a minimized risk of racemization. [5][7]For researchers aiming for the highest purity and overall success in synthesizing Asu-containing peptides, HATU represents the most reliable and efficient choice.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • University of Calgary. Ch27: Peptide synthesis. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • PubMed. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. [Link]

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Aapptec Peptides. Boc-Thr[Fmoc-Asp(OtBu)]-OH [944283-33-4]. [Link]

  • Oakwood Chemical. Boc-Asp(OtBu)-OH. [Link]

  • ResearchGate. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. [Link]

  • ResearchGate. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-Asu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Research, Development, and Manufacturing Professionals

Executive Summary: The Principle of Chemical Prudence

In the landscape of peptide synthesis and drug development, the responsible management of chemical reagents is as critical as the synthesis itself. N-Boc-L-α-aminosuberic acid (Boc-Asu-OH) is a valuable building block, but like all specialty chemicals, its lifecycle does not end upon use.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The core directive is unambiguous: all forms of this compound waste, including unused material, contaminated labware, and reaction byproducts, must be treated as regulated hazardous waste. This approach is mandated not only by regulatory bodies but is also a fundamental tenet of a robust laboratory safety culture. We will explore the "why" behind these procedures, grounding them in chemical principles and regulatory standards to ensure a self-validating and safe operational workflow.

Chemical Profile and Inherent Hazards of this compound

A deep understanding of a chemical's properties is the foundation of its safe handling and disposal.

1.1. Molecular Identity and Application this compound is an N-terminally protected derivative of aminosuberic acid, a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) protecting group allows for its controlled, stepwise incorporation into growing peptide chains during Solid Phase Peptide Synthesis (SPPS).[1][2]

1.2. Primary Hazards of the Pure Compound While a specific, detailed safety data sheet (SDS) can be generic, this compound, as a dicarboxylic acid derivative, should be handled as an acidic and potentially irritating solid. The primary route of exposure in a laboratory setting is through inhalation of the powder or skin/eye contact. The SDS for this compound explicitly advises to "Collect and arrange disposal" and to keep the chemical in "suitable and closed containers for disposal," which is standard language for chemical waste that cannot be discarded through conventional means.[3]

1.3. The Critical Factor: Associated Reagents and Waste Streams The most significant hazard profile emerges from the process in which this compound is used. The Boc protecting group is removed by treatment with strong acids, most commonly Trifluoroacetic Acid (TFA), often in a solution with scavengers and a solvent like Dichloromethane (DCM).[2][4]

Therefore, the primary waste stream is not the amino acid itself, but a complex, highly corrosive, and toxic liquid mixture. This reality dictates that disposal procedures must account for the hazards of all components in the waste matrix.

The Regulatory Framework: A Mandate for Compliance

Disposal procedures are governed by strict federal and local regulations to protect laboratory personnel and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[5][6] This means the generator of the waste (the laboratory) is responsible for it from generation to final, safe disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the hazards of chemicals in the workplace and the protective measures required.[7][8][9] This includes proper handling for disposal.

A chemical waste is deemed hazardous if it exhibits characteristics of Ignitability, Corrosivity, Reactivity, or Toxicity .[10] Waste streams from this compound use, particularly cleavage cocktails containing TFA, are unequivocally hazardous due to their corrosivity (pH ≤ 2).[10]

Standard Operating Procedure (SOP) for this compound Disposal

This section provides a direct, step-by-step workflow for managing this compound waste from point of generation to collection.

Step 1: Waste Identification and Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal. Never mix incompatible waste streams.

  • Unused/Expired Solid this compound: This is disposed of in its original container or a new, clearly labeled container for solid hazardous waste.

  • Liquid Waste (e.g., TFA/DCM Cleavage Mixtures): This is the most hazardous stream. It must be collected in a designated, compatible solvent waste container (typically glass or Teflon-coated glass).

  • Contaminated Solid Waste (Non-sharps): Items like gloves, weigh paper, and pipette tips that are contaminated with this compound should be placed in a designated, lined container for solid chemical waste.

Step 2: Proper Containerization

The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.

  • Use Compatible Containers: Plastic (HDPE) is suitable for many solid wastes, but glass is required for corrosive liquid mixtures containing TFA and DCM.[10]

  • Ensure Proper Sealing: All containers must have a secure, screw-top cap. Containers should remain closed except when actively adding waste.[11]

  • Leave Headspace: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[11]

Step 3: Meticulous Labeling

Regulatory compliance and safety depend on accurate labeling. Your institution's Environmental Health & Safety (EH&S) department will provide specific tags.

  • Write the full, unabbreviated chemical names of all components (e.g., "this compound," "Trifluoroacetic Acid," "Dichloromethane").

  • Clearly mark the container with the words "HAZARDOUS WASTE ."

  • Include the name and contact information of the principal investigator or lab manager.

  • Note the "Accumulation Start Date"—the date the first drop of waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[10][12]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved within three days.[10]

  • Secondary Containment: It is best practice to keep liquid waste containers within a larger, chemically resistant tub or tray to contain any potential leaks.[13]

Step 5: Arranging for Disposal

Laboratory personnel do not dispose of waste themselves. The final step is to contact your institution's EH&S department to schedule a pickup. They are the trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

Visual Workflow: this compound Waste Management

The following diagram illustrates the decision-making process for proper waste stream management in the laboratory.

cluster_generation Point of Generation cluster_segregation Step 1: Identify & Segregate cluster_containerization Step 2 & 3: Containerize & Label cluster_accumulation Step 4 & 5: Accumulate & Dispose Waste This compound Waste Generated Solid Unused/Expired This compound Solid Waste->Solid Liquid Liquid Waste (e.g., TFA/DCM Mixture) Waste->Liquid PPE Contaminated PPE & Labware (Gloves, Tips) Waste->PPE Solid_Container Labeled 'Solid Hazardous Waste' Container (HDPE) Solid->Solid_Container Liquid_Container Labeled 'Liquid Hazardous Waste' Solvent Bottle (Glass) Liquid->Liquid_Container PPE_Container Labeled 'Solid Hazardous Waste' Lined Bin PPE->PPE_Container SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA PPE_Container->SAA EHS Contact EH&S for Pickup & Disposal SAA->EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Decontamination and Associated Waste

Proper disposal extends to the materials and containers that have come into contact with the chemical.

Table 1: Summary of Waste Streams and Containment

Waste TypeContainer TypeKey Labeling Information
Unused/Expired this compoundOriginal container or HDPE Jar"Hazardous Waste," "this compound"
TFA/DCM Cleavage MixtureGlass Solvent Bottle"Hazardous Waste," "Trifluoroacetic Acid," "Dichloromethane"
Contaminated Gloves, WipesLined Cardboard or Plastic Bin"Hazardous Waste," "Solid Lab Debris"
Rinsate from GlasswareLiquid Hazardous Waste BottleList all potential chemical contaminants

Empty Container Decontamination The original this compound container is not considered "empty" until it has been properly decontaminated. The standard procedure is a "triple rinse."[14]

  • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Crucially, collect all three rinses as liquid hazardous waste.

  • After triple-rinsing, deface the original label and dispose of the container as regular solid waste or according to your institution's specific policy.

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is essential for safety.

  • ALERT: Notify colleagues and your lab supervisor immediately.

  • CONFINE: If safe to do so, cover the spill with a chemical absorbent pad or spill absorbent material to prevent it from spreading. For a solid powder, avoid creating dust.

  • ASSESS: For a small, manageable spill, proceed with cleanup. For large spills or any spill involving highly toxic liquids like a TFA mixture, evacuate the area and call your institution's emergency EH&S number.

  • CLEANUP: Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), carefully collect the absorbed material using a scoop or dustpan.

  • DISPOSE: Place all cleanup materials into a designated hazardous waste container and label it accordingly.

Conclusion: A Commitment to a Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding the chemical's properties, adhering to regulatory mandates, and implementing a rigorous, step-by-step disposal protocol, laboratories can ensure the safety of their personnel and protect the environment. This commitment extends beyond a single chemical; it is about fostering a pervasive culture of safety that underpins the integrity of all research and development endeavors.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • Axiom Products. OSHA Hazardous Material Regulations. [Link]

  • National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

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Navigating the Safe Handling of Boc-asu-OH: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks utilized, protected amino acids such as Boc-asu-OH (N-α-Boc-L-aspartic acid) play a crucial role. While indispensable, the handling of these reagents necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, with a focus on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Identification

Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. This compound, while not classified as acutely toxic, presents hazards that demand respect and appropriate precautions. According to safety data sheets, the primary concerns associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1]

These hazards underscore the critical need for a multi-faceted PPE strategy to prevent exposure through dermal, ocular, and respiratory routes.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific chemical, the nature of the task, and the potential for exposure. For this compound, a comprehensive PPE ensemble is required to mitigate the identified risks.

Engineering Controls: The First Line of Defense

Before resorting to PPE, always prioritize engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of airborne contaminants.[1][3]

Personal Protective Equipment: A Barrier Against Exposure

The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] These materials provide adequate protection against incidental contact with this compound. Always inspect gloves for tears or holes before use.[2] For prolonged contact or in the event of a spill, consider heavier-duty gloves.
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles that could cause serious eye irritation.[1][2] Tightly fitting safety goggles are recommended for maximum protection.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or dust generation.[2]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[2] For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[2] The type of respirator (e.g., N95, half-face, or full-face) should be selected based on a formal risk assessment of the specific procedure.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure.

  • Preparation and Pre-use Inspection:

    • Before beginning work, ensure that all necessary PPE is available and in good condition.[2]

    • Verify that the chemical fume hood is functioning correctly.

    • Read the Safety Data Sheet (SDS) for this compound thoroughly.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands before putting on gloves.

    • If required by your risk assessment, don the appropriate respiratory protection.

  • Handling the Compound:

    • Conduct all manipulations of solid this compound within a chemical fume hood to prevent dust generation and inhalation.[2]

    • Use appropriate tools, such as spatulas, for transferring the compound to avoid creating dust.[2]

    • Keep containers of this compound tightly closed when not in use.[1][3]

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outer surface with bare hands.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Disposal Plan

In the event of an accidental release or at the end of its use, proper procedures must be followed.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.[2]

    • If you are trained to handle it, wear appropriate PPE, including respiratory protection.[2]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][5]

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan
  • All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[3]

  • Place contaminated materials (e.g., gloves, wipes) and excess this compound in a clearly labeled, sealed container for hazardous waste pickup.[6] Do not dispose of this material in the regular trash or down the drain.[6]

Visualizing the PPE Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessTask Assess Task: - Scale of work - Potential for dust/aerosol generation Start->AssessTask BasePPE Base PPE: - Lab Coat - Safety Glasses - Nitrile Gloves AssessTask->BasePPE All Tasks FaceShield Add Face Shield AssessTask->FaceShield Risk of Splashing Respirator Add Respirator (NIOSH-approved) AssessTask->Respirator Risk of Dust/Aerosol Proceed Proceed with Caution BasePPE->Proceed FaceShield->Proceed Respirator->Proceed

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE when handling this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
  • Safety Data Sheet. (n.d.). AAPPTec.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
  • Boc-L-aspartic acid 4-tert-butyl ester SDS, 1676-90-0 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • BOC-OSU - Safety Data Sheet - ChemicalBook. (2025, February 1).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888. (n.d.). PubChem.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide - Benchchem. (n.d.).
  • This compound SDS, 66713-87-9 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona.
  • Cylinder Safety - BOC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Health & Safety - BOC. (n.d.).
  • Safety Data Sheets - BOC Gases. (n.d.).
  • Health, safety and quality - BOC Gases. (n.d.).
  • Gas cylinder safety | Health and safety | BOC Gases. (n.d.).
  • Guidelines for Gas Cylinder Safety | Linde. (n.d.).
  • BOC Gas: Safety Data Sheets. (n.d.).
  • Transporting, Handling and Storing Your Gas Cylinders - BOC Gases. (n.d.).
  • How to handle & store your cylinders safely | In the spotlight article | BOC Gases. (n.d.).
  • Waste Management and Shipping - ASU Business and Finance - Arizona State University. (n.d.).
  • Health & Safety - BOC. (n.d.).
  • Safety - BOC. (n.d.).
  • BOC Returns Policy. (n.d.).
  • BOC Gas: Returns & Refunds. (n.d.).
  • Recycling - ASU Business and Finance - Arizona State University. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.